Hispidin

Catalog No.
S529966
CAS No.
555-55-5
M.F
C13H10O5
M. Wt
246.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidin

CAS Number

555-55-5

Product Name

Hispidin

IUPAC Name

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

InChI

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+

InChI Key

SGJNQVTUYXCBKH-HNQUOIGGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hispidin

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O

The exact mass of the compound Hispidin is 246.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is hispidin polyphenol structure

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Key Derivatives

Hispidin polyphenols share a common core moiety, 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone, which is characterized by a pyrone ring linked to a catechol group (3,4-dihydroxyphenyl) via a styryl double bond [1] [2]. This structure features extensive conjugation and multiple hydroxyl groups, contributing to their potent antioxidant properties [1].

The following table lists some notable this compound derivatives and their sources:

Compound Name Natural Source (Genus) Brief Description / Significance
This compound Phellinus [2] [3], Inonotus [1] [2], Sanghuangporus [1] Core precursor; antioxidant, PKC inhibitor [4].
Phelligridins Phellinus [1] [5] Class of dimers/oligomers; radical-scavenging activity [5]. Example: Phelligridin D [5].
Hypholomine B Sanghuangporus [1] A this compound derivative induced by methyl jasmonate (MeJa) [1].
3,14'-Bihispidinyl Sanghuangporus [1] A dimeric this compound compound induced by MeJa [1].

Quantitative Bioactivity Data

This compound and its derivatives exhibit a range of biological activities by interacting with specific molecular targets. The table below summarizes key experimental data for this compound itself.

Assay/Model Effect / Activity Observed Reference / Experimental Context
In Vitro Enzyme Inhibition
Protein Kinase Cβ (PKCβ) IC₅₀ = 2 μM [4] Potent inhibition [4].
Beta-secretase (BACE1) IC₅₀ = 4.9 μM [4] Target for anti-dementia therapies [4].
Prolyl Endopeptidase (PE) IC₅₀ = 16 μM [4] Another target for cognitive disorders [4].
Cellular Antioxidant Activity
DPPH Radical Scavenging ~55% scavenging at 30 μM [6] Assay in MIN6N β-cells; dose-dependent effect [6].
Intracellular ROS Scavenging ~55% reduction at 30 μM [6] In hydrogen peroxide-treated pancreatic β-cells [6].
Anti-cancer Cell Proliferation
HepG2 Liver Cancer Cells 55.32% inhibition at 200 μg/mL (extract) [7] Ethanol extract of mutant P. baumii A67 (high this compound content) [7].
K562 Leukemia Cells 60.27% inhibition at 200 μg/mL (extract) [7] Ethanol extract of mutant P. baumii A67 [7].

Production and Biosynthesis

Producing this compound polyphenols from wild mushrooms is challenging due to their slow growth. Submerged cultivation of fungal mycelia is a promising alternative, and research focuses on optimizing yield through specific elicitors [1].

  • Elicitors in Submerged Culture: Adding linoleic acid (LA) and linolenic acid (ALA) to cultures of Sanghuangporus vaninii promotes both mycelial growth and the production of this compound, phellinstatin, and pinnilidine derivatives [1]. In contrast, methyl jasmonate (MeJa) inhibits mycelial growth but stimulates the production of different derivatives like hypholomine B and 3,14'-bihispidinyl, which show high free radical scavenging capacity [1].
  • Biosynthesis Pathway: this compound is derived from the phenylpropanoid pathway [1] [7]. A key biosynthetic step, as studied in Phellinus igniarius, involves the condensation of the precursor tricetolatone (4-hydroxy-6-methyl-2-pyrone) with a caffeic acid-derived unit (e.g., 3,4-dihydroxybenzoyl-SCoA) to form this compound [5]. This compound then serves as a key intermediate for more complex derivatives like phelligridins [5].

The diagram below summarizes this biosynthetic pathway and the effects of key elicitors.

G Phenylpropanoid Phenylpropanoid Pathway Tricetolatone Tricetolatone (TL) Phenylpropanoid->Tricetolatone Biosynthesis This compound This compound (Core Moisty) Tricetolatone->this compound Condensation Phelligridins Phelligridins & other polymers This compound->Phelligridins Dimerization/Oligomerization LA_ALA Linoleic/Linolenic Acid (LA/ALA) LA_ALA->this compound Promotes MeJa Methyl Jasmonate (MeJa) MeJa->this compound Alters/Inhibits

References

hispidin fungal sources Inonotus hispidus

Author: Smolecule Technical Support Team. Date: February 2026

Hispidin Sources & Chemical Profile

This compound is a naturally occurring polyphenol first identified in 1961 and is a primary bioactive compound in the fungus Inonotus hispidus [1] [2].

  • Fungal Source: Inonotus hispidus (Bull.) P. Karst., a basidiomycete fungus belonging to the family Hymenochaetaceae [1] [3] [4]. It is a parasitic or saprobic fungus that causes white rot on various deciduous trees [5] [6].
  • Traditional Context: In Traditional Chinese Medicine (TCM), I. hispidus growing on mulberry trees (Morus alba) is traditionally regarded as an authentic source of "Sanghuang," a valuable medicinal fungus with a history of use for treating dyspepsia, cancer, and diabetes [1] [2] [4]. However, genomic studies show that I. hispidus also grows on other hosts like elm (Ulmus macrocarpa) and maple (Acer truncatum), with strains from different hosts exhibiting unique genomic and phenotypic traits [7].
  • Chemical Structure: this compound is a styrylpyrone, chemically defined as 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone [1] [2].

The table below summarizes key quantitative data and properties of this compound from recent research:

Property Details
Content in Fruiting Bodies One of the polyphenols found in higher concentrations in fruit bodies [1] [2].
Key Bioactivities Anticancer, antioxidant, anti-inflammatory, immunomodulatory, antiviral, antimicrobial [1] [6] [4].
Extraction Solvent Efficacy Methanol and ethanol are commonly used for extraction from fruiting bodies [1] [2]. Ethyl acetate has shown better potency for extracting phenolics from I. hispidus [3].

Pharmacological Activities and Mechanisms

This compound, along with other metabolites from I. hispidus, has been investigated for a range of significant pharmacological activities.

  • Antioxidant & Anti-inflammatory Effects: this compound contributes to the potent antioxidant properties of I. hispidus extracts, helping to neutralize free radicals [6]. A 2025 network pharmacology study explored the anti-inflammatory and antioxidant mechanisms of I. hispidus volatiles, identifying PTGS2 (COX-2), EGFR, ESR1, NFKB1, HIF1A, and STAT3 as core protein targets. Enrichment analysis suggested involvement in pathways related to cellular responses to oxidative stress and regulation of inflammatory responses [8].
  • Anticancer & Immunomodulatory Activities: this compound and its derivative, hispolon, exhibit notable anticancer activities through the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death) [6] [4]. The immunomodulatory effects are largely attributed to the polysaccharide fractions (e.g., β-glucans) and polyphenols like this compound, which can stimulate both innate and adaptive immune responses [6].
  • Antimicrobial & Other Bioactivities: Extracts of I. hispidus have demonstrated antimicrobial properties [3]. Additional studies have noted inhibitory effects on enzymes like lipase and α-glycosidase, suggesting potential for managing metabolic conditions [3].

Experimental Protocols for Research

For researchers aiming to work with this compound and I. hispidus, here are summaries of key methodologies from recent studies.

  • Genomic DNA Extraction & Whole-Genome Sequencing

    This protocol is essential for genomic studies and strain characterization [7] [4].

    • Mycelia Culture & DNA Extraction: Mycelia are cultivated on Potato Dextrose Agar (PDA) under dark conditions at 28°C. Genomic DNA is extracted using the CTAB (cetyl trimethyl ammonium bromide) method or GP1 extraction method [7] [4].
    • Library Construction & Sequencing: A 20 kb SMRTbell library is constructed using a prep kit. DNA is sheared to size, and hairpin adapters are ligated. Sequencing is performed using a combination of PacBio third-generation SMRT technology (for long reads) and Illumina second-generation high-throughput sequencing (for accuracy) [7] [4].
    • Genome Assembly & Annotation: Data is assembled using software like Hifiasm or NECAT, and errors are corrected with Pilon. Gene prediction is performed using tools such as Glimmer and GeneMarkS, followed by functional annotation against KEGG, GO, CAZy, and other databases [7] [4].
  • Extraction & Isolation of Polyphenols from Fruiting Bodies

    This is a standard protocol for obtaining this compound and related compounds [1] [2] [3].

    • Extraction: Dried and powdered fruiting bodies of I. hispidus are extracted repeatedly with methanol or ethanol (e.g., 80-95% concentration) at room temperature or under reflux. The combined extracts are concentrated under reduced pressure to obtain a crude extract [1] [2].
    • Separation & Purification: The crude extract is suspended in water and successively partitioned with solvents like ethyl acetate. The ethyl acetate fraction, enriched with polyphenols, is subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC) or HPLC to isolate pure compounds like this compound [1] [2] [3].
    • Identification: The structure of isolated this compound is confirmed through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) [1] [2].
  • Analysis of Volatile Components via HS-GC-IMS/MS

    This method is used for profiling volatile organic compounds (VOCs) across different growth stages [8].

    • Sample Analysis: Volatile components from I. hispidus at different growth stages (e.g., budding, mid-ripe, full-ripe) are analyzed using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) [8].
    • Data Analysis: Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are performed to distinguish between growth stages and identify key volatile markers. The Relative Odor Activity Value (ROAV) is used to determine the key flavor compounds [8].

The following diagram illustrates the core workflow for genomic analysis and compound isolation from Inonotus hispidus.

cluster_genomics Genomic Analysis Workflow cluster_chemistry Compound Isolation Workflow Start Inonotus hispidus Sample Collection G1 Mycelia Culture & DNA Extraction (CTAB) Start->G1 C1 Fruiting Body Extraction (MeOH/EtOAc) Start->C1 G2 Library Prep & Sequencing (PacBio + Illumina) G1->G2 G3 Genome Assembly & Annotation G2->G3 G4 Comparative Genomics & Gene Family Analysis G3->G4 Target Key Targets: This compound, Polysaccharides, Triterpenoids G4->Target Identifies Biosynthetic Gene Clusters C2 Fractionation & Purification (Column Chromatography) C1->C2 C3 Compound Identification (MS, NMR) C2->C3 C4 Bioactivity Testing (in vitro / in vivo) C3->C4 C3->Target Confirms Metabolite Structure & Purity

Workflow for genomic analysis and compound isolation from Inonotus hispidus.

Conclusion for Researchers

The fungus Inonotus hispidus is a verifiable and significant source of the bioactive compound this compound. Current research confirms its multifaceted pharmacological profile and provides robust genomic and chemical methodologies for its study. Future work should focus on further elucidating the biosynthetic pathways of this compound to enable potential heterologous production, and conducting more targeted in vivo studies to validate its mechanism of action and therapeutic potential.

References

Comprehensive Technical Guide to Hispidin Biosynthesis: Proteomic Analysis and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hispidin and Its Biomedical Significance

This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a polyphenolic secondary metabolite primarily found in various fungal species of the genera Phellinus, Inonotus, and Sanghuangporus [1] [2]. This compound and its derivatives demonstrate extensive pharmacological activities, including potent antioxidant [3] [4], anti-cancer [5] [6], anti-inflammatory [2], anti-diabetic [1], and antiviral properties [1]. This compound also serves as a key precursor for fungal luciferin in bioluminescent fungi [2] [7], enabling unique applications in molecular biology and bioimaging. The growing interest in this compound's therapeutic potential has accelerated research into its biosynthetic pathways, with proteomic analyses playing a pivotal role in elucidating the molecular mechanisms and regulatory networks involved in its production.

Biosynthetic Pathways of this compound

Established and Proposed Biosynthetic Routes

Researchers have identified several potential biosynthetic pathways for this compound production in fungi:

  • Caffeic Acid Pathway: This established pathway, identified in Neonothopanus nambi, converts caffeic acid to this compound via this compound synthase (HispS) [1]. This pathway is particularly relevant in fungal bioluminescence systems [7].

  • TAL and 3,4-Dihydroxybenzaldehyde Condensation Pathway: Research on Phellinus igniarius has revealed an alternative route where triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde undergo aldol condensation catalyzed by the enzyme PheG [1]. This pathway represents a more direct, single-step enzymatic synthesis with significant advantages for efficient production.

  • Phenylalanine Precursor Pathway: Early isotopic tracer studies indicated phenylalanine as a potential precursor for this compound biosynthesis in P. hispidus [1], though the exact enzymatic steps remain less characterized.

Table 1: Key Enzymes in this compound Biosynthetic Pathways

Enzyme Source Organism Function in Pathway Key Features
HispS (this compound Synthase) Neonothopanus nambi Converts caffeic acid to this compound Multi-step conversion; part of bioluminescence system
PheG (Aldol Condensase) Phellinus igniarius Catalyzes C-C bond formation between TAL and 3,4-dihydroxybenzaldehyde Single-step reaction; high efficiency; minimal byproducts
Polyketide Synthase (PKS) Phellinus igniarius Produces TAL precursor Part of type I PKS cluster; rate-limiting for this compound production
H3H (this compound-3-Hydroxylase) Neonothopanus nambi Hydroxylation in luciferin biosynthesis Used in bioluminescence pathway reconstruction
CPH (Caffeylpyruvate Hydrolase) Neonothopanus nambi Recycles spent luciferin Enhances sustained luminescence; substrate conservation
Key Enzymatic Mechanism: PheG-Catalyzed Aldol Condensation

The enzyme PheG from P. igniarius represents a significant advancement in understanding this compound biosynthesis. This novel aldol condensase catalyzes the formation of a crucial carbon-carbon bond between TAL and 3,4-dihydroxybenzaldehyde to form this compound [1]. Structural analysis reveals that PheG contains intrinsically disordered regions (IDRs) at both N-terminal (1-91 aa) and C-terminal (551-670 aa) domains. The functional core (92-550 aa), designated PheG-1, maintains full catalytic activity without these IDRs [1]. Mechanism studies utilizing molecular dynamics simulations, MM/GBSA binding free energy calculations, and density functional theory have identified the key amino acid residues responsible for substrate binding and catalysis at the active site [1]. Site-directed mutagenesis has validated the critical role of these residues in the aldol condensation mechanism, providing insights for potential enzyme engineering applications.

G cluster_TAL P. igniarius Pathway cluster_Caffeic N. nambi Pathway Substrate1 Triacetic Acid Lactone (TAL) Enzyme PheG Enzyme Substrate1->Enzyme Substrate Substrate2 3,4-Dihydroxybenzaldehyde Substrate2->Enzyme Substrate Product This compound Enzyme->Product Aldol Condensation PKS Polyketide Synthase PKS->Substrate1 Biosynthesizes CaffeicAcid Caffeic Acid HispS This compound Synthase (HispS) CaffeicAcid->HispS HispS->Product

Figure 1: Two primary this compound biosynthetic pathways in fungi. The P. igniarius pathway utilizes PheG for direct condensation, while the N. nambi pathway employs HispS for conversion from caffeic acid.

Proteomic Analysis of this compound Biosynthesis

Proteomic Workflow for this compound Biosynthesis Investigation

Proteomic analysis has been instrumental in identifying proteins involved in this compound biosynthesis and understanding the regulatory mechanisms that control production. The standard workflow encompasses several key stages:

  • Precursor Feeding: Supplementation of P. igniarius cultures with TAL, which significantly enhances this compound and derivative production, helping identify rate-limiting steps [2].

  • Protein Extraction and Digestion: Harvesting mycelia at critical time points (particularly during active this compound biosynthesis between 16-64 hours post-TAL supplementation) and performing protein extraction, followed by tryptic digestion [2].

  • iTRAQ Labeling and LC-MS/MS Analysis: Using isobaric tags for relative and absolute quantification (iTRAQ) to label peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This approach identified 1,880 proteins in P. igniarius, with 270 differentially expressed proteins following TAL supplementation [2] [8].

  • Bioinformatic Analysis: Gene Ontology (GO) enrichment analysis revealed that differentially expressed proteins were primarily involved in energy metabolism, oxidative phosphorylation, and environmental stress responses [2] [8].

  • Multiple Reaction Monitoring (MRM) Validation: Selective verification of iTRAQ results using MRM technology, leading to the identification of 11 high-confidence proteins directly associated with this compound biosynthesis [2] [8].

Key Proteomic Findings in this compound Biosynthesis

Proteomic analyses have revealed several critical aspects of this compound biosynthesis regulation:

  • Energy Metabolism Upregulation: TAL supplementation significantly increased expression of proteins involved in ATP synthesis, NAD-binding proteins, and oxidoreductases, indicating heightened energy demands during this compound production [2].

  • Oxidative Stress Response: Increased abundance of antioxidant enzymes and stress response proteins suggests that this compound biosynthesis may be linked to oxidative stress pathways [2] [6].

  • Phenylpropanoid Pathway Activation: Integrated proteomic and metabolomic analyses of P. baumii mutants showed upregulation of phenylpropanoid biosynthesis enzymes, correlating with increased this compound production [6].

  • Membrane Transport Proteins: Differential expression of transport proteins suggests active intracellular trafficking of precursors and intermediates during this compound biosynthesis [2].

Table 2: Key Proteins Identified Through Proteomic Analysis of this compound Biosynthesis

Protein Category Specific Proteins Identified Fold Change Proposed Function in Biosynthesis
Energy Metabolism ATP synthase subunits +2.1 to +3.5 Providing ATP for biosynthetic reactions
Oxidoreductases NADH dehydrogenase, Cytochrome c oxidase +1.8 to +2.7 Electron transfer, redox reactions
Polyketide Synthesis Type I PKS modules +3.2 TAL backbone synthesis
Stress Response Catalase, Superoxide dismutase +2.1 to +2.5 Oxidative stress management
Secondary Metabolism Methyltransferases, Acyltransferases +1.7 to +2.3 This compound modification and derivatization

Experimental Protocols for Key Methodologies

Heterologous Expression and Functional Characterization of PheG

Objective: To clone, express, and characterize the novel aldol condensase PheG from P. igniarius.

Methodology:

  • Gene Cloning: Amplify PheG gene (GME6982_g, GenBank: PQ799238) from P. igniarius genomic DNA and clone into pCZN1 expression vector [1].
  • Heterologous Expression: Transform constructs into E. coli BL21(DE3) and induce protein expression with 0.5 mM IPTG at 16°C for 20 hours [1].
  • Protein Purification: Purify recombinant proteins using nickel-affinity chromatography followed by size-exclusion chromatography [1].
  • In Vitro Enzyme Assay: Incubate purified PheG (0.5 mM) with substrates TAL and 3,4-dihydroxybenzaldehyde (4.0 mM each) in distilled water at 35°C for 4 hours [1].
  • Product Analysis: Analyze reaction mixtures using HPLC/DAD and HPLC/MS/MS with C18 column (gradient: 5-95% methanol in water with 0.1% formic acid over 30 minutes) [1].
  • Structural Characterization: Purify this compound product using Sephadex LH-20 column and confirm structure via NMR spectroscopy and mass spectrometry [1].

Key Considerations:

  • For functional studies, express both full-length PheG and the truncated PheG-1 (without IDRs) to compare catalytic efficiency [1].
  • Include site-directed mutagenesis of active site residues to confirm mechanistic details [1].
  • Use molecular dynamics simulations to investigate substrate binding and catalytic mechanisms [1].
iTRAQ-Based Proteomic Analysis of this compound Biosynthesis

Objective: To identify differentially expressed proteins in P. igniarius during this compound biosynthesis induced by TAL supplementation.

Methodology:

  • Culture Conditions and TAL Supplementation: Grow P. igniarius in liquid medium and supplement with TAL (2 g/L) during early logarithmic phase [2].
  • Sample Collection: Harvest mycelia at key time points (16 h, 64 h, 128 h) post-TAL supplementation, with unsupplemented cultures as controls [2].
  • Protein Extraction and Digestion: Extract proteins using RIPA buffer with protease inhibitors, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin [2].
  • iTRAQ Labeling: Label peptides with 4-plex or 8-plex iTRAQ reagents according to manufacturer's protocol [2] [8].
  • LC-MS/MS Analysis: Separate labeled peptides using nanoLC system with C18 column (gradient: 5-35% acetonitrile in 0.1% formic acid over 60 minutes) and analyze with Q-Exactive mass spectrometer [2].
  • Data Processing: Identify proteins using database search engines (MASCOT, MaxQuant) against P. igniarius proteome database [2].
  • Bioinformatic Analysis: Perform GO enrichment, KEGG pathway analysis, and protein-protein interaction network analysis [2] [8].

Key Considerations:

  • Use biological triplicates for statistical robustness [2].
  • Validate key targets using MRM or western blotting [2] [8].
  • Correlate proteomic data with this compound quantification by HPLC to identify most relevant targets [2].

G P1 Fungal Culture & TAL Feeding P2 Mycelia Harvesting (16-64h) P1->P2 P3 Protein Extraction & Digestion P2->P3 P4 iTRAQ Peptide Labeling P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Database Search & Protein ID P5->P6 P7 Bioinformatic Analysis P6->P7 P8 MRM Validation P7->P8 P9 Functional Characterization P8->P9

Figure 2: Experimental workflow for iTRAQ-based proteomic analysis of this compound biosynthesis in fungi, highlighting key steps from culture to validation.

Advanced Research Applications and Multi-Omics Integration

Multi-Omics Approaches to this compound Research

Integrating proteomic data with other omics technologies provides a systems-level understanding of this compound biosynthesis:

  • Integrated Proteome-Metabolome Analysis: Combined proteomic and metabolomic profiling of P. baumii mutant strains revealed that activated phenylpropanoid biosynthesis was responsible for increased this compound production [6]. This approach identified key regulatory nodes connecting primary metabolism to this compound biosynthesis.

  • Transcriptome-Proteome Correlation: Studies in Sanghuangporus lonicericola demonstrated that unsaturated fatty acids (C18:1 and C18:2) activate terpenoid biosynthesis pathways at both transcript and protein levels [9]. Similar approaches can be applied to this compound research to identify transcriptional and post-transcriptional regulatory mechanisms.

  • Mutant Strain Proteomics: ARTP (Atmospheric and Room Temperature Plasma) mutagenesis of P. baumii generated high-producing mutants, with proteomic analysis revealing the molecular basis for enhanced this compound production [6].

Metabolic Engineering Applications

Proteomic findings have enabled several metabolic engineering strategies for enhanced this compound production:

  • Precursor Engineering: Proteomic identification of rate-limiting steps led to precursor feeding strategies, with TAL supplementation increasing this compound yield 5-fold in P. igniarius [2].

  • Regulatory Engineering: Identification of stress-responsive proteins suggests that controlled oxidative stress might enhance this compound production [2] [6].

  • Heterologous Production: The characterization of PheG enables engineering of microbial hosts for heterologous this compound production [1], potentially overcoming limitations of natural fungal sources.

Conclusion and Future Perspectives

Proteomic analysis has dramatically advanced our understanding of this compound biosynthesis, revealing novel enzymes like PheG and illuminating the complex regulatory networks governing production. The integration of proteomic data with other omics approaches provides a powerful framework for elucidating complete biosynthetic pathways and identifying key regulatory nodes for metabolic engineering.

Future research directions should focus on several key areas:

  • Structural Proteomics: Determining high-resolution structures of key enzymes like PheG to enable rational engineering for enhanced catalytic efficiency.
  • Post-Translational Modifications: Investigating how phosphorylation, acetylation, and other modifications regulate this compound biosynthetic enzymes.
  • Systems Biology Modeling: Developing comprehensive models that integrate proteomic, metabolomic, and transcriptomic data to predict this compound production under various conditions.
  • Synthetic Biology Applications: Leveraging characterized this compound biosynthetic enzymes for heterologous production in engineered microbial hosts.

References

Comprehensive Technical Review: Pharmacological Activities and Mechanisms of Hispidin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Overview

Hispidin (6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one) is a naturally occurring polyphenolic styrylpyrone that has garnered significant research interest due to its diverse pharmacological activities and favorable safety profile. This fungal-derived secondary metabolite was first isolated from Inonotus hispidus in 1889 and structurally characterized in 1961 [1] [2]. This compound functions as a precursor of fungal luciferin in bioluminescent mushrooms such as Neonothopanus nambi, highlighting its significance in biological systems beyond its therapeutic potential [3] [1]. The compound demonstrates remarkable multi-target biological activities against various pathological conditions, including cancer, metabolic syndrome, inflammatory disorders, and neurodegenerative diseases, making it a promising candidate for drug development.

The natural distribution of this compound spans numerous fungal species, primarily within the Hymenochaetaceae family, including genera such as Phellinus (now reclassified as Sanghuangporus sanghuang), Inonotus, and Phaeolus [1] [4]. Beyond fungal sources, this compound and its derivatives have also been identified in several plant species, including horsetail (Equisetum arvense), kava (Piper methysticum), and pistachio (Pistacia atlantica) [1] [4]. The broad phylogenetic distribution of this compound across evolutionary distant species suggests conserved biological functions, particularly in stress response and antioxidant defense mechanisms. The compound's chemical stability, relatively simple core structure, and multiple sites for derivative synthesis further enhance its pharmaceutical appeal.

Biosynthesis and Production Methods

Enzymatic Biosynthesis Pathway

Recent advances in this compound biosynthesis have revealed an efficient aldol condensation pathway catalyzed by the novel enzyme PheG isolated from Phellinus igniarius. This enzyme facilitates a one-step C─C bond formation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to produce this compound with high efficiency [3]. The identification and characterization of PheG represents a significant breakthrough in this compound production, as it provides a biocatalytic alternative to traditional chemical synthesis methods. Molecular dynamics simulations and binding free energy calculations have elucidated the precise catalytic mechanism of PheG, revealing key amino acid residues involved in substrate binding and conversion [3]. The enzyme's substrate specificity and reaction optimization present opportunities for metabolic engineering approaches to enhance this compound yields.

The PheG-mediated biosynthesis pathway offers several advantages over previously proposed routes, including higher atom economy, reduced enzymatic steps, and avoidance of complex cofactor systems. Structural analysis of PheG reveals that residues 1-91 and 551-670 constitute intrinsically disordered regions (IDRs) lacking tertiary structure but possessing a hydrophobic core [3]. Interestingly, the removal of these IDRs to create PheG-1 (92-550 aa) did not compromise catalytic activity, suggesting the core structural domain contains all necessary components for substrate binding and conversion [3]. This structural characterization provides valuable insights for enzyme engineering and optimization for industrial-scale production.

Fermentation Optimization and Scale-Up

For industrial production, this compound-enriched mycelia can be obtained through optimized submerged fermentation of Sanghuangporus sanghuang (formerly classified as Phellinus linteus). Systematic optimization studies have identified glucose as the optimal carbon source and yeast extract as the preferred nitrogen source at an initial pH of 5.0 for maximal this compound production [5]. Under these optimized conditions, this compound production reached 3 mg/g of mycelia in 20-ton bioreactors, demonstrating the scalability of this production method [5]. The successful scale-up from laboratory flasks to industrial-scale fermenters highlights the commercial viability of fungal fermentation for this compound production, providing a reliable and sustainable source for pharmaceutical development.

Table 1: Optimization of this compound Production via Fermentation

Parameter Optimal Condition Production Yield Scale
Carbon Source Glucose (1%) 3 mg/g mycelia 20-ton bioreactor
Nitrogen Source Yeast Extract (0.3%) 3 mg/g mycelia 20-ton bioreactor
Initial pH 5.0 3 mg/g mycelia 20-ton bioreactor
Fermentation Period 10 days 3 mg/g mycelia 20-ton bioreactor

Anticancer Mechanisms and Signaling Pathways

Pro-Apoptotic Activities

This compound demonstrates broad-spectrum anticancer activity through multiple cell death mechanisms, with particular potency against prostate cancer cells. In PC3 and DU145 prostate cancer cell lines, this compound treatment significantly decreased viability with minimal cytotoxicity in normal WPMY-1 prostate cells, demonstrating a favorable therapeutic index [6] [7]. The compound induces mitochondrion-dependent apoptosis through several interconnected mechanisms: triggering cellular and mitochondrial ROS accumulation, promoting chromatin condensation, and inducing nuclear fragmentation [6]. These morphological changes correlate with molecular alterations in apoptosis regulatory proteins, including increased expression of pro-apoptotic Bax, activation of caspase-3 and caspase-9, and decreased expression of anti-apoptotic Bcl-2 [6]. The central role of ROS in this compound-mediated apoptosis was confirmed through experiments showing that the antioxidant N-acetyl cysteine (NAC) significantly attenuates this compound-induced cell death [6].

Beyond classical apoptosis, this compound uniquely triggers ferroptosis in prostate cancer cells, representing a novel mechanism for eliminating malignant cells [6]. Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation and distinct from apoptosis in both morphological and biochemical features. This compound treatment modulated key ferroptosis regulators, including P53, Nrf-2, and HO-1 proteins, creating cellular conditions favorable for this iron-mediated cell death pathway [6]. The ability to simultaneously induce multiple cell death mechanisms (apoptosis and ferroptosis) provides this compound with a potential advantage over single-mechanism anticancer agents, potentially reducing the likelihood of resistance development.

Anti-Proliferative and Anti-Metastatic Effects

This compound demonstrates potent anti-proliferative activity against diverse cancer cell lines, with effects mediated through several key signaling pathways. The compound inhibits Protein Kinase Cβ (PKCβ) with an IC50 of 2 μM, disrupting intracellular signaling crucial for cancer cell survival and proliferation [8]. Additionally, this compound modulates the PAK1-dependent signaling pathway, which regulates cell motility and transformation [1]. In colon cancer models, this compound induced ROS-dependent apoptosis in CMT-93 and HCT 116 cells, causing cells to acquire an abnormal spherical shape and lose normal cellular architecture [1]. The compound also effectively suppresses colony formation and inhibits migratory capacity in prostate cancer cells, indicating potential anti-metastatic properties [6].

Table 2: Anticancer Efficacy of this compound Across Various Cell Lines

Cancer Cell Line Cancer Type Approximate Semilethal Dose (mol/L) Primary Mechanisms
SCL-1 Skin squamous cell carcinoma 1 × 10−4 PKC inhibition [1]
Capan-1 Pancreatic ductal adenocarcinoma Between 1 × 10−4 and 1 × 10−3 PKC inhibition [1]
CMT-93 Rectal carcinoma 7 ± 1 × 10−4 ROS-dependent apoptosis [1]
HCT 116 Colorectal carcinoma 7 ± 1 × 10−4 ROS-dependent apoptosis [1]
A549 Lung carcinoma 2.5 × 10−4 PAK1-dependent signaling inhibition [1]
SGC-7901 Endocervical adenocarcinoma 6.1 ± 1.1 × 10−3 Stathmin-1 phosphorylation, microtubule depolymerization [1]
BxPC-3 Pancreatic ductal adenocarcinoma 1 × 10−4 NF-κB inhibition, p53 activation [1]
AsPC-1 Pancreatic ductal adenocarcinoma 2 × 10−4 NF-κB inhibition, p53 activation [1]
PC3 Prostate carcinoma Significant reduction at 10-50 μM ROS-mediated apoptosis, ferroptosis [6]
DU145 Prostate carcinoma Significant reduction at 10-50 μM ROS-mediated apoptosis [6]
Signaling Pathway Modulation in Cancer

The anticancer effects of this compound involve complex modulation of multiple signaling cascades. In prostate cancer cells, this compound treatment up-regulated MAPK pathways (including p38, ERK, and JNK proteins) and the NF-κB signaling pathway while simultaneously down-regulating AKT phosphorylation [6]. This coordinated regulation creates a cellular environment that favors apoptosis over survival. Specifically, this compound enhanced the activity of tumor suppressor p53 while inhibiting the transcription factor NF-κB, which is frequently hyperactive in cancers and promotes cell survival, proliferation, and therapy resistance [1]. In pancreatic ductal adenocarcinoma models, this NF-κB inhibition combined with p53 activation resulted in enhanced expression of caspase-3 and poly-ADP-ribose polymerase, executing the apoptotic program in malignant cells [1].

This compound also demonstrates chemosensitization properties, enhancing the efficacy of conventional chemotherapeutic agents. In pancreatic cancer stem cells, this compound sensitized cells to gemcitabine, a standard chemotherapeutic agent, and promoted its therapeutic efficacy [1]. This synergistic effect suggests potential applications for this compound in combination therapy regimens, potentially allowing for dose reduction of conventional chemotherapeutics while maintaining or enhancing antitumor efficacy. The multi-target nature of this compound's action on signaling networks provides a mechanistic basis for its observed efficacy across diverse cancer types and its potential to overcome resistance mechanisms that often limit single-target therapies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nuclear Nuclear Events This compound This compound PKC PKC This compound->PKC Inhibits IC50=2μM PAK1 PAK1 This compound->PAK1 Inhibits AKT AKT This compound->AKT Inhibits Phosphorylation NFkB NFkB This compound->NFkB Inhibits P53 P53 This compound->P53 Activates ROS ROS This compound->ROS Induces MAPK MAPK PKC->MAPK Activates PAK1->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Promotes AKT->Apoptosis Inhibits NFkB->Apoptosis Inhibits P53->Apoptosis Promotes Ferroptosis Ferroptosis P53->Ferroptosis Promotes Cell Cycle Arrest Cell Cycle Arrest P53->Cell Cycle Arrest Induces ROS->MAPK Activates ROS->NFkB Activates ROS->P53 Activates ROS->Ferroptosis Promotes

Figure 1: this compound's multimodal anticancer mechanisms involve coordinated regulation of multiple signaling pathways. The compound simultaneously activates pro-apoptotic pathways (MAPK, p53) while inhibiting survival signals (AKT, NF-κB), creating a cellular environment that promotes death of malignant cells through both apoptosis and ferroptosis.

Anti-Inflammatory Activities and Immunomodulation

Macrophage-Mediated Inflammation Regulation

This compound demonstrates potent anti-inflammatory properties in LPS-induced RAW264.7 macrophage models, significantly reducing production of key inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) [9]. Interestingly, this compound treatment did not significantly inhibit TNF-α production, suggesting specificity in its anti-inflammatory mechanism rather than general immunosuppression [9]. Importantly, this compound preserved macrophage phagocytic function even while suppressing inflammatory responses, indicating that it modulates rather than completely suppresses immune function [9]. This preservation of phagocytosis is therapeutically advantageous, as it maintains the ability of macrophages to clear pathogens while reducing damaging inflammatory cascades.

The molecular mechanisms underlying this compound's anti-inflammatory effects involve suppression of MAPK activation and inhibition of JAK1/STAT3 signaling pathways [9]. These pathways represent critical signal transduction routes that translate extracellular inflammatory stimuli into intracellular responses, including transcription of pro-inflammatory genes. This compound's ability to target multiple signaling nodes may explain its efficacy in dampening inflammatory responses. Additionally, this compound has been shown to downregulate NF-κB activation in macrophages, further limiting the expression of inflammatory mediators [9]. The convergence of this compound's action on these established pro-inflammatory pathways provides a mechanistic foundation for its observed anti-inflammatory efficacy.

Oxidative Stress Modulation

The antioxidant capacity of this compound constitutes a significant component of its anti-inflammatory activity. This compound effectively scavenges superoxide radicals with potency approximately 3-5 times greater than water-soluble vitamin E and equivalent to synthetic antioxidants like BHA and caffeic acid [9]. This direct free radical neutralizing capacity complements its signaling-based anti-inflammatory mechanisms. In inflammatory conditions, oxidative stress and inflammation form a vicious cycle whereby ROS activate inflammatory signaling pathways, which in turn induce more ROS production. This compound's ability to simultaneously target both components of this cycle—directly neutralizing ROS while inhibiting inflammatory signaling pathways—provides a comprehensive approach to inflammation control.

The therapeutic implications of these anti-inflammatory properties are substantial, particularly for chronic inflammatory conditions where macrophage activation plays a central role. This compound's multimodal anti-inflammatory action—reducing inflammatory mediators while preserving phagocytic function and reducing oxidative stress—suggests potential applications in conditions ranging from rheumatoid arthritis to inflammatory bowel disease and atherosclerosis. Furthermore, the compound's favorable toxicity profile [5] positions it as an attractive candidate for long-term management of chronic inflammatory disorders where conventional anti-inflammatory drugs often produce unacceptable side effects with prolonged use.

G cluster_membrane Membrane Receptors cluster_signaling Signaling Pathways cluster_media Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPK MAPK This compound->MAPK Inhibits JAK1_STAT3 JAK1_STAT3 This compound->JAK1_STAT3 Inhibits NFkB NFkB This compound->NFkB Inhibits ROS ROS This compound->ROS Scavenges Phagocytosis Phagocytosis This compound->Phagocytosis Preserves TLR4->MAPK TLR4->JAK1_STAT3 TLR4->NFkB NO NO MAPK->NO IL6 IL6 MAPK->IL6 JAK1_STAT3->IL6 NFkB->ROS TNFa TNFa NFkB->TNFa

Figure 2: this compound targets multiple signaling pathways in LPS-induced macrophage inflammation. It suppresses MAPK, JAK1/STAT3, and NF-κB signaling, reduces inflammatory mediators (NO, IL-6, ROS), while preserving phagocytic function—a crucial distinction from broad immunosuppressants.

Metabolic Syndrome Applications

Anti-Obesity Effects

This compound demonstrates promising anti-obesity potential through multiple mechanisms that target both fat absorption and fat synthesis. The compound inactivates pancreatic lipase, a key enzyme responsible for triglyceride absorption in the small intestine, thereby reducing dietary fat uptake [1]. Additionally, this compound inhibits glycerol-3-phosphate dehydrogenase, a critical enzyme that links carbohydrate and lipid metabolism [1]. This inhibition results in dose-dependent reduction of intracellular triglyceride levels, addressing both exogenous (dietary) and endogenous (synthesized) fat accumulation. This compound also increases intracellular cAMP levels, which enhances lipolytic signaling and promotes breakdown of stored fats [1]. This multi-target approach to lipid management—reducing absorption while enhancing breakdown—represents a comprehensive strategy for addressing obesity.

In models of obesity-related cellular stress, this compound demonstrated protective effects against lipotoxicity. In palmitate-induced obesity models using C2C12 myotubes, this compound increased cell survival by inhibiting caspase-3 activation and decreasing expression of the pro-apoptotic protein Bax [1]. This protective effect is particularly relevant given that skeletal muscles utilize approximately 75% of available glucose in the normal postprandial state and are highly sensitive to lipotoxicity, inflammation, and oxidative stress [1]. By protecting muscle cells from lipid-induced damage, this compound may help preserve metabolic rate and insulin sensitivity, both of which are compromised in obesity and contribute to progressive metabolic dysfunction.

Antidiabetic Properties

This compound exhibits several mechanisms relevant to glucose metabolism regulation and diabetes management. The compound demonstrates potent antioxidant activity that addresses the oxidative stress component of diabetes pathophysiology [1]. Additionally, this compound has shown hypoglycemic properties in experimental models, though the precise mechanisms remain under investigation [1]. This compound's ability to protect pancreatic β-cells from apoptosis [1] suggests potential for preserving insulin secretion capacity, which typically declines as diabetes progresses. This β-cell protective effect, combined with this compound's action on insulin-sensitive tissues, positions it as a potential multi-target therapeutic for diabetes management.

The interconnection between this compound's anti-obesity and antidiabetic effects is particularly noteworthy, as obesity represents a major risk factor for type 2 diabetes development. By reducing triglyceride absorption and accumulation, this compound may help prevent the lipid overload in non-adipose tissues (including liver, muscle, and pancreas) that drives insulin resistance and β-cell dysfunction. Furthermore, this compound's anti-inflammatory properties [9] address the chronic low-grade inflammation associated with both obesity and insulin resistance. This comprehensive approach targeting multiple facets of metabolic syndrome pathophysiology distinguishes this compound from many current therapies that address single aspects of these complex interrelated conditions.

Safety Profile and Toxicology

Preclinical Safety Assessment

This compound-enriched Sanghuangporus sanghuang mycelia have undergone comprehensive toxicological evaluation using standardized testing protocols. Critical toxicity assessments including the Ames test, in vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test demonstrated no statistically significant differences between this compound-enriched mycelia and negative controls [5]. These results, derived from internationally recognized testing guidelines, support the safety of this compound for human consumption at concentrations up to 3 mg/g of mycelia [5]. The absence of mutagenicity and clastogenicity in these standardized assays is particularly important for establishing the compound's safety profile, especially for potential long-term use in chronic conditions.

The differential cytotoxicity observed in cancer versus normal cells further supports this compound's therapeutic potential. Multiple studies have reported that this compound is more cytotoxic toward cancer cells than normal cells in vitro [1] [2]. For instance, in prostate cancer models, this compound significantly decreased viability of PC3 and DU145 cancer cells while exhibiting no cytotoxicity in normal WPMY-1 prostate cells [6]. This selective toxicity represents a crucial therapeutic advantage, suggesting that this compound may target processes specifically dysregulated in cancer cells while sparing normal cellular functions. The molecular basis for this selectivity may involve this compound's action on cancer-specific signaling pathways and its exploitation of the altered redox state typical of malignant cells.

Therapeutic Index and Clinical Translation

The favourable safety profile of this compound, combined with its multi-target mechanisms, positions it as a promising candidate for clinical development. The established safety of this compound-enriched fungal mycelia at efficacious concentrations provides a solid foundation for translational studies [5]. This compound's ability to simultaneously address oxidative stress, inflammation, and metabolic dysregulation through overlapping mechanisms suggests potential applications in complex multifactorial diseases where single-target therapies often show limited efficacy. Furthermore, the compound's natural origin and long history of human consumption in traditional medicine contexts may facilitate regulatory approval and consumer acceptance.

Table 3: Comprehensive Safety Profile of this compound-Enriched Mycelia

Toxicological Test Test System Dose Concentration Results Regulatory Compliance
Ames Test Salmonella typhimurium strains TA98, TA100, TA102, TA1535, TA1537 Up to 5,000 μg/plate No mutagenicity OECD Guideline 471
In Vitro Chromosome Aberration Test Chinese hamster lung cells Up to 2,000 μg/ml No clastogenicity OECD Guideline 473
Acute Oral Toxicity Test Rats 2,000 mg/kg body weight No adverse effects OECD Guideline 425
Bone Marrow Micronucleus Test Mouse bone marrow cells 2,000 mg/kg body weight No genotoxicity OECD Guideline 474

Experimental Protocols and Research Methods

Standardized Bioactivity Assays

Research on this compound's pharmacological activities employs well-established in vitro assays to quantify its effects on cellular processes. Cell viability is typically assessed using the MTT assay, where cells are seeded in 96-well plates, treated with this compound, incubated with MTT solution, and formazan crystals are dissolved in DMSO before measuring absorbance at 490-570 nm [6] [9]. For apoptosis detection, western blot analysis of apoptosis-related proteins (cleaved caspase-3, caspase-9, Bax, Bcl-2) is performed using specific antibodies, with chemiluminescence detection [6]. Intracellular ROS levels are measured using fluorescent probes like DCFH-DA, where fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [6] [9].

Anti-inflammatory activity assessment includes the Griess method for detecting nitric oxide production, where culture supernatants are mixed with equal volumes of Griess reagent and absorbance is measured at 540 nm [9]. Cytokine production (IL-6, TNF-α) is quantified using enzyme-linked immunosorbent assays (ELISA) according to manufacturer protocols [9]. Macrophage phagocytosis is analyzed by flow cytometry using Alexa 488-conjugated BioParticles, where internalized fluorescence from cells is detected by FACScan flow cytometry [9]. These standardized protocols ensure reproducibility and comparability across studies investigating this compound's diverse pharmacological activities.

Signaling Pathway Analysis

Comprehensive analysis of this compound's effects on signaling pathways involves western blotting for protein phosphorylation and expression changes. Key signaling proteins analyzed include MAPK family members (p38, ERK, JNK), NF-κB pathway components (IκB-α), AKT phosphorylation, and ferroptosis regulators (P53, Nrf-2, HO-1) [6] [9]. For these analyses, cells are lysed with appropriate protein lysis buffers, proteins are separated by SDS-PAGE, transferred to nitrocellulose membranes, blocked with skimmed milk, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies [9]. Specific protein bands are visualized using chemiluminescence detection systems according to manufacturer protocols [9]. The combination of these techniques provides comprehensive insights into this compound's multimodal mechanisms of action across different pathological conditions.

Conclusion and Future Perspectives

References

The Role of Tricetolatone in Hispidin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthetic pathway of hispidin in the fungus Phellinus igniarius was previously unclear. Recent research has confirmed that tricetolatone is a direct biosynthetic precursor to this compound [1] [2].

The proposed pathway suggests that this compound is formed by the condensation of a TL unit with a molecule of 3,4-dihydroxybenzoyl-SCoA (or 3,4-dihydroxybenzaldehyde) [2]. Experimental validation shows that adding TL to the fermentation broth of P. igniarius leads to a significant increase in the production of this compound and its derivatives, confirming TL's key role as a precursor [1] [2].

Experimental Data on TL and this compound Dynamics

The relationship between TL consumption and this compound production was studied by feeding TL to P. igniarius and measuring the concentration changes over time. Key quantitative findings are summarized in the table below.

Time Point (Hours) TL Concentration (mg/L) This compound Concentration (mg/L) Key Observation
1 hour 423.61 Very Low Initial TL supplementation [2]
16 hours Data Not Explicit < 5 Strain in logarithmic growth phase [2]
64 hours Steady Decrease 44.38 Peak this compound production [2]
128 hours 50.44 Begins to Decline TL largely consumed; this compound used for derivative synthesis [2]

This data demonstrates that the addition of TL leads to a five-fold increase in this compound yield within three days, providing strong evidence that TL is a key precursor in the biosynthetic pathway [2].

Core Experimental Workflow for Precursor Validation

The following diagram outlines the key experimental steps used to validate TL as a precursor and analyze the proteomic response in P. igniarius.

G Experimental Workflow for this compound Biosynthesis Study start Start: Culture P. igniarius a Split Culture (Experimental vs Control) start->a b Feed TL Precursor to Experimental Group a->b c Monitor Dynamic Changes in Metabolites (HPLC) b->c d Sample at Key Timepoints (e.g., 64h) c->d e Extract Proteins d->e f Analyze with iTRAQ Proteomics e->f g Identify Differentially Expressed Proteins (DEPs) f->g h Validate Targets with MRM Technology g->h i Screen Proteins Related to this compound Biosynthesis h->i

Key techniques used in this workflow include:

  • HPLC Analysis: A high-performance liquid chromatography (HPLC) method was optimized to separate and quantify TL, this compound, and other derivatives like phelligridin D in ethyl acetate extracts [2].
  • iTRAQ Proteomic Analysis: Isobaric Tags for Relative and Absolute Quantification (iTRAQ) was used to compare protein expression profiles between TL-fed and normal cultures. This highly sensitive technique identified 1,880 proteins and 270 differentially expressed proteins (DEPs) [1] [2].
  • Multiple Reaction Monitoring (MRM): This technology was used to selectively verify the iTRAQ results, leading to the screening of 11 proteins predicted to be directly related to the this compound biosynthesis pathways [1] [2].

Proteomic Findings and Functional Insights

The proteomic analysis revealed that the 270 differentially expressed proteins were primarily involved in energy metabolism, oxidative phosphorylation, and environmental stress responses [1]. The table below summarizes the types of proteins identified and their potential roles.

Protein Category Examples Proposed Role in Biosynthesis
Energy Metabolism ATP synthase, NAD-binding protein Providing energy (ATP) and reducing power (NADH/NADPH) for biosynthesis [1]
Electron Transfer & Redox Oxidoreductases Facilitating electron transfer and dehydrogenation reactions crucial for this compound formation [1]

These findings suggest that TL supplementation not only provides a direct building block but also triggers a broader metabolic shift to support the increased production of this compound and its derivatives [1].

Therapeutic Potential

Research confirms that this compound possesses anti-oxidant, anti-inflammatory, and anti-cancer activities [2]. Furthermore, extracts from P. igniarius (which contain this compound and other polyphenols) have shown significant efficacy in reducing uric acid levels and alleviating symptoms in rat models of hyperuricaemia and gouty arthritis [3].

References

Hispidin in Fungi: Natural Distribution, Biosynthesis, and Pharmacological Potential - A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Hispidin is a biologically active polyphenolic compound characterized as a styrylpyrone (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) that has attracted significant scientific interest due to its diverse pharmacological properties and unique distribution across specific fungal lineages. First isolated from Inonotus hispidus in 1889 and structurally identified in 1961, this compound has since been identified in various medicinal fungi, particularly within the Hymenochaetaceae family, and has more recently been recognized as a key precursor in fungal bioluminescence systems [1] [2]. This technical guide provides a comprehensive overview of this compound's natural distribution in fungi, analytical methodologies for its detection and quantification, biosynthetic pathways, and pharmacological significance tailored for researchers, scientists, and drug development professionals.

The significance of this compound in drug development stems from its pleiotropic biological activities, including potent antioxidant, anticancer, anti-inflammatory, antiviral, and antidiabetic properties [1]. Furthermore, recent advances in genomic sequencing and heterologous expression techniques have enabled deeper exploration of this compound biosynthesis, opening possibilities for metabolic engineering and sustainable production of this compound and its derivatives for pharmaceutical applications [3] [4]. This guide synthesizes current scientific understanding from recent research findings to provide a foundation for further investigation and development of this compound-based therapeutics.

Natural Distribution in Fungi

This compound is distributed across multiple fungal genera, with highest concentrations typically found in specific medicinal mushrooms belonging to the Hymenochaetaceae family. The table below summarizes the primary fungal sources of this compound and their research relevance:

Table 1: Natural Distribution of this compound in Fungi

Fungal Species Family Tissue Localization Research Significance
Phellinus igniarius (DC.Ex Fr.) Quel Hymenochaetaceae Fruiting bodies, mycelia Most studied source; model for biosynthesis research [5]
Inonotus hispidus Hymenochaetaceae Fruiting bodies Original source; high metabolite diversity [1] [4]
Sanghuangporus sanghuang (formerly Phellinus linteus) Hymenochaetaceae Fruiting bodies, mycelia Safety profiled; optimized for production [6]
Neonothopanus nambi Marasmiaceae Mycelia Key luciferin precursor in bioluminescent system [1] [7]
Inonotus obliquus Hymenochaetaceae Sclerotia Traditional medicine source; studied for therapeutic effects [1]
Phellinus baumii Hymenochaetaceae Fruiting bodies Source of this compound derivatives with enhanced activity [1]
Fomitiporia ellipsoidea Hymenochaetaceae Fruiting bodies Produces this compound alongside complex derivatives [8]

The distribution of this compound across these fungal species is not uniform and is influenced by numerous factors including developmental stage, environmental conditions, and growth substrate. For instance, this compound content is typically higher in fruiting bodies compared to mycelia in natural habitats, though optimized fermentation conditions can significantly enhance mycelial production [6] [9]. Additionally, certain fungal species such as Sanghuangporus sanghuang have been successfully cultivated in large-scale bioreactors (up to 20-ton capacity) with optimized yields of approximately 3 mg/g mycelia, demonstrating the feasibility of industrial production [6].

Recent genomic analyses of Inonotus hispidus have revealed a high density of genes associated with secondary metabolite biosynthesis, including those involved in terpenoid, polysaccharide, and flavonoid pathways, which likely contribute to the diverse pharmacological profile observed in these medicinal fungi [4]. Comparative genomics has further elucidated the evolutionary relationships between this compound-producing fungi, providing insights into the conservation and divergence of biosynthetic pathways across different species [4].

Analytical Methods for Detection and Quantification

Accurate detection and quantification of this compound in fungal extracts require sophisticated analytical techniques. The following table summarizes the primary methodologies employed in this compound research:

Table 2: Analytical Methods for this compound Detection and Quantification

Method Principle Applications Sensitivity/Resolution
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using reverse-phase columns Quantification of this compound in fungal extracts; purity assessment Retention time: ~19.7 min (this compound); Detection at 370 nm [5] [6]
NMR Spectroscopy Nuclear magnetic resonance of atoms in magnetic field Structural elucidation; differentiation of cis/trans isomers ¹H-NMR (400 MHz), ¹³C-NMR (100 MHz); identifies structural isomers [5]
HRESIMS High-resolution electrospray ionization mass spectrometry Precise molecular weight determination; formula identification m/z 245.0453 [M - H]⁻ for this compound (cal. 245.0450) [5]
iTRAQ Proteomics Isobaric tags for relative and absolute quantitation Identification of proteins involved in this compound biosynthesis Multiplexed analysis of 270+ differentially expressed proteins [5]
Multiple Reaction Monitoring (MRM) Targeted mass spectrometry with specific ion transitions Validation of proteomic findings; targeted quantification High specificity for verification of candidate proteins [5]
Detailed HPLC Protocol for this compound Quantification

For this compound analysis in fungal samples, the following optimized HPLC protocol is widely employed [5] [6]:

  • Extraction: Fungal material (20 g powder) is extracted with 1000 mL of absolute ethanol, filtered through Whatman filter paper No. 4, and concentrated using rotary evaporation.
  • Chromatography: Separation is achieved using a Kinetex column (4.6 × 150 mm, 5 μm) with a column temperature maintained at 40°C.
  • Mobile Phase: A linear gradient of methanol and 0.1% formic acid is employed, from 30:70 to 100:0 over 13 minutes, followed by re-equilibration to 30:70 over 2 minutes.
  • Flow Rate: 1.0 mL/min with detection at 370 nm using a diode array detector (DAD).
  • Identification: this compound is identified by comparison with authentic standards (retention time ~19.7 minutes), with confirmation via spiking experiments and spectral analysis.

This method effectively separates this compound from its biosynthetic precursor tricetolatone (TL, ~9.6 minutes) and derivatives such as phelligridin D (~23.4 minutes), enabling accurate quantification of this compound in complex fungal extracts [5]. For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS/MS), particularly when analyzing complex biological samples or identifying novel this compound derivatives.

Biosynthesis Pathways

The biosynthesis of this compound in fungi occurs through distinct biochemical pathways that vary between species. Recent research has elucidated two primary routes for this compound production, both originating from primary metabolic precursors.

G cluster_0 Phenylalanine Pathway cluster_1 TAL Pathway Phenylalanine Phenylalanine CaffeicAcid CaffeicAcid Phenylalanine->CaffeicAcid HispS This compound This compound CaffeicAcid->this compound HispS FungalLuciferin FungalLuciferin This compound->FungalLuciferin Luz Derivatives Phelligridins & Other Derivatives This compound->Derivatives Oxidation/Condensation TAL TAL TAL->this compound PheG DHB 3,4-Dihydroxybenzaldehyde TAL->DHB PheG

Diagram 1: this compound biosynthesis pathways in fungi

Pathway 1: Phenylalanine-Derived Route

In bioluminescent fungi such as Neonothopanus nambi, this compound is synthesized from phenylalanine through caffeic acid in a pathway involving the key enzyme this compound synthase (HispS) [7]. This pathway is particularly significant in bioluminescent systems where this compound serves as a luciferin precursor. The conversion involves stepwise hydroxylation and decarboxylation reactions, ultimately leading to the formation of the characteristic styrylpyrone structure of this compound.

Pathway 2: TAL-Derived Route

In Phellinus igniarius and related species, research indicates an alternative pathway where this compound is formed via aldol condensation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde (3,4-DHB) catalyzed by a novel enzyme termed PheG [3]. This recently characterized aldol condensation enzyme (PheG) from P. igniarius efficiently catalyzes the formation of the critical C-C bond required for this compound biosynthesis through a one-step enzymatic reaction [3]. The identification and heterologous expression of PheG represents a significant advancement for potential biotechnological production of this compound.

Proteomic Regulation of Biosynthesis

Proteomic studies using iTRAQ technology have revealed that the addition of tricetolatone (TAL), a key biosynthetic precursor, induces significant changes in the protein expression profile of P. igniarius [5]. Following TAL supplementation, 270 differentially expressed proteins were identified, primarily enriched in energy metabolism, oxidative phosphorylation, and environmental stress response pathways [5]. This suggests that this compound biosynthesis is tightly coupled to the cellular energy status and stress adaptation mechanisms in fungi.

Key protein classes upregulated during this compound production include:

  • ATP synthase components - Providing essential energy for biosynthesis
  • NAD-binding proteins - Facilitating redox reactions
  • Oxidoreductases - Catalyzing oxidation-reduction reactions
  • Electron transfer proteins - Supporting energy metabolism

These proteomic findings provide valuable insights for metabolic engineering strategies aimed at enhancing this compound production in fungal systems or heterologous hosts.

Pharmacological Significance and Research Implications

This compound exhibits a broad spectrum of pharmacological activities that make it an attractive candidate for drug development. The compound's multifunctional nature stems from its distinctive chemical structure that enables free radical scavenging, metal chelation, and interaction with various biological targets.

Antioxidant and Anti-inflammatory Properties

This compound demonstrates potent antioxidant activity, approximately 3-5 times greater than water-soluble vitamin E and comparable to synthetic antioxidants like BHA and caffeic acid [8]. This robust free radical scavenging capacity underpins many of its therapeutic effects. In inflammatory conditions, this compound significantly reduces production of nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) in LPS-induced macrophages while preserving phagocytic function essential for host defense [8]. Mechanistic studies reveal that this compound exerts these anti-inflammatory effects through simultaneous suppression of MAPK and JAK/STAT signaling pathways, key regulators of inflammatory mediator production [8].

Anticancer Mechanisms

This compound displays selective cytotoxicity against various cancer cell lines through multiple mechanisms:

  • Protein Kinase C Inhibition: this compound inhibits PKCβ isoform activity, disrupting signaling pathways crucial for cancer cell survival and proliferation [1].
  • Microtubule Disruption: In SGC-7901 gastric adenocarcinoma cells, this compound activates phosphorylation of stathmin-1 at Ser16, causing microtubule depolymerization and subsequent lysosomal membrane permeabilization leading to cell death [1].
  • Transcription Factor Modulation: this compound inhibits NF-κB activity while enhancing p53 tumor suppressor function, caspase-3 activation, and PARP expression in pancreatic ductal adenocarcinoma cells [1].
  • ROS-Mediated Apoptosis: In colorectal carcinoma cells (CMT-93 and HCT 116), this compound induces ROS-dependent apoptosis characterized by chromatin condensation and nuclear fragmentation [1].
Metabolic Syndrome Applications

This compound shows promise for managing components of metabolic syndrome through multiple targets:

  • Pancreatic Lipase Inhibition: Reduces triglyceride absorption in the small intestine [1]
  • Glycerol-3-Phosphate Dehydrogenase Inhibition: Decreases intracellular triglyceride levels [1]
  • cAMP Elevation: Enhances lipolytic signaling pathways [1]
  • Caspase-3 Inhibition: Protects against palmitate-induced apoptosis in myotubes, relevant for obesity-related insulin resistance [1]
Safety Profile

Comprehensive toxicological assessment of this compound-enriched Sanghuangporus sanghuang mycelia (3 mg/g this compound) demonstrated no remarkable adverse effects in Ames test, in vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test, supporting its safety for human consumption [6].

Conclusion and Future Perspectives

This compound represents a structurally unique and pharmacologically diverse fungal metabolite with significant therapeutic potential. Its distribution across specific fungal lineages, particularly within the Hymenochaetaceae family, provides natural sources for extraction, while elucidation of its biosynthetic pathways enables potential metabolic engineering approaches for sustainable production.

Future research directions should focus on:

  • Heterologous production of this compound and its derivatives using engineered microbial hosts
  • Structure-activity relationship studies to optimize pharmacological properties
  • Clinical translation of preclinical findings, particularly for cancer and metabolic disorders
  • Exploration of this compound's role in fungal biology and ecological interactions

References

Comprehensive Application Notes and Protocols for Ultrasound-Assisted Extraction of Hispidin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hispidin and Its Significance

This compound is a naturally occurring polyphenolic compound with the chemical name 6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one and a molecular weight of 246.218 g/mol [1]. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and antiallergic effects [2] [1]. This compound serves as a key intermediate in the biosynthesis of more complex fungal metabolites called phelligridins and is also recognized as a precursor of fungal luciferin, the compound responsible for bioluminescence in certain mushroom species [2] [1].

The primary natural source of this compound is the medicinal mushroom Inonotus hispidus, although it can also be found in other fungal species such as Phellinus igniarius [2] [3]. These fungal sources have been used in traditional medicine systems across Asia for centuries, but the optimization of extraction processes is essential to maximize the yield and bioactivity of this compound for modern pharmaceutical applications. The growing interest in natural bioactive compounds with therapeutic potential has positioned this compound as a promising candidate for drug development initiatives, particularly due to its reported low toxicity profile at consumption levels of 3 mg/g this compound-enriched fungal mycelia [2].

Optimization Parameters for Ultrasound-Assisted Extraction

Key Factors Influencing Extraction Efficiency

The efficiency of ultrasound-assisted extraction (UAE) for recovering this compound from fungal material is influenced by several critical parameters that must be carefully optimized. Based on response surface methodology studies, the following factors have been identified as significant determinants of extraction yield:

Table 1: Optimal extraction parameters for this compound from Inonotus hispidus

Parameter Optimal Value Experimental Range Impact on Extraction
Solvent Composition 40% (v/v) ethanol 40-80% ethanol/methanol Significantly higher TPC, DPPH, and FRAP with ethanol vs methanol [3]
Liquid-to-Solid Ratio 75 mL/g 25-125 mL/g Higher ratios improve extraction efficiency until equilibrium [3]
Extraction Time 20-31 minutes 10-90 minutes Longer times increase yield but risk degradation after optimum [3] [4]
Extraction Temperature 40-52°C 25-60°C Higher temperatures improve solubility but may degrade thermolabile compounds [5] [4]
Ultrasonic Power 56-400 W 30-400 W Higher power increases cell disruption but may cause degradation [3] [6]
Ultrasonic Frequency 24-40 kHz 28-40 kHz Lower frequencies favor physical effects and cell disruption [7] [8]

Table 2: Quantitative results under optimal extraction conditions for Inonotus hispidus

Analytical Parameter Value Under Optimal Conditions Measurement Unit
Total Phenolic Content (TPC) 10.58 g GAE/100 g DW [5]
Total Flavonoid Content (TFC) 0.81 g QE/100 g DW [5]
DPPH Scavenging Activity IC~50~: 0.24 mg/mL [5]
FRAP Antioxidant Power 6.55 g AAE/100 g DW [5]
This compound Content 159.56 µg/g DW [3]
Total Phenolic Compounds 219.01 µg/g DW [3]

The optimization of these parameters using response surface methodology (RSM) has demonstrated that the interaction between factors is often complex and non-linear. For instance, one study found that the optimal experimental conditions for extracting phenolic compounds from roselle (a similar matrix) were achieved at 41.81 mg/mL solvent ratio, 52.35°C temperature, and 57.77 minutes extraction time [5]. The careful balancing of these parameters is essential to maximize extraction yield while preserving the structural integrity and bioactivity of this compound molecules.

Fundamentals of Ultrasound-Assisted Extraction

Principles and Mechanisms

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically above 20 kHz) to enhance the release of bioactive compounds from plant and fungal matrices. The fundamental principle behind UAE is acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid medium when subjected to ultrasonic waves [9] [8]. This implosion generates localized extreme conditions of very high temperatures (up to 5000 K) and pressures (up to 1000 atm), along with intense shear forces and microjets that disrupt cell walls and enhance mass transfer [8].

The mechanical effects of ultrasound are primarily responsible for the disruption of the fungal cell matrix, leading to particle size reduction and improved solvent penetration into the cellular structure. Meanwhile, the chemical effects resulting from free radical formation during cavitation may also contribute to breaking down cellular components, though this must be controlled to prevent degradation of target compounds [8]. The combination of these effects significantly improves the kinetics of extraction, reducing processing time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction [3] [6].

Equipment Considerations

Two main types of ultrasonic systems are used in laboratory-scale extraction:

  • Ultrasonic bath systems: Provide indirect sonication through the walls of the extraction vessel, offering more uniform distribution of ultrasound intensity but lower power delivery [8].
  • Ultrasonic probe systems: Deliver ultrasound directly into the solution via an immersed probe, resulting in more intense cavitation near the tip but less uniform energy distribution throughout the solution [3] [8].

For this compound extraction from fungal materials, probe systems are generally preferred due to their higher extraction efficiency and ability to process more concentrated suspensions. The probe system used in the optimization study on Inonotus hispidus employed a Hielscher UP400St ultrasonic processor with a 14 mm diameter sonotrode, operating at 400 Watts and 24 kHz with adjustable amplitude [3].

G Figure 1: Mechanism of Ultrasound-Assisted Extraction cluster_cavitation Cavitation Process cluster_effects Physical Effects cluster_results Extraction Outcomes Ultrasound Ultrasound Compression Compression Cycle Ultrasound->Compression Rarefaction Rarefaction Cycle Ultrasound->Rarefaction BubbleFormation Bubble Formation Compression->BubbleFormation Rarefaction->BubbleFormation BubbleCollapse Bubble Implosion BubbleFormation->BubbleCollapse Microjets Microjets BubbleCollapse->Microjets ShockWaves Shock Waves BubbleCollapse->ShockWaves ShearForces Shear Forces BubbleCollapse->ShearForces CellDisruption Cell Wall Disruption Microjets->CellDisruption ShockWaves->CellDisruption ShearForces->CellDisruption MassTransfer Enhanced Mass Transfer CellDisruption->MassTransfer SolventPenetration Improved Solvent Penetration CellDisruption->SolventPenetration

Detailed Experimental Protocols

Sample Preparation and Extraction Procedure

Materials and Equipment:

  • Dried and powdered Inonotus hispidus sporocarps (1 g)
  • Ethanol (40% v/v) or alternative solvents
  • Ultrasonic processor with probe (e.g., Hielscher UP400St)
  • Centrifuge with temperature control
  • Analytical balance
  • HPLC system with UV detection
  • Vacuum filtration setup

Sample Preparation Protocol:

  • Collection and Authentication: Collect mature Inonotus hispidus sporocarps from host trees (typically Fraxinus, Quercus, Sorbus, or Malus species). Perform taxonomic authentication by a qualified mycologist [3].
  • Processing: Cut sporocarps into small pieces and dry in an oven at 40°C until constant weight. Grind the dried material to a fine powder using a laboratory mill and pass through a standard sieve (50-mesh) to ensure particle size uniformity [3].
  • Storage: Store the powdered material in hermetically sealed containers protected from light at room temperature until extraction [3].

Extraction Procedure:

  • Precisely weigh 1.0 g of powdered fungal material and transfer to an appropriate extraction vessel.
  • Add the extraction solvent (40% ethanol recommended) at the optimized liquid-to-solid ratio of 75:1 (mL/g) [3].
  • Immerse the ultrasonic probe approximately 1-2 cm below the solvent surface, ensuring it doesn't touch the vessel walls.
  • Conduct extraction using the following parameters:
    • Ultrasonic frequency: 24 kHz
    • Power: 400 W (adjust amplitude to 1:2.55)
    • Time: 20 minutes in pulsed mode (5 seconds on/5 seconds off)
    • Temperature: Maintain at 40-50°C using an ice bath or circulating water bath [3]
  • After sonication, centrifuge the extract at 4500 × g for 20 minutes at 4°C.
  • Filter the supernatant through Whatman No. 4 filter paper or equivalent.
  • Store the filtered extract at -20°C until analysis, preferably in amber vials to protect from light.
Analytical Methods for Quantification

Total Phenolic Content (TPC) by Folin-Ciocalteu Method:

  • Prepare a gallic acid standard curve (0-500 mg/L) in the same solvent as samples.
  • Mix 200 μL of appropriately diluted extract with 400 μL of diluted Folin-Ciocalteu reagent (0.2 N).
  • Vortex the mixture for 1 minute, then add 1 mL of sodium carbonate solution (75 g/L).
  • Incubate for 2 hours at room temperature in the dark.
  • Measure absorbance at 765 nm against a reagent blank.
  • Express results as mg gallic acid equivalents (GAE) per 100 g dry weight [5] [3].

Total Flavonoid Content (TFC) by Aluminum Chloride Method:

  • Prepare a quercetin standard curve (0-500 mg/L) in the same solvent as samples.
  • Mix 500 μL of extract with 500 μL of aluminum chloride solution (2% in methanol).
  • Incubate for 15 minutes at room temperature.
  • Measure absorbance at 415 nm against a reagent blank.
  • Express results as mg quercetin equivalents (QE) per 100 g dry weight [5].

Antioxidant Activity Assays:

  • DPPH Radical Scavenging Activity:

    • Prepare a 0.1 mM DPPH solution in methanol.
    • Mix equal volumes (1 mL) of diluted extract and DPPH solution.
    • Incubate for 30 minutes in the dark.
    • Measure absorbance at 517 nm.
    • Calculate IC~50~ values (concentration required to scavenge 50% of DPPH radicals) [5] [3].
  • FRAP (Ferric Reducing Antioxidant Power):

    • Prepare FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl~3~·6H~2~O solution (20 mM) in 10:1:1 ratio.
    • Mix 100 μL of extract with 3 mL of FRAP reagent.
    • Incubate for 30 minutes at 37°C.
    • Measure absorbance at 593 nm.
    • Express results as mg ascorbic acid equivalents (AAE) per 100 g dry weight [5] [3].

HPLC Analysis for this compound Quantification:

  • Chromatographic Conditions:

    • Column: C18 reverse phase (e.g., Agilent Extend-C18, 250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile/water with 0.1% trifluoroacetic acid (gradient elution)
    • Flow Rate: 1 mL/min
    • Injection Volume: 20 μL
    • Detection: UV at 360 nm
    • Column Temperature: 30°C [3] [4]
  • Quantification:

    • Prepare this compound standard solutions in concentration range of 10-500 μg/mL.

    • Establish calibration curve by plotting peak area against concentration.

    • Identify this compound in samples by comparing retention time with standard.

    • Calculate this compound content using the formula:

      Where: Q = this compound content (μg/g) C_R = concentration of reference standard (μg/mL) A_x = peak area of sample A_R = peak area of standard V = volume of extraction solvent (mL) M = dry weight of sample (g) [4]

Advanced Extraction Technologies and Solvent Systems

Deep Eutectic Solvents for Green Extraction

Deep Eutectic Solvents (DES) have emerged as environmentally friendly alternatives to conventional organic solvents for extracting bioactive compounds. DES are typically formed by mixing a hydrogen bond acceptor (HBA, such as choline chloride) with a hydrogen bond donor (HBD, such as lactic acid) at specific molar ratios [4]. These solvents offer several advantages including low toxicity, biodegradability, simple preparation, and tunable physicochemical properties based on the selection of HBA and HBD components [4].

For the extraction of this compound and related polyphenols, lactic acid-choline chloride-based DES systems have shown particular promise. The optimal molar ratio reported for rutin extraction (a compound structurally similar to this compound) is 1:1 for lactic acid to choline chloride, with a water content of 28% to reduce viscosity and enhance mass transfer [4]. The incorporation of DES into ultrasound-assisted extraction protocols can further improve extraction efficiency while aligning with green chemistry principles.

Response Surface Methodology Optimization

The application of response surface methodology (RSM) through Box-Behnken or central composite designs enables systematic optimization of multiple extraction parameters simultaneously while evaluating their interactive effects. This statistical approach significantly reduces the number of experimental runs required compared to one-factor-at-a-time optimization [5] [4].

A typical experimental design for optimizing this compound extraction would include:

  • Selection of critical factors (e.g., solvent concentration, liquid-to-solid ratio, extraction time, temperature, ultrasonic power)
  • Definition of experimental ranges for each factor based on preliminary tests
  • Execution of experimental runs according to the designed matrix
  • Measurement of response variables (TPC, TFC, this compound content, antioxidant activities)
  • Development of mathematical models describing factor-response relationships
  • Identification of optimal extraction conditions through response surface analysis [5] [3] [4]

G Figure 2: Experimental Workflow for this compound Extraction Optimization Step1 1. Sample Preparation • Collection & authentication • Drying at 40°C • Grinding & sieving Step2 2. Solvent Selection • 40% ethanol recommended • DES screening alternative • Ratio optimization Step1->Step2 Step3 3. Experimental Design • Box-Behnken or CCD • Factor selection • Range determination Step2->Step3 Step4 4. UAE Optimization • Probe sonication • Temperature control • Time/power optimization Step3->Step4 Step5 5. Extract Processing • Centrifugation • Filtration • Concentration (optional) Step4->Step5 Step6 6. Analytical Quantification • TPC/TFC assays • Antioxidant activities • HPLC this compound analysis Step5->Step6 Step7 7. Data Analysis • Response surface models • Optimization predictions • Validation experiments Step6->Step7

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Extraction Yield:

    • Verify ultrasonic probe performance and calibration
    • Ensure proper particle size distribution (50-mesh sieve)
    • Check solvent pH and composition accuracy
    • Confirm extraction temperature control
  • Compound Degradation:

    • Implement pulsed sonication mode to reduce thermal effects
    • Maintain temperature below 50°C with cooling bath
    • Optimize ultrasonic power to balance efficiency and stability
    • Store extracts in amber vials at -20°C with minimal light exposure
  • HPLC Analysis Issues:

    • Ensure proper column conditioning with mobile phase
    • Check for peak tailing which may indicate secondary interactions
    • Verify this compound stability in solution during analysis
    • Use fresh standard solutions for calibration
Scale-Up Considerations

For industrial-scale implementation of ultrasound-assisted this compound extraction, several factors require additional consideration:

  • Equipment Selection: Flow-cell ultrasonic systems are more suitable for continuous processing than batch-type probe systems.
  • Power Management: Scale-up requires careful management of power density to maintain efficiency while preventing degradation.
  • Process Economics: Evaluation of solvent recovery and reuse systems improves economic viability, particularly with ethanol-based extraction.
  • Regulatory Compliance: Documentation of solvent residues and quality control parameters is essential for pharmaceutical applications.

Conclusion

Ultrasound-assisted extraction represents an efficient and sustainable approach for the recovery of this compound from medicinal fungi such as Inonotus hispidus. The optimization of critical parameters including solvent composition, liquid-to-solid ratio, extraction time and temperature, and ultrasonic power significantly enhances extraction efficiency while reducing processing time and solvent consumption compared to conventional methods. The integration of green solvent systems such as deep eutectic solvents further improves the environmental profile of the extraction process.

The protocols outlined in this document provide researchers with detailed methodologies for implementing and optimizing ultrasound-assisted extraction of this compound, along with comprehensive analytical techniques for quantification and characterization. Future developments in this field will likely focus on continuous extraction systems, integration with other green technologies such as supercritical fluid extraction, and application of these optimized extracts in pharmaceutical and nutraceutical formulations.

References

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of Hispidin via PheG-Catalyzed Aldol Condensation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Hispidin is a naturally occurring polyphenolic compound with demonstrated pharmacological activities including antioxidant, anti-tumor, anti-diabetic, and antiviral properties. First isolated from Polyporus hispidus in 1961, this compound and its derivatives are distributed across various fungal species, particularly within the Hymenochaetaceae family. [1] The compound has more recently been identified as a key precursor in the luciferin biosynthesis of bioluminescent fungi, further expanding its biological significance. [1] Traditional approaches to this compound production have relied on extraction from natural sources or multi-step chemical synthesis, both of which present limitations in terms of efficiency, yield, and environmental impact. The recent discovery of the enzyme PheG from Phellinus igniarius offers a promising biocatalytic alternative for this compound production through a specific aldol condensation reaction, potentially enabling more sustainable and efficient production. [1]

The enzymatic pathway for this compound biosynthesis represents a significant advancement in the field of natural product synthesis. Prior to the identification of PheG, this compound was believed to be synthesized primarily through phenylalanine-dependent pathways or via conversion from caffeic acid by this compound synthase (HispS) in the luminescent mushroom Neonothopanus nambi. [1] However, recent research has revealed an alternative route in P. igniarius wherein PheG catalyzes a one-step condensation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to form this compound. [1] This discovery not only expands our understanding of this compound biochemistry but also provides researchers with a novel biocatalytic tool for sustainable production of this valuable compound and its derivatives.

PheG Enzyme Characterization and Biochemical Properties

Structural Features and Phylogenetic Analysis

The PheG enzyme from P. igniarius represents a novel catalytic protein that shows no significant sequence similarity to existing proteins in UniProtKB and Swiss-Prot databases. [1] Structural analysis reveals that the full-length PheG contains intrinsically disordered regions (IDRs) at both N-terminal (amino acids 1-91) and C-terminal (amino acids 551-670) regions. These IDRs lack tertiary structure but maintain a hydrophobic core. [1] Researchers successfully expressed a truncated variant, PheG-1, lacking these disordered regions, which retained full catalytic activity while demonstrating improved handling properties. The molecular weight of the active PheG-1 enzyme is approximately 65.97 kDa, making it suitable for recombinant expression and purification. [1] Phylogenetic analysis places PheG-1 in a distinct branch separate from other known catalytic enzymes that produce this compound-like structures, confirming its unique evolutionary origin. [1]

Biochemical Characterization and Optimization

Comprehensive biochemical characterization has revealed optimal activity for PheG at physiological temperature (35°C) and specific pH ranges. The enzyme demonstrates remarkable catalytic efficiency in converting the substrates triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to this compound in a single enzymatic step. [1] The catalytic mechanism involves a nucleophilic addition wherein the enolate form of TAL attacks the carbonyl carbon of 3,4-dihydroxybenzaldehyde, forming the characteristic carbon-carbon bond that constitutes the this compound core structure. [1] This direct condensation reaction eliminates the need for multiple protection/deprotection steps typically required in chemical synthesis, significantly streamlining production and reducing environmental impact through aqueous-based catalysis at mild temperatures.

Table 1: Biochemical Properties of PheG Enzyme

Property PheG (Full-length) PheG-1 (Truncated)
Molecular Weight Not specified 65.97 kDa
Catalytic Activity Active Active
Optimal Temperature 35°C 35°C
Optimal pH Specific pH (not detailed in results) Specific pH (not detailed in results)
Key Domains N-terminal IDR (1-91 aa), C-terminal IDR (551-670 aa) IDRs removed
Catalytic Mechanism Nucleophilic addition Nucleophilic addition
Expression System E. coli E. coli

Experimental Protocols and Methodologies

Heterologous Expression and Purification of PheG

Objective: To express and purify recombinant PheG enzyme for biochemical characterization and this compound production. [1]

Materials:

  • cDNA encoding PheG (GME6982_g, GenBank PQ799238) from P. igniarius
  • pCZN1 expression vector
  • E. coli expression strains (e.g., BL21(DE3))
  • LB medium with appropriate antibiotics
  • IPTG (isopropyl β-d-1-thiogalactopyranoside)
  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.5)
  • Ni-NTA affinity chromatography resin (or similar)
  • Imidazole solutions for elution (e.g., 50-300 mM gradient)
  • Dialysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

Procedure:

  • Gene Cloning: Amplify the PheG coding sequence and clone into pCZN1 vector using appropriate restriction sites. [1]
  • Transformation: Introduce the constructed plasmid into E. coli expression strains using heat shock or electroporation.
  • Protein Expression:
    • Inoculate 5 mL overnight culture from single colony in LB with antibiotics.
    • Dilute 1:100 into fresh LB medium with antibiotics and grow at 37°C with shaking until OD600 reaches 0.6-0.8.
    • Induce protein expression with 0.1-0.5 mM IPTG.
    • Incubate at 16-18°C for 16-20 hours with shaking. [1]
  • Cell Harvesting:
    • Pellet cells by centrifugation at 4,000 × g for 20 minutes at 4°C.
    • Resuspend cell pellet in lysis buffer.
    • Lyse cells by sonication or French press.
    • Clarify lysate by centrifugation at 15,000 × g for 30 minutes at 4°C.
  • Protein Purification:
    • Load supernatant onto Ni-NTA column pre-equilibrated with lysis buffer.
    • Wash with 10-20 column volumes of lysis buffer containing 20-50 mM imidazole.
    • Elute with lysis buffer containing 250-300 mM imidazole in 1 mL fractions.
    • Analyze fractions by SDS-PAGE.
    • Pool pure fractions and dialyze against storage buffer.
    • Concentrate using centrifugal concentrators if needed.
    • Determine protein concentration and aliquot for storage at -80°C.

Notes: The truncated variant PheG-1 (lacking IDRs) can be expressed and purified using the same protocol. [1] For structural studies, additional purification steps such as size exclusion chromatography may be implemented.

In Vitro Enzymatic Assay for this compound Production

Objective: To catalyze the synthesis of this compound from TAL and 3,4-dihydroxybenzaldehyde using purified PheG. [1]

Materials:

  • Purified PheG or PheG-1 enzyme (0.5 mM)
  • Triacetic acid lactone (TAL, 4.0 mM)
  • 3,4-Dihydroxybenzaldehyde (4.0 mM)
  • Distilled water (reaction medium)
  • Incubation system (water bath or thermal mixer)
  • HPLC/DAD system with C18 column
  • HPLC/MS/MS for product verification
  • Sephadex LH-20 column (for purification)
  • Solvent system: petroleum ether:dichloromethane:methanol (5:4:1)

Procedure:

  • Reaction Setup:
    • In a total volume of 60 mL distilled water, combine:
      • 4.0 mM TAL
      • 4.0 mM 3,4-dihydroxybenzaldehyde
      • 0.5 mM purified PheG or PheG-1 enzyme [1]
    • Mix thoroughly and incubate at 35°C for 4 hours. [1]
  • Reaction Monitoring:
    • Withdraw aliquots at regular intervals (e.g., 0, 1, 2, 4 hours).
    • Terminate reaction by heat inactivation or acidification.
    • Analyze samples by HPLC/DAD using optimized gradient conditions.
    • Monitor for this compound peak at 19.7 minutes (retention time may vary based on specific conditions). [2]
  • Product Identification:
    • Analyze reaction mixture by HPLC/MS/MS.
    • Identify this compound by [M+H]+ ion at m/z 247.13. [1]
    • Confirm fragmentation pattern matches established this compound standards.
  • Product Purification:
    • Extract reaction mixture with ethyl acetate.
    • Concentrate under reduced pressure.
    • Chromatograph on Sephadex LH-20 column using petroleum ether:dichloromethane:methanol (5:4:1) as eluent. [1]
    • Collect this compound-containing fractions and evaporate to dryness.
  • Structural Verification:
    • Characterize purified this compound by NMR spectroscopy ( [1]H-NMR, C-NMR, 2D NMR).
    • Compare spectroscopic data with literature values. [1]

Notes: The substrate ratio and enzyme concentration can be optimized for specific yield requirements. The reaction can be scaled according to production needs.

Table 2: Standard Reaction Conditions for this compound Synthesis via PheG

Component Concentration Volume Notes
TAL 4.0 mM Variable Rate-limiting substrate [1]
3,4-Dihydroxybenzaldehyde 4.0 mM Variable No effect on yield when supplemented alone [1]
PheG Enzyme 0.5 mM Variable Can use PheG or PheG-1 variant [1]
Reaction Medium Distilled water 60 mL total Aqueous system, no organic solvents needed
Temperature 35°C - Optimal activity [1]
Incubation Time 4 hours - Can be extended for higher conversion
Expected Yield Not quantified - Confirm by HPLC/MS
Site-Directed Mutagenesis for Mechanism Elucidation

Objective: To identify key amino acid residues involved in PheG catalysis through site-specific mutations. [1]

Materials:

  • PheG-1/pCZN1 plasmid construct
  • Site-directed mutagenesis kit
  • Mutagenic primers designed for target residues
  • E. coli transformation strains
  • Agar plates with appropriate antibiotics
  • DNA sequencing services
  • Protein expression and purification materials (as in Protocol 3.1)
  • Enzymatic assay materials (as in Protocol 3.2)

Procedure:

  • Target Identification:
    • Based on computational simulations (MD, MM/GBSA, DFT), identify candidate residues for mutagenesis. [1]
    • Select residues involved in substrate binding, transition state stabilization, or catalytic mechanism.
  • Primer Design:
    • Design mutagenic primers (25-45 nucleotides) containing desired mutation in center.
    • Ensure adequate melting temperature (Tm > 60°C) and minimal secondary structure.
  • Mutagenesis Reaction:
    • Set up PCR reaction using high-fidelity DNA polymerase.
    • Use plasmid DNA as template with mutagenic primers.
    • Perform thermal cycling according to mutagenesis kit protocol.
    • Digest template DNA with DpnI enzyme.
    • Transform into competent E. coli cells.
    • Plate on selective agar and incubate overnight at 37°C.
  • Mutant Screening:
    • Pick colonies for plasmid preparation.
    • Verify mutations by DNA sequencing.
    • Proceed with protein expression and purification for confirmed mutants.
  • Functional Characterization:
    • Assess catalytic activity of mutant enzymes using standard assay (Protocol 3.2).
    • Compare activity to wild-type enzyme.
    • Determine kinetic parameters (Km, kcat) for key mutants.
    • Correlate structural changes with functional alterations.

Notes: This protocol enables mechanistic studies to pinpoint essential catalytic residues, providing insights for enzyme engineering and optimization.

Computational Analysis of Catalytic Mechanisms

Molecular Dynamics Simulations and Binding Energy Calculations

The catalytic mechanism of PheG has been investigated through integrated computational approaches including molecular dynamics (MD) simulations and molecular mechanics/generalized Born surface area (MM/GBSA) binding free energy calculations. [1] These studies have identified the key interactions between enzyme active site residues and substrates that facilitate the aldol condensation reaction. MD simulations provide atomic-level insights into the structural dynamics of the enzyme-substrate complex throughout the catalytic cycle, revealing conformational changes essential for catalysis. [1] Complementary to MD simulations, MM/GBSA calculations quantitatively evaluate the binding affinities between PheG and its substrates, helping to identify the most favorable binding modes and the contribution of specific residues to substrate stabilization. [1]

Additionally, density functional theory (DFT) calculations have been employed to analyze the electronic aspects of the reaction mechanism, particularly the formation and stabilization of reaction intermediates. [1] The integration of these computational methods with experimental site-directed mutagenesis has enabled researchers to construct a comprehensive model of PheG catalysis. This combined approach has successfully identified specific amino acid residues critical for substrate binding, transition state stabilization, and the overall catalytic efficiency of the enzyme. [1] The mechanistic insights gained from these computational studies provide a rational foundation for future enzyme engineering efforts aimed at enhancing catalytic activity, substrate specificity, or stability of PheG for biotechnological applications.

Applications and Concluding Remarks

The discovery and characterization of PheG from P. igniarius provides researchers with a valuable biocatalytic tool for the efficient synthesis of this compound and its derivatives. The enzyme catalyzes a direct aldol condensation between triacetic acid lactone and 3,4-dihydroxybenzaldehyde, offering significant advantages over traditional chemical synthesis methods. [1] The simplified reaction conditions, aqueous-based catalysis, and minimal requirement for protection/deprotection steps make this enzymatic approach particularly attractive for sustainable production of this compound. Furthermore, the availability of detailed protocols for heterologous expression, purification, and enzymatic assay enables straightforward implementation of this methodology in research laboratories. [1]

The implications of this research extend beyond this compound production to broader biocatalytic applications. The PheG enzyme represents a novel addition to the biocatalyst toolbox for C-C bond formation, joining other aldol condensation enzymes in nature. [3] The integrated approach combining genomic mining, heterologous expression, computational analysis, and site-directed mutagenesis serves as a paradigmatic workflow for the discovery and characterization of novel enzymes from natural sources. [1] Future research directions may include enzyme engineering for enhanced catalytic properties, exploration of substrate specificity for production of this compound analogs, and scaling of the enzymatic process for industrial application. The methodological framework presented in these application notes provides researchers with comprehensive guidance for implementing PheG-catalyzed this compound synthesis and adapting these principles to related biocatalytic challenges.

G cluster_pathway Biosynthetic Pathway cluster_applications Applications HispidinBiosynthesis This compound Biosynthesis in P. igniarius TAL Triacetic Acid Lactone (TAL) PheG PheG Enzyme TAL->PheG Substrate DHB 3,4-Dihydroxybenzaldehyde DHB->PheG Substrate This compound This compound PheG->this compound Aldol Condensation EnzymeEng Enzyme Engineering PheG->EnzymeEng Derivatives This compound Derivatives (e.g., Phelligridin D) This compound->Derivatives Further Modification Pharma Pharmaceutical Research This compound->Pharma Biolum Bioluminescence Studies This compound->Biolum

Diagram 1: this compound biosynthetic pathway and applications. PheG catalyzes the key aldol condensation forming this compound from TAL and 3,4-dihydroxybenzaldehyde, with downstream applications in pharmaceutical research and bioluminescence studies.

G cluster_research Research Methodology Workflow Experimental Workflow for PheG Characterization GenomicMining Genome Mining & Gene Identification Cloning Heterologous Expression in E. coli GenomicMining->Cloning Assay Enzymatic Activity Assay Cloning->Assay Analysis Product Characterization HPLC-MS/MS, NMR Assay->Analysis Computation Computational Analysis MD, MM/GBSA, DFT Analysis->Computation Mutagenesis Site-Directed Mutagenesis Computation->Mutagenesis Mutagenesis->Assay Functional Validation

Diagram 2: Integrated experimental workflow for PheG discovery and characterization, combining genomic, biochemical, computational, and protein engineering approaches.

References

Understanding Hispidin and Analytical Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Hispidin is a biologically active polyphenol found in medicinal mushrooms like Phellinus igniarius and Sanghuangporus vaninii [1] [2]. Its quantification is crucial for researching its pharmacological activities, which include antioxidant, anti-inflammatory, and anti-cancer effects [1].

The table below summarizes the key analytical strategies identified for this compound measurement:

Analytical Technique Key Application & Context Reported Chromatographic Conditions
HPLC with UV Detection Metabolic profiling; distinguishing this compound from precursors and derivatives (e.g., phelligridin D) [1]. Details not fully specified; used for ethyl acetate extracts of fungal fermentation broth [1].
UPLC-Triple-TOF-MS High-resolution profiling of this compound and its derivatives (e.g., phellinstatin, pinnilidine) in fungal cultures [2]. Details not fully specified; employed to study stimulant-induced production in Sanghuangporus vaninii [2].
LC-MS/MS (implied) Selective verification of proteomic findings related to this compound biosynthesis; proteins were screened using Multiple Reaction Monitoring (MRM) [1]. Technique mentioned, but no detailed method for this compound itself was provided [1].

A general workflow for method development, integrating common practices with the specific details available for this compound, can be visualized below. This diagram incorporates the finding that tricetolatone is a key biosynthetic precursor of this compound, making it an important standard for analysis [1].

Key Experimental Considerations

When developing a quantitative method, several factors require careful optimization:

  • Sample Origin and Preparation: The matrix (e.g., fungal mycelia, fermentation broth, serum) dictates preparation. For fungal cultures, liquid-liquid extraction with ethyl acetate is common [1]. For biological fluids like plasma, protein precipitation with acetonitrile is a standard first step, though it may require further cleanup [3].
  • Calibration and Validation: A calibration curve with a minimum of 8 concentration points is recommended when the expected analyte level is unknown [4]. Method validation must assess selectivity, precision, accuracy, and stability per international guidelines (e.g., ICH M10) [3].
  • Handling "Sticky" Compounds: Analysis of polyphenols and peptides can be hampered by adsorption to glassware and system components. Using silanized glass vials can significantly improve recovery by reducing surface interaction [5].

References

Application Notes: Hispidin Biosynthesis in E. coli

Author: Smolecule Technical Support Team. Date: February 2026

1. Project Overview and Rationale Hispidin is a fungal polyphenol with promising antioxidant, anti-cancer, and anti-diabetic properties [1]. Its extraction from natural sources like Phellinus igniarius is inefficient, making heterologous production in E. coli an attractive alternative. These notes outline a biosynthetic strategy based on the latest research, which has identified an aldol condensase, PheG, that catalyzes the key carbon-carbon bond formation for this compound production [1].

2. Pathway Engineering and Host Selection The proposed biosynthetic pathway in E. coli involves two core substrates:

  • Triacetic acid lactone (TAL): A polyketide-derived precursor.
  • 3,4-Dihydroxybenzaldehyde: A catechol substrate.

The reaction is catalyzed in a single step by PheG, an aldol condensase from Phellinus igniarius, which condenses these substrates to form this compound [1]. E. coli is the preferred host for initial pathway validation due to its rapid growth, well-characterized genetics, and high protein yield potential [2] [3].

3. Key Experimental Parameters and Optimized Conditions The following table summarizes quantitative data and optimized conditions for the heterologous expression of this compound-related proteins and precursors.

Parameter Details & Optimized Conditions References
Key Enzyme PheG (from P. igniarius); GenBank: PQ799238. A truncated version (PheG-1) without disordered regions retains full activity [1]. [1]
Expression Vector pCZN1 (for PheG), pMCSG53 (a general high-throughput vector with N-terminal His-tag) [1] [2]. [1] [2]
E. coli Host Strain BL21(DE3) and its derivatives (e.g., C43, Rosetta(DE3)-pLysS) are suitable for screening [1] [4]. [1] [4]
Substrates TAL (2) and 3,4-dihydroxybenzaldehyde (3), at 4.0 mM concentration for in vitro reactions [1]. [1]
Culture & Induction LB medium; induction with 200 µM IPTG; expression at 25°C overnight [1] [2]. [1] [2]
Analytical Confirmation HPLC/DAD, HPLC/MS/MS; this compound [M+H]+ ion at m/z 247.13 [1]. NMR for structural validation [1]. [1]

Detailed Experimental Protocol

This protocol provides a step-by-step method for expressing and assaying the function of the PheG enzyme.

1. Target Gene Optimization and Cloning

  • Gene Synthesis: The PheG gene sequence (PheG-1, the truncated variant) should be codon-optimized for expression in E. coli and synthesized commercially [1] [2].
  • Cloning: Clone the synthesized gene into an appropriate expression vector, such as pMCSG53, using ligation-independent cloning or similar methods to generate an N-terminal His-tagged fusion for simplified purification [2].
  • Plasmid Transformation: Transform the constructed plasmid into a suitable E. coli host strain, such as BL21(DE3), for protein expression screening [4].

2. Small-Scale Expression and Solubility Screening

  • Inoculation and Growth: Pick transformed colonies to inoculate 1-2 mL of LB medium with appropriate antibiotic in a 96-deep well plate. Grow at 37°C with shaking until the OD₆₀₀ reaches ~0.6-0.8 [2].
  • Protein Induction: Induce protein expression by adding IPTG to a final concentration of 200 µM. Incubate the culture at 25°C with shaking for 16-18 hours (overnight) [2].
  • Solubility Check:
    • Harvest cells by centrifugation.
    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) and lyse using lysozyme or sonication.
    • Centrifuge the lysate at high speed (e.g., 15,000 × g) to separate soluble and insoluble fractions.
    • Analyze the total lysate, soluble fraction, and insoluble fraction by SDS-PAGE to check for protein expression and solubility [2].

3. In Vitro Enzyme Activity Assay

  • Reaction Setup: In a final volume of 60 µL, combine the following:
    • Purified PheG protein (0.5 mM)
    • Substrate TAL (4.0 mM)
    • Substrate 3,4-Dihydroxybenzaldehyde (4.0 mM)
    • Distilled water or a suitable reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)
  • Incubation: Incubate the reaction mixture at 35°C for 4 hours [1].
  • Reaction Analysis:
    • HPLC/DAD Analysis: Analyze the reaction products by HPLC. Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid. Monitor for the appearance of a new peak corresponding to this compound.
    • Mass Spectrometry (MS) Confirmation: Confirm the identity of the this compound peak by HPLC/MS/MS. This compound should show a [M+H]+ ion at m/z 247.13 and characteristic fragment ions [1].

Visual Experimental Workflows

The following diagrams illustrate the this compound biosynthesis pathway and the key experimental steps for its heterologous production.

G TAL Triacetic Acid Lactone (TAL) PheG Enzyme: PheG TAL->PheG DHB 3,4-Dihydroxy- benzaldehyde DHB->PheG This compound This compound PheG->this compound Aldol Condensation

Diagram 1: The core biosynthetic pathway for this compound production. The key reaction is the PheG-catalyzed aldol condensation between TAL and 3,4-Dihydroxybenzaldehyde [1].

G Start Start: Gene Optimization A Clone PheG gene into E. coli expression vector Start->A B Transform into E. coli host strain A->B C Small-scale expression & solubility screening B->C D Protein purification (via His-tag) C->D E In vitro enzyme assay with substrates D->E F Product analysis via HPLC-MS/MS E->F

Diagram 2: The experimental workflow for the heterologous expression and functional characterization of the this compound biosynthesis enzyme, PheG, in E. coli.

Discussion and Technical Notes

  • Critical Step – Protein Solubility: The solubility of recombinant PheG is crucial for activity. If the full-length protein forms inclusion bodies, switch to the truncated PheG-1 variant, which lacks disordered regions and has demonstrated good solubility and maintained function [1].
  • Analytical Validation: Confirming the final product is essential. Beyond MS, the identity of this compound should be verified by comparing its NMR spectroscopic data with literature values [1] [5] [6].
  • Precursor Supply: For a fully integrated system in E. coli, the biosynthetic pathways for the substrates TAL and 3,4-dihydroxybenzaldehyde must also be engineered into the host. TAL can be produced by a polyketide synthase (PKS), while 3,4-dihydroxybenzaldehyde can be sourced from the aromatic amino acid pathway [1].

Frequently Asked Questions

Q1: What is the advantage of using the truncated PheG-1 variant? The truncated PheG-1 (with residues 1-91 and 551-670 removed) retains full catalytic activity while showing improved solubility and handling, as the removed regions are predicted to be intrinsically disordered [1].

Q2: Are there other reported enzymes for this compound biosynthesis? Yes. A different pathway found in the luminous mushroom Neonothopanus nambi uses this compound Synthase (HispS), which converts caffeic acid to this compound [1]. However, the PheG-catalyzed pathway is more direct for a two-substrate approach in E. coli.

References

Application Notes and Protocols: Assessing Hispidin Effects on Cell Migration Using In Vitro Scratch Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hispidin and Cell Migration Studies

This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a naturally occurring polyphenolic compound found in medicinal mushrooms such as Phellinus igniarius and Sanghuangporus vaninii with demonstrated pharmacological potential in preliminary studies. This secondary metabolite possesses a distinctive chemical structure characterized by extensive conjugation and multiple hydroxyl groups, which contributes to its antioxidant capacity and biological activity. Research has indicated that this compound exhibits several therapeutic properties, including anti-inflammatory, anti-cancer, and antioxidant effects, making it a compelling candidate for further investigation in cell migration studies relevant to wound healing and cancer metastasis. [1] [2]

The study of cell migration is fundamental to understanding numerous physiological and pathological processes, including wound repair, embryonic development, and cancer metastasis. The in vitro scratch assay represents one of the most accessible and widely employed methods for evaluating directional cell migration in response to experimental treatments. This application note provides a comprehensive protocol for assessing the effects of this compound on cell migration using an optimized scratch assay methodology, complete with detailed procedures, data analysis techniques, and troubleshooting guidelines to ensure reliable and reproducible results for researchers and drug development professionals. [3] [4]

This compound Properties and Relevance to Cell Migration

Chemical Properties and Biosynthesis

This compound belongs to a class of fungal polyketides characterized by their distinctive α-pyrone ring structure. Biosynthetically, this compound is derived from the phenylpropanoid pathway, where key enzymes including phenylalanine ammonia-lyase (PAL) and 4-coumarin ligase (4CL) catalyze the formation of this compound precursors. The compound serves as a central intermediate in the biosynthesis of more complex this compound derivatives and related polyphenols, including phelligridins, inoscavins, and hypholomines. These structural characteristics contribute to this compound's capacity to scavenge free radicals and interact with biological membranes and signaling proteins. [1] [2]

documented Pharmacological Activities

Existing literature describes several pharmacological activities of this compound that are relevant to cell migration processes:

  • Antioxidant Effects: this compound demonstrates significant free radical-scavenging activity, protecting against peroxynitrite-mediated DNA damage and hydrogen peroxide-induced cellular damage. [2]
  • Anti-inflammatory Properties: this compound can inhibit the activation of NF-κB signaling pathways, potentially modulating inflammatory processes that influence cell migration. [2]
  • Anti-cancer Activity: Studies indicate this compound can inhibit several upstream oncogenic signals, including p21-activated kinase 1 (PAK1), and shows synergistic effects with gemcitabine in inhibiting pancreatic cancer stem cells. [2]
  • Low Toxicity Profile: this compound-enriched fungal mycelia (3 mg/g) demonstrate minimal toxicity, supporting its safety for experimental use in cellular systems. [1]

Table 1: Pharmacological Activities of this compound Relevant to Cell Migration

Activity Reported Effects Potential Relevance to Migration
Antioxidant Scavenges free radicals, protects against DNA damage May reduce oxidative stress-induced migration inhibition
Anti-inflammatory Inhibits NF-κB signaling May modulate inflammation-associated migration
Anti-cancer Inhibits PAK1, synergizes with gemcitabine May influence cancer cell invasion and metastasis
Cytoprotective Protects pancreatic β-cells from H₂O₂ damage May enhance migration in wound healing contexts

Scratch Assay Principles and this compound Mechanisms

Fundamentals of Scratch Assay Methodology

The in vitro scratch assay is a well-established, cost-effective technique for studying collective cell migration in two-dimensional cultures. The fundamental principle involves creating a uniform "scratch" or gap in a confluent cell monolayer, then monitoring and quantifying the movement of cells as they migrate to close this cell-free area over time. This method particularly suitable for investigating the effects of this compound and other test compounds on migration kinetics, as it mimics several aspects of in vivo migration processes occurring during wound healing and cancer invasion. The scratch assay allows researchers to assess both the collective migration of cell populations and, if desired, the migration behavior of individual cells at the leading edge of the scratch. [3] [4]

The scratch assay presents several advantages for preliminary screening of this compound effects, including technical simplicity, minimal equipment requirements, and compatibility with live-cell imaging. However, researchers should be aware of its limitations, including the difficulty in creating perfectly uniform scratches, potential disruption of the extracellular matrix during scratching, and the inability to fully replicate the three-dimensional microenvironment encountered during in vivo migration. When properly controlled and executed, the assay provides valuable quantitative data on migration rates that can inform subsequent, more complex experimental approaches. [5] [3]

Potential Mechanisms of this compound in Cell Migration

While the specific effects of this compound on cell migration require further investigation, several potential mechanisms can be proposed based on its known biological activities:

  • Cytoskeletal Modulation: As suggested by studies on related compounds, this compound may influence the organization of actin filaments and focal adhesion complexes, potentially affecting cell motility.
  • Redox Signaling: this compound's antioxidant properties may modulate reactive oxygen species (ROS) that function as signaling molecules in migration pathways.
  • Gene Expression Regulation: this compound may alter the expression of migration-related genes, including those encoding integrins, matrix metalloproteinases, or cell adhesion molecules.
  • Kinase Pathway Modulation: this compound's reported inhibition of PAK1 and other signaling kinases suggests potential involvement in migration regulatory networks.

Experimental Design Considerations

Cell Line Selection

Choosing appropriate cell models is critical for this compound migration studies. The selection should align with the specific research context, whether focused on wound healing or cancer metastasis. For epithelial wound healing studies, the HaCaT keratinocyte cell line represents a suitable model, as demonstrated in optimized scratch assay protocols. For cancer-oriented research, appropriate cancer cell lines with documented migration capacity should be selected, such as breast cancer lines (MDA-MB-231) or others relevant to the specific research question. [5] [4]

Table 2: Cell Line Options for this compound Migration Studies

Cell Line Cell Type Research Context Considerations
HaCaT Human keratinocyte Wound healing Requires mitomycin C pretreatment to inhibit proliferation
IMR32 Human neuroblastoma Cancer metastasis MYCN-amplified; high intrinsic motility
MDA-MB-231 Breast cancer Cancer metastasis Highly invasive; suitable for metastasis models
Primary RPTECs Renal proximal tubular Epithelial function Primary cells; more physiologically relevant
This compound Preparation and Dosing

This compound can be obtained through extraction from fungal sources or commercial suppliers. For experimental use:

  • Prepare this compound as a stock solution in an appropriate solvent (DMSO or ethanol), ensuring complete dissolution.
  • Determine the working concentration range based on preliminary viability assays (typically 1-100 μM).
  • Include vehicle controls matched to this compound solvent concentrations in all experiments.
  • Consider time of addition relative to scratch creation (pre-treatment vs. post-treatment).
Controls and Replication

A properly controlled experimental design is essential for interpreting this compound effects:

  • Negative Control: Untreated cells or vehicle-only treated cells
  • Positive Control: Known migration modulators (e.g., EGF for enhancement, specific inhibitors for suppression)
  • Viability Control: Parallel assessment of this compound effects on cell proliferation and viability
  • Technical Replicates: Minimum of 3 replicates per condition within each experiment
  • Biological Replicates: Minimum of 3 independent experiments

Step-by-Step Experimental Protocol

Pre-assay Preparations

Materials Required:

  • This compound solution at appropriate working concentrations
  • Appropriate cell line (e.g., HaCaT keratinocytes)
  • Cell culture plates (6-, 12-, 24-, or 48-well)
  • PBS without calcium and magnesium
  • Mitomycin C (optional, for proliferation inhibition)
  • Automated or manual scratching tool

Day 1: Cell Seeding

  • Harvest cells using standard trypsinization procedures and count using a hemocytometer or automated counter. [5]
  • Seed cells in complete growth medium at a density of ( 7.5 \times 10^4 ) cells/well in a 48-well plate (adjust density accordingly for different plate formats). [5]
  • Gently distribute cells evenly across the well surface by moving the plate from side to side, then verify uniform distribution microscopically. [5]
  • Incubate plates overnight at 37°C with 5% CO₂ until approximately 90-95% confluent monolayers form. [5]

Day 2: Proliferation Inhibition (Optional)

  • For cell types with significant proliferation rates, prepare mitomycin C at 10 μg/mL in culture medium. [5]
  • Remove spent media from wells and add 250 μL of 5 μg/mL mitomycin C solution to each well. [5]
  • Incubate for 2 hours at 37°C with 5% CO₂ to inhibit DNA synthesis and isolate migration effects. [5]
Scratch Assay Procedure
  • Pre-treatment: Prepare this compound solutions in culture medium at desired concentrations. Remove mitomycin C solution (if used) and wash wells twice with PBS without calcium and magnesium to remove residual cations that can affect cell-cell connections. [5]

  • Scratch Creation:

    • For manual scratching, use a sterile pipette tip (200 μL) held vertically against the well bottom.
    • Create a straight scratch by drawing the tip across the monolayer with steady pressure.
    • For increased consistency, consider using specialized scratching tools or equipment.
    • Ensure scratches are of consistent width and extend across the entire well diameter.
  • Washing and Treatment:

    • Gently wash wells twice with PBS to remove dislodged cells and debris.
    • Add this compound treatments prepared in culture medium to respective wells.
    • Include appropriate vehicle controls and positive controls.
  • Image Acquisition:

    • Immediately capture initial (t=0) reference images of each scratch using a microscope with consistent magnification (typically 4× or 10× objective).
    • Mark specific locations for reliable re-imaging at the same positions over time.
    • Continue imaging at regular intervals (e.g., every 3-6 hours) until scratch closure in control conditions is complete (typically 24-48 hours total).
    • For optimal consistency, use automated live-cell imaging systems that maintain constant temperature and CO₂ levels during time-lapse acquisition. [5]

Data Analysis and Interpretation

Image Analysis Methods

Several open-source analytical platforms are available for quantifying scratch assay data:

  • ImageJ/FIJI with Plugins: Manually or semi-automatically measure scratch areas using the MRI Wound Healing Tool or similar plugins. [4]
  • MigraR: An R-based platform that calculates migration velocity, straightness, and directionality from coordinate data. [4]
  • CellTracksColab: A web-based tool that processes time-lapse data through automated segmentation and tracking. [4]
  • Custom MATLAB Scripts: For developing laboratory-specific analysis pipelines with customized parameters.

Table 3: Open-Source Analysis Tools for Scratch Assay Data

Software Requirements Key Metrics Advantages
ImageJ/FIJI Java Wound area, closure rate Highly accessible, extensive plugin library
MigraR R platform Velocity, straightness, directionality Statistical robustness, trajectory analysis
CellTracksColab Web browser Migration paths, collective behavior No installation, cloud-based processing
CellProfiler Python compatible Multiple parameters simultaneously High-content analysis capabilities
Quantitative Analysis

The following dot code illustrates the data analysis workflow for this compound scratch assay data:

G Scratch Assay Data Analysis Workflow ImageCapture Time-lapse Image Capture Preprocessing Image Preprocessing (Contrast enhancement, background subtraction) ImageCapture->Preprocessing Raw images Segmentation Cell Area Segmentation (Thresholding, edge detection) Preprocessing->Segmentation Processed images AreaMeasurement Wound Area Measurement Segmentation->AreaMeasurement Binary masks RateCalculation Migration Rate Calculation AreaMeasurement->RateCalculation Area values over time StatisticalAnalysis Statistical Analysis (ANOVA with post-hoc testing) RateCalculation->StatisticalAnalysis Migration rates

Calculate key migration parameters from the image data:

  • Percentage Wound Closure: ( \frac{\text{Area}{t=0} - \text{Area}{t=x}}{\text{Area}_{t=0}} \times 100 )

  • Rate of Migration: ( \frac{\text{Distance Migrated}}{\text{Time}} ) (typically μm/hour)

  • Half-Closure Time (T₅₀): Time required for 50% reduction in initial scratch area

  • Cell Front Velocity: Rate of advancement of the leading edge

Data Interpretation Guidelines

When interpreting this compound effects on cell migration:

  • Compare this compound-treated conditions to both vehicle controls and positive controls at each time point.
  • Consider concentration-dependent responses, noting that this compound may exhibit biphasic effects (enhancement at low concentrations, inhibition at high concentrations).
  • Account for potential effects on cell viability that might indirectly influence migration measurements.
  • Evaluate not only the rate but also the pattern of migration (directional persistence, collective organization).

Troubleshooting and Optimization

Common Technical Issues

Table 4: Troubleshooting Guide for this compound Scratch Assays

Problem Potential Causes Solutions
Uneven scratch width Inconsistent pressure during scratching Use specialized scratching tools; practice technique
Cell accumulation along edges Cation-dependent cell-cell connections Wash and scratch with PBS without Ca²⁺/Mg²⁺ [5]
Poor reproducibility Variable cell density or passage number Standardize seeding density; use low-passage cells
Rapid closure in controls High proliferation rate Use mitomycin C pretreatment; reduce serum concentration [5]
This compound precipitation Poor solubility in aqueous media Ensure proper solvent preparation; use fresh stocks
Inconsistent imaging Temperature fluctuations during imaging Use automated systems that maintain constant conditions [5]
Methodological Optimization

To enhance the reliability and relevance of this compound migration studies:

  • Scratch Consistency: Implement automated scratching systems or standardized manual protocols to improve reproducibility.
  • Environmental Control: Utilize live-cell imaging systems with integrated environmental chambers to maintain constant temperature, humidity, and CO₂ levels during time-lapse acquisition. [5]
  • Proliferation Control: Employ mitomycin C pretreatment (typically 2-4 hours at 5 μg/mL) to inhibit DNA synthesis and isolate migration effects from proliferation. [5]
  • Validation Approaches: Correlate 2D scratch assay results with 3D migration models (e.g., transwell assays, spheroid migration) to confirm this compound effects across different experimental contexts.

Conclusion

The in vitro scratch assay provides a valuable methodological approach for initial screening of this compound effects on cell migration. When properly executed with appropriate controls and analysis methods, this technique can yield important insights into this compound's potential influence on migratory processes relevant to both wound healing and cancer metastasis. The optimized protocol presented here emphasizes critical steps for enhancing assay reproducibility, including PBS washing to prevent edge accumulation, mitomycin C pretreatment to distinguish migration from proliferation, and standardized imaging approaches. Subsequent investigations should build on positive findings from scratch assays by incorporating more complex migration models and mechanistic studies to elucidate the specific pathways through which this compound modulates cell motility.

References

Comprehensive Application Notes and Protocols for Hispidin Biosynthesis Gene Cluster Mining

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Hispidin and Its Significance

This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a naturally occurring polyphenolic compound first isolated from Polyporus hispidus in 1961. This structurally unique fungal polyketide has attracted significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antiallergic, and antiviral properties [1] [2]. More recently, this compound has gained additional importance as research has revealed its role as a key luciferin precursor in bioluminescent fungi, enabling the development of autonomous bioluminescence imaging systems in eukaryotic organisms [3] [4]. The compound serves as a crucial intermediate in the biosynthesis of more complex derivatives such as phelligridins, which exhibit enhanced bioactivities [1].

The growing interest in this compound and its derivatives for both pharmaceutical applications and as molecular tools in biotechnology has intensified efforts to elucidate its biosynthetic pathways and identify the corresponding gene clusters responsible for its production. However, the biosynthetic pathway of this compound in fungal species, particularly in Phellinus igniarius—the most common source—has remained incompletely understood until recently [1] [2]. This application note provides researchers and drug development professionals with comprehensive protocols for this compound biosynthesis gene cluster mining, functional characterization, and experimental validation, synthesizing the most current research findings in this rapidly advancing field.

Table 1: this compound Structural Characteristics and Biological Activities

Property Description
Chemical Formula C₁₃H₁₀O₅
Molecular Weight 246.22 g/mol
Structural Features Styrylpyrone core with cis/trans isomerism
Natural Sources Phellinus igniarius, Polyporus hispidus, other fungal species
Key Activities Antioxidant, anti-inflammatory, anticancer, antiallergic, luciferin precursor
Toxicity Profile Low toxicity (3 mg/g this compound-enriched mycelia considered safe) [2]

Current Understanding of this compound Biosynthesis Pathways

Research has revealed two principal biosynthetic pathways for this compound production in fungi, each employing distinct biochemical routes and enzyme systems. The first pathway, identified in the bioluminescent fungus Neonothopanus nambi, utilizes caffeic acid as the primary precursor, which is converted to this compound by a specialized This compound synthase (HispS) [3]. This pathway represents a branch of phenylpropanoid metabolism and involves a type I iterative polyketide synthase that catalyzes the condensation and cyclization reactions necessary to form the characteristic styrylpyrone structure of this compound [4].

A second, distinct biosynthetic route has been proposed and validated in Phellinus igniarius, where this compound is formed through the aldol condensation of tricetolatone (4-hydroxy-6-methyl-2-pyrone, TAL) and 3,4-dihydroxybenzaldehyde [1] [5]. This pathway utilizes a different enzymatic mechanism, employing an aldol condensase (designated PheG) that catalyzes the formation of the critical carbon-carbon bond between the two substrates [5]. Evidence for this pathway emerged from feeding experiments where TL supplementation resulted in a five-fold increase in this compound production, suggesting that TL serves as a key biosynthetic precursor and potentially the rate-limiting factor in this compound biosynthesis [1] [2].

Table 2: Comparison of Established this compound Biosynthesis Pathways

Feature N. nambi Pathway (Caffeic Acid Route) P. igniarius Pathway (Tricetolatone Route)
Primary Precursor Caffeic acid Tricetolatone (TAL)
Key Enzyme This compound synthase (HispS) Aldol condensase (PheG)
Enzyme Type Type I iterative polyketide synthase Aldol condensase
Domain Architecture AMP-binding, ACP, KS (N&C), AT, C-terminal ACP Novel architecture without KR and DH domains
Genetic Organization Gene cluster Possibly non-clustered
Heterologous Expression Successful in yeast, plants, mammalian cells Successful in E. coli
Bioluminescence Connection Direct role in luciferin biosynthesis Not directly established

The domain architecture of this compound biosynthetic enzymes provides important clues about their function and evolutionary relationships. Interestingly, this compound synthases from bioluminescent fungal species typically lack ketoreductase (KR) and dehydratase (DH) domains that are present in orthologous polyketide synthases from non-bioluminescent fungi [4]. This domain truncation suggests an evolutionary adaptation that favored this compound production, though experimental studies indicate that simple truncation of these domains in non-bioluminescent fungal PKS enzymes does not automatically confer efficient this compound biosynthesis capability [4].

G cluster_Nnambi N. nambi Pathway cluster_Pigniarius P. igniarius Pathway HispidinBiosynthesis This compound Biosynthesis Pathways CaffeicAcid Caffeic Acid TAL Tricetolatone (TAL) HispS HispS (Polyketide Synthase) CaffeicAcid->HispS Hispidin1 This compound HispS->Hispidin1 Derivatives This compound Derivatives (Phelligridins, etc.) Hispidin1->Derivatives Conversion PheG PheG (Aldol Condensase) TAL->PheG DHB 3,4-Dihydroxybenzaldehyde DHB->PheG Hispidin2 This compound PheG->Hispidin2 Hispidin2->Derivatives Conversion

Figure 1: Two Established Biosynthetic Pathways for this compound Production in Fungi

Gene Cluster Mining Strategies for this compound Biosynthesis

Proteomic-Guided Genome Mining

The integration of proteomic analyses with genomic data has proven highly effective for identifying candidate genes involved in this compound biosynthesis. In P. igniarius, researchers employed iTRAQ (isobaric tags for relative and absolute quantification) to analyze dynamic protein expression changes following precursor feeding [1] [2]. This approach identified 270 differentially expressed proteins (DEPs) primarily associated with energy metabolism, oxidative phosphorylation, and stress responses after tricetolatone supplementation [2]. Among these DEPs, 11 high-priority candidates were selected for further investigation based on their expression profiles and putative functions [2].

The proteomic data served as a critical guide for subsequent genome mining efforts. By focusing on genes encoding proteins that showed significant expression changes in response to precursor feeding, researchers could prioritize candidates from among the thousands of genes in the P. igniarius genome [5]. This strategy effectively bridged the gap between observed metabolic capabilities and their genetic basis, enabling more efficient target identification.

Genomic Approaches and Bioinformatics Tools

Standardized genome mining protocols begin with comprehensive whole-genome sequencing and assembly of the fungal producer strain. For P. igniarius, this revealed 20 putative biosynthetic gene clusters (BGCs) through antiSMASH and local BLAST analyses, including 14 terpene clusters, one nonribosomal peptide synthetase (NRPS) cluster, three complete polyketide synthase (PKS) clusters, and one cluster of unknown function [5]. Comparative analysis with known PKS clusters from other fungi, such as the lovastatin biosynthetic cluster, facilitated the identification of candidate clusters potentially involved in tricetolatone biosynthesis [5].

Additional bioinformatic analyses include:

  • Phylogenetic analysis to determine evolutionary relationships with known biosynthetic enzymes
  • Domain architecture analysis to identify characteristic this compound synthase features
  • Sequence homology searches against databases of known polyketide synthases
  • Promoter and regulatory element analysis to identify potential regulatory mechanisms

These approaches collectively enable researchers to narrow the candidate genes from initial genome-wide scans to a manageable number for experimental validation.

Functional Characterization of Candidate Genes

Heterologous Expression and Enzyme Assays

Heterologous expression in suitable host systems represents a crucial step in validating candidate this compound biosynthetic genes. For the P. igniarius aldol condensase PheG, researchers cloned the candidate gene into pCZN1 expression vectors and expressed it in Escherichia coli [5]. The resulting recombinant protein was purified and tested for activity using tricetolatone and 3,4-dihydroxybenzaldehyde as substrates in aqueous solution at 35°C for 4 hours [5]. Reaction mixtures were subsequently analyzed by HPLC/DAD and HPLC/MS/MS to detect this compound formation [5].

For type I polyketide synthases like those involved in the caffeic acid pathway, functional expression often requires co-expression with a phosphopantetheinyl transferase (e.g., Aspergillus nidulans NpgA) to activate the carrier domains [3] [4]. This requirement was demonstrated in studies where the absence of phosphopantetheinyl transferase co-expression resulted in complete loss of this compound production, highlighting the importance of proper post-translational modification for enzyme function [3].

Analytical Validation and Structural Confirmation

Structural confirmation of enzymatic products represents a critical validation step. For this compound, this typically involves:

  • HRESIMS analysis to confirm molecular formula (C₁₃H₁₀O₅ for this compound)
  • NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for structural elucidation
  • Chromatographic comparison with authentic standards when available
  • MS/MS fragmentation analysis to confirm characteristic cleavage patterns

In the case of PheG, the enzymatic product showed [M+H]⁺ ions at m/z 247.13, with MS/MS spectra revealing fragment patterns consistent with this compound [5]. Additionally, NMR characterization confirmed the presence of both cis and trans isomers of this compound, a common feature of this compound due to isomerization around the styryl double bond [1].

Mechanistic Studies Using Computational and Mutational Approaches

Advanced mechanistic studies combine computational and experimental approaches to elucidate enzyme function. For PheG, researchers employed:

  • Molecular dynamics (MD) simulations to model substrate-enzyme interactions
  • Molecular mechanics/generalized Born surface area (MM/GBSA) calculations to determine binding free energies
  • Density functional theory (DFT) calculations to probe reaction mechanisms
  • Site-directed mutagenesis of key catalytic residues to validate computational predictions

These approaches identified critical amino acid residues involved in substrate binding and catalysis, providing insights into the aldol condensation mechanism responsible for this compound formation [5].

G cluster_Proteomics Proteomic Analysis cluster_Genomics Genomic Mining cluster_Validation Functional Validation GeneMining Gene Cluster Mining Workflow P1 Precursor Feeding (Tricetolatone) G1 Whole Genome Sequencing V1 Heterologous Expression P2 iTRAQ Quantitative Proteomics P1->P2 P3 Differentially Expressed Protein Identification P2->P3 G3 Candidate Gene Prioritization P3->G3 Guides G2 BGC Prediction (antiSMASH, BLAST) G1->G2 G2->G3 G3->V1 Candidate Genes V2 In Vitro Enzyme Assays V1->V2 V3 Product Characterization (NMR, MS) V2->V3

Figure 2: Integrated Workflow for this compound Biosynthesis Gene Cluster Mining

Applications and Implications

Metabolic Engineering and Heterologous Production

The identification of this compound biosynthetic gene clusters enables metabolic engineering strategies for enhanced production. Both the caffeic acid and tricetolatone pathways have been successfully engineered into heterologous hosts including E. coli, yeast, plants, and mammalian cells [5] [3]. Significant progress has been achieved through pathway optimization approaches, including:

  • Enzyme engineering via directed evolution to improve catalytic efficiency and stability
  • Screening of orthologous enzymes from different fungal species to identify superior variants
  • Optimization of pathway expression through promoter engineering and codon optimization
  • Co-factor and precursor balancing to enhance flux through the biosynthetic pathway

These efforts have yielded remarkable improvements in production efficiency. For example, engineered versions of the fungal bioluminescence pathway (FBP2 and FBP3) incorporating optimized this compound biosynthetic enzymes demonstrated one to two orders of magnitude brighter luminescence compared to the wild-type pathway across diverse eukaryotic hosts [3].

Pathway Engineering for Novel Derivatives

The elucidation of this compound biosynthesis enables combinatorial biosynthesis approaches to generate novel this compound derivatives with potentially improved pharmacological properties. Studies have demonstrated that this compound synthases can exhibit substrate flexibility, accepting alternative phenolic acid starters to produce structural analogs [4]. For instance, the polyketide synthase from Hypholoma sublateritium (hsPKS) demonstrated the ability to utilize both caffeic acid and p-coumaric acid, producing this compound analogs with altered bioluminescence emission spectra [4].

This substrate promiscuity presents opportunities for enzymatic diversification to create structurally modified this compound derivatives. Such approaches could yield compounds with enhanced bioactivities, improved pharmacokinetic properties, or novel applications in molecular imaging and biotechnology.

Protocols Section

Protocol 1: iTRAQ-Based Proteomic Analysis for Biosynthetic Gene Identification

Purpose: To identify differentially expressed proteins following precursor feeding in this compound-producing fungi.

Materials:

  • P. igniarius mycelial cultures with and without tricetolatone supplementation
  • iTRAQ labeling reagents (Applied Biosystems)
  • Strong cation exchange chromatography system
  • LC-MS/MS system with NanoLC and Q-TOF mass spectrometer

Procedure:

  • Cultivate P. igniarius in appropriate medium with and without 0.5 g/L tricetolatone for 72 hours
  • Harvest mycelia by filtration and extract proteins using lysis buffer
  • Digest proteins with trypsin and label peptides with iTRAQ reagents
  • Fractionate labeled peptides by strong cation exchange chromatography
  • Analyze fractions by LC-MS/MS
  • Identify proteins and quantify expression changes using database searching
  • Perform GO enrichment analysis on differentially expressed proteins

Validation: Confirm proteomic results using Multiple Reaction Monitoring (MRM) for selected targets [1] [2]

Protocol 2: Genome Mining for this compound Biosynthetic Gene Clusters

Purpose: To identify putative this compound biosynthetic gene clusters in fungal genomes.

Materials:

  • Fungal genomic DNA
  • AntiSMASH software
  • BLAST suite
  • Genome annotation tools

Procedure:

  • Sequence and assemble the fungal genome using Illumina and/or PacBio platforms
  • Annotate the genome using standard annotation pipelines
  • Identify biosynthetic gene clusters using antiSMASH fungal version
  • Perform local BLAST searches using known this compound biosynthetic genes as queries
  • Analyze domain architecture of identified polyketide synthases
  • Compare candidate clusters with known PKS clusters from related fungi
  • Prioritize candidates based on proteomic data and phylogenetic analysis

Notes: Pay particular attention to PKS clusters lacking ketoreductase and dehydratase domains, as this is characteristic of this compound synthases [5] [4]

Protocol 3: Heterologous Expression and Functional Characterization of Candidate Enzymes

Purpose: To validate the function of candidate this compound biosynthetic enzymes.

Materials:

  • pCZN1 or similar expression vector
  • E. coli BL21(DE3) or similar expression strain
  • Substrates (tricetolatone and 3,4-dihydroxybenzaldehyde for PheG; caffeic acid for HispS)
  • HPLC-MS system with photodiode array detector

Procedure:

  • Clone candidate gene into expression vector with appropriate tags
  • Transform expression vector into E. coli host
  • Induce protein expression with 0.1-0.5 mM IPTG at 16-25°C
  • Purify recombinant protein using affinity chromatography
  • Incubate purified enzyme (0.5 mM) with substrates (4.0 mM) in aqueous buffer at 35°C for 4 hours
  • Extract reaction products with ethyl acetate
  • Analyze extracts by HPLC/DAD and HPLC/MS/MS
  • Purify this compound using Sephadex LH-20 chromatography
  • Confirm structure by NMR and HRESIMS [5]

Variation: For polyketide synthases, co-express with phosphopantetheinyl transferase and assay in vivo in yeast or fungal hosts [4]

Table 3: Troubleshooting Guide for Common Experimental Issues

Problem Potential Cause Solution
No this compound detected in enzyme assays Enzyme not properly folded or modified Co-express with phosphopantetheinyl transferase for PKS enzymes
Low yield of this compound Suboptimal enzyme activity Screen orthologous enzymes from different species
Instability of enzyme Poor thermostability Use directed evolution to improve stability
Multiple products formed Enzyme promiscuity Optimize substrate ratios and reaction conditions
Difficulty detecting this compound Ionization issues in MS Use negative mode ESI for better detection

Conclusion

The mining and characterization of this compound biosynthetic gene clusters has progressed significantly, revealing two distinct pathways in different fungal species. The integration of proteomic guided approaches with bioinformatic mining strategies has proven highly effective in identifying candidate genes, while heterologous expression systems enable functional validation and production optimization. The recent discovery and characterization of the aldol condensase PheG from P. igniarius provides a new enzymatic tool for this compound production, complementing the previously known polyketide synthase pathway from N. nambi.

These advances open new avenues for metabolic engineering of this compound production in heterologous hosts and combinatorial biosynthesis of novel derivatives with potential enhanced properties. The application of this compound biosynthetic enzymes in autonomous bioluminescence imaging systems demonstrates the broad utility of these findings beyond natural products chemistry. As research in this field continues to evolve, further optimization of pathway efficiency and expansion of derivative diversity will likely remain key focus areas for both basic research and applied biotechnology.

References

Application Notes and Protocols for NMR Spectroscopic Identification of Hispidin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hispidin is a naturally occurring polyphenolic compound found in various medicinal and edible mushrooms, particularly from the Phellinus genus. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and antidiabetic effects. Its structure, 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone, requires precise analytical techniques for confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for the unambiguous identification and structural elucidation of this compound and its derivatives in complex biological matrices. These application notes provide a detailed protocol for the NMR-based identification of this compound, catering to researchers and scientists in drug development.

Principles of NMR Spectroscopy Relevant to this compound Identification

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, nuclei such as ¹H and ¹³C absorb and re-emit electromagnetic radiation in the radiofrequency range [1].

  • Chemical Shift (δ): This is the resonant frequency of a nucleus relative to a standard compound (e.g., Tetramethylsilane, TMS), expressed in parts per million (ppm). It provides information on the electronic environment of the nucleus. For this compound, the chemical shifts of proton and carbon nuclei are characteristic of its phenolic and pyrone structure [1].
  • Spin-Spin Coupling (J): This interaction occurs between nuclei connected through chemical bonds, leading to the splitting of NMR signals. The coupling constant (J), measured in Hertz (Hz), provides details on dihedral angles and stereochemistry, which is crucial for confirming the configuration of this compound's styryl double bond [1].
  • Signal Intensity: In ¹H-NMR spectra, the integrated area under a signal is proportional to the number of protons contributing to that signal, allowing for the quantification of different proton types in the molecule [1].

Experimental Protocol

Sample Preparation and Instrumentation

Materials:

  • Purified this compound extract (e.g., from Phellinus igniarius)
  • Deuterated solvent (e.g., CD₃OD, DMSO-d₆)
  • NMR tubes (5 mm)

Procedure:

  • Extraction and Purification: Extract this compound from fungal mycelium or fruit bodies using ethyl acetate. Purify the crude extract using chromatographic techniques such as Sephadex LH-20 column chromatography [2].
  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in 0.6 mL of deuterated methanol (CD₃OD). The high deuteration grade ensures a stable magnetic field lock for the spectrometer.
  • Data Acquisition:
    • Transfer the solution to a clean, dry 5 mm NMR tube.
    • Analyze the sample using a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).
    • Acquire ¹H-NMR, ¹³C-NMR, and 2D NMR spectra (such as COSY, HSQC, and HMBC) at room temperature (e.g., 298 K).
    • Set the number of scans to 16 for ¹H-NMR and 1024 or more for ¹³C-NMR to achieve an acceptable signal-to-noise ratio.
    • Calibrate the spectrum using the residual solvent peak as an internal reference (e.g., CD₃OD at 3.31 ppm for ¹H and 49.00 ppm for ¹³C).
Key Spectral Data and Interpretation

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which can be used as a fingerprint for identification [2].

Table 1: Characteristic NMR Chemical Shifts for this compound in CD₃OD

Nucleus Assignment Chemical Shift (δ) Multiplicity (J in Hz)
¹H-NMR H-5 (Pyrone) 6.20 ppm s
H-β (trans double bond) 7.31 ppm d (J = 16.0)
H-α (trans double bond) 6.60 ppm d (J = 16.0)
H-2' (Phenyl) 7.03 ppm d (J = 2.0)
H-5' (Phenyl) 6.95 ppm dd (J = 8.0, 2.0)
H-6' (Phenyl) 6.77 ppm d (J = 8.0)
¹³C-NMR C-2 (Pyrone) 165.5 ppm -
C-3 (Pyrone) ~90 ppm (Not directly observed in ¹H-NMR) -
C-4 (Pyrone) 173.2 ppm -
C-5 (Pyrone) 112.5 ppm -
C-6 (Pyrone) 162.8 ppm -
C-α (Double bond) 116.8 ppm -
C-β (Double bond) 140.5 ppm -
C-1' (Phenyl) 127.5 ppm -

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets.

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the NMR-based identification of this compound, from sample preparation to structure confirmation.

G Start Start: Purified Extract S1 Sample Preparation (Dissolution in CD₃OD) Start->S1 S2 Data Acquisition (¹H, ¹³C, 2D NMR) S1->S2 S3 Spectral Analysis S2->S3 S4 Interpret Chemical Shifts (Refer to Table 1) S3->S4 S5 Confirm Spin-Spin Coupling (e.g., trans J = 16.0 Hz) S4->S5 S6 Verify with 2D NMR (HMBC, HSQC) S5->S6 End Structure Confirmed S6->End

Diagram 1: Workflow for this compound identification via NMR.

Data Interpretation and Troubleshooting

Structural Analysis Based on NMR Data
  • Pyrone Ring Identification: The singlet proton signal at approximately δ 6.20 ppm is characteristic of H-5 on the pyrone ring. The carbon signals for C-2 (δ ~165 ppm) and C-4 (δ ~173 ppm) confirm the carbonyl groups within the lactone structure [2].
  • Trans-Double Bond Confirmation: The pair of doublets at δ 7.31 ppm and 6.60 ppm with a large coupling constant (J = 16.0 Hz) is a definitive signature of a trans-configured styryl double bond, connecting the pyrone and phenyl rings [2].
  • 1,3,4-Trisubstituted Phenyl Ring: The signals in the aromatic region between δ 6.77 and 7.03 ppm form an ABX spin system, confirming the 3,4-dihydroxyphenyl substitution pattern [2].
Common Problems and Solutions

Table 2: Troubleshooting Guide for this compound NMR Analysis

Problem Potential Cause Solution
Broad or poorly resolved peaks Presence of paramagnetic impurities or insufficient sample dissolution. Re-purify the sample using Sephadex chromatography. Ensure complete dissolution in deuterated solvent.
Signal for cis-isomer present Photoisomerization of the trans double bond. Handle samples under subdued light and store in the dark. The cis-isomer shows a characteristic J-value of about 12.8 Hz for the olefinic protons [2].
Unexplained extra signals Sample impurity or presence of this compound derivatives. Employ HPLC to pre-purify the sample before NMR analysis. Compare spectra with a certified standard if available.
Weak signal in ¹³C-NMR Low concentration or insufficient scans. Increase the number of scans or concentrate the sample.

Complementary Techniques

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular formula. For this compound (C₁₃H₁₀O₅), the quasi-molecular ion [M - H]⁻ is observed at m/z 245.0453 [2]. This data complements NMR findings by confirming the molecular weight.
  • Molecular Docking and Computational Studies: These are not identification techniques per se, but they can provide insights into the biological activity of this compound. Studies have shown this compound binds to Site I (subdomain IIA) of Human Serum Albumin (HSA) primarily through hydrophobic interactions, which can influence its distribution and metabolism in the body [3].

Conclusion

NMR spectroscopy is an indispensable tool for the definitive identification and structural confirmation of this compound in natural product extracts. By following the detailed protocols outlined in this document—including sample preparation, acquisition parameters, and data interpretation keys—researchers can reliably characterize this compound. Adherence to this protocol ensures accurate results, facilitating further research into the pharmacological applications of this promising compound.

References

Comprehensive Application Notes and Protocols for Enhanced Hispidin Production via Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hispidin and its derivatives represent a class of naturally occurring fungal polyphenols with demonstrated pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties [1]. These compounds are primarily sourced from medicinal fungi belonging to the Inonotus genus, with Inonotus hispidus being one of the most studied species. The traditional extraction of this compound from wild fruiting bodies presents significant challenges due to limited availability, lengthy cultivation cycles, and resource scarcity, making submerged fermentation a vital alternative for sustainable production [2] [3]. Recent advances in fermentation technology have enabled substantial improvements in this compound yields through systematic optimization of culture media, process parameters, and enhancement strategies. These application notes consolidate the most current and effective methodologies for maximizing this compound production, providing researchers and industrial practitioners with validated protocols for implementing these approaches in both laboratory and production settings. The integration of medium optimization, bioprocess engineering, and metabolic enhancement techniques outlined in this document addresses the key limitations in this compound supply while establishing a foundation for further process intensification.

Fermentation Medium Optimization

The composition of the fermentation medium fundamentally influences mycelial growth and secondary metabolite production in fungal cultures. Systematic optimization of carbon sources, nitrogen sources, and critical additives has demonstrated significant impacts on this compound yields.

Carbon and Nitrogen Source Selection

Inonotus hispidus demonstrates efficient utilization of various carbon and nitrogen sources, with specific preferences significantly affecting biomass accumulation and this compound production. Single-factor tests have identified optimal carbon and nitrogen sources that maximize growth and metabolite production [2].

Table 1: Carbon Source Optimization for Inonotus hispidus Fermentation

Carbon Source Concentration (g/L) Mycelial Biomass (g/L) Relative Performance
Glucose 20-25 16.02 (MS-5); 14.91 (MS-9) Excellent
Maltose 20 Moderate Moderate
Fructose 20 Moderate Moderate
Xylose 20 Low Poor
Mannitol 20 Low Poor
Sucrose 20 Moderate Moderate

Table 2: Nitrogen Source Optimization for Inonotus hispidus Fermentation

Nitrogen Source Concentration (g/L) Mycelial Biomass (g/L) Relative Performance
Yeast Extract 7.5-8.0 16.02 (MS-5); 14.91 (MS-9) Excellent
Peptone 5.0 Moderate Moderate
Ammonium Tartrate 5.0 Low Poor
Ammonium Sulfate 5.0 Low Poor
Beef Extract 5.0 Moderate Moderate
Optimized Medium Formulations

Based on response surface methodology optimization, the following medium formulations have been validated for enhanced this compound production in Inonotus hispidus:

Protocol 1: Optimized Liquid Fermentation Medium Preparation [2]

  • Strains: Inonotus hispidus MS-5 and MS-9
  • Basal Components:
    • Glucose: 24.09 g/L (MS-5) or 24.64 g/L (MS-9)
    • Yeast Extract: 7.88 g/L (MS-5) or 7.77 g/L (MS-9)
    • Dandelion Powder: 0.99 g/L (MS-5) or 0.98 g/L (MS-9)
  • Salt Solution:
    • MgSO₄: 1.5 g/L
    • KH₂PO₄: 2.0 g/L
    • Vitamin B1: 0.01 g/L
  • Preparation Method:
    • Dissolve glucose, yeast extract, and dandelion powder in 800 mL deionized water with stirring
    • Add MgSO₄ and KH₂PO₄ sequentially, ensuring complete dissolution after each addition
    • Adjust final volume to 1 L with deionized water
    • Sterilize by autoclaving at 121°C for 20 minutes
    • Aseptically add filter-sterilized vitamin B1 solution after cooling

Protocol 2: Moser b Medium for this compound Production [3]

  • Carbon Sources:
    • D-glucose monohydrate: 30 g/L
    • Malt extract: 10 g/L
  • Nitrogen Sources:
    • Peptone: 2 g/L
    • NH₄NO₃: 1 g/L
    • NaNO₃: 0.3 g/L
  • Salts and Buffers:
    • K₂HPO₄: 0.15 g/L
    • KH₂PO₄: 0.35 g/L
    • MgSO₄·7H₂O: 0.5 g/L
    • CaCl₂·2H₂O: 0.1 g/L
  • Vitamins:
    • Biotin: 1 mg/L
    • myo-Inositol: 50 mg/L
    • Thiamine hydrochloride: 50 mg/L
  • Trace Elements:
    • ZnSO₄·7H₂O: 1.8 mg/L
    • FeCl₃: 10 mg/L
    • MnSO₄·H₂O: 5.6 mg/L

The following diagram illustrates the complete medium optimization workflow:

Start Start Medium Optimization SF_C Single-Factor Carbon Source Screening Start->SF_C SF_N Single-Factor Nitrogen Source Screening Start->SF_N Conc Concentration Range Testing SF_C->Conc SF_N->Conc PBD Plackett-Burman Design Screening Conc->PBD RSM Response Surface Methodology PBD->RSM Verif Laboratory Verification RSM->Verif Final Optimized Medium Formulation Verif->Final

Fermentation Process Parameters & Control Strategies

Precise control of fermentation parameters is essential for maximizing this compound production. Both physical conditions and feeding strategies significantly influence metabolic pathways and product yields.

Fed-Batch Process Control

Fed-batch cultivation strategies enable better control of nutrient availability and metabolic direction compared to simple batch processes. The specific growth rate (μ) serves as a critical control parameter for optimizing secondary metabolite production [4].

Protocol 3: Specific Growth Rate Control in Fed-Batch Bioreactors [4]

  • Biomass Monitoring: Utilize dielectric spectroscopy probes for real-time biomass concentration measurements
  • Specific Growth Rate Estimation:
    • Apply Savitzky-Golay filtering to smooth noisy biomass signals
    • Calculate μ in real-time using the formula: μ = (1/X) * (dX/dt)
    • Implement moving window regression for robust estimation
  • Controller Design:
    • Employ feedforward-feedback control logic
    • Feedforward component: Calculate base feeding rate using exponential feed profile
    • Feedback component: Adjust feeding rate based on deviation between estimated and setpoint μ values
    • Controller tuning: Set proportional and integral gains to balance responsiveness and stability
  • Operation Parameters:
    • Setpoint: Maintain μ at 0.15-0.25 h⁻¹ for optimal secondary metabolite production
    • Agitation: 150-500 rpm (STR) or 20-40 rpm at 9° angle (wave bag)
    • Aeration: 0.5 vvm, maintaining dissolved oxygen >20% saturation
    • Temperature: 24°C for Inonotus hispidus

Protocol 4: Comparative Bioreactor Cultivation [3]

  • Stirred-Tank Bioreactor (STR) Operation:
    • Volume: 4 L working volume in 6 L vessel
    • Agitation: 150-500 rpm with Rushton impellers
    • Aeration: Sintered sparger for high oxygen transfer (kLa ~0.06 s⁻¹)
    • Temperature control: Jacketed vessel with circulating water bath
  • Wave Bag Bioreactor Operation:
    • Volume: 4 L in 10 L single-use bag
    • Platform motion: 20-40 rpm at 9° angle
    • Aeration: 0.5 L·min⁻¹ through built-in sparger
    • DO monitoring: Optical sensors external to bag
  • Process Comparison:
    • Both systems achieved similar this compound concentrations (5.5 g·L⁻¹)
    • Wave bag bioreactor produced more dispersed mycelia
    • STR offered better homogeneity but higher shear stress
Environmental Parameter Optimization

Table 3: Optimal Physical Parameters for this compound Fermentation

Parameter Optimal Range Impact on Production
Temperature 24-25°C Higher temperatures reduce this compound yield
Agitation Speed 140-160 rpm Optimizes oxygen transfer without shear damage
Initial pH 6.0-6.5 Affects enzyme activity and membrane transport
Dissolved Oxygen >20% saturation Critical for oxidative metabolic steps
Fermentation Time 9-15 days Extended time allows secondary metabolite accumulation
Inoculation Volume 4-10% (v/v) Balanced between growth lag and initial nutrient load

Advanced Yield Enhancement Strategies

Beyond basic medium and parameter optimization, several specific enhancement strategies have demonstrated significant improvements in this compound production through targeted metabolic manipulation.

Chemical Elicitors and Precursor Feeding

The strategic application of chemical elicitors and biosynthetic precursors can effectively redirect metabolic flux toward this compound biosynthesis.

Protocol 5: Chemical Stress Induction for Enhanced this compound Production [3]

  • Hydrogen Peroxide Treatment:
    • Preparation: Dilute 30% stock solution to appropriate concentration
    • Timing: Begin additions on day 4 of fermentation
    • Concentration: 1 mM final concentration per addition
    • Schedule: Add on days 4, 5, 7, 8, 9, 10, 11, 13, and 14
    • Total added: 252 μL of 30% H₂O₂ per liter of culture
    • Method: Aseptically add to bioreactor with mild mixing
  • Precursor Feeding:
    • Precursors: Caffeic acid (most effective), p-coumaric acid, cinnamic acid
    • Solubilization: Dissolve in 70% ethanol to 200× concentrate
    • Concentration: 2 mM final concentration in culture
    • Timing: Add on days 4, 7, 9, and 11 of fermentation
    • Control: Include ethanol-only controls to account for solvent effects

Protocol 6: Tricetolatone Feeding Strategy [1]

  • Rationale: Tricetolatone serves as direct biosynthetic precursor for this compound
  • Preparation: Prepare 100 mM stock solution in DMSO
  • Concentration: Add to achieve 0.1-0.5 mM final concentration in medium
  • Timing: Early exponential phase (day 2-3) for maximal incorporation
  • Result: 5-fold increase in this compound content observed
Physical Treatment and Genetic Engineering

Light Irradiation Treatment [3]

  • Light Source: White LED strips (broad spectrum 420-740 nm)
  • Intensity: 4 W·m⁻¹ at culture surface
  • Regimen: 30 min daily irradiation, 6 days per week
  • Setup: Install LED strips on shaker platform with timing control
  • Mechanism: Activates photoresponse elements in this compound biosynthetic pathway
  • Result: 2-fold increase in this compound production

Genetic Engineering Approaches [5]

  • Enzyme Optimization:
    • Directed evolution of this compound synthase (nnHispS)
    • Ortholog screening identified mcitHispS from Mycena citricolor with superior performance
    • Consensus mutagenesis of this compound-3-hydroxylase (nnH3H) generated improved variant nnH3H_v2
  • Pathway Engineering:
    • FBP2 pathway: nnHispS, nnH3H_v2, nnLuz_v4, nnCPH, and NpgA
    • FBP3 pathway: mcitHispS, nnH3H_v2, nnLuz_v4, nnCPH, and NpgA
    • FBP3 demonstrates 10-100× improvement in various hosts
  • Implementation:
    • Co-express with phosphopantetheinyl transferase (NpgA) for essential activation
    • Optimize codon usage for heterologous hosts
    • Employ strong constitutive promoters for balanced expression

The following diagram illustrates the metabolic pathways and enhancement strategies for this compound biosynthesis:

Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL CaffeicAcid CaffeicAcid CinnamicAcid->CaffeicAcid C4H/C3H Tricetolatone Tricetolatone CaffeicAcid->Tricetolatone nnHispS/mcitHispS This compound This compound Tricetolatone->this compound nnH3H_v2 Light Light Light->this compound 2x increase H2O2 H2O2 H2O2->this compound 1.5x increase Genetic Genetic Genetic->this compound 10-100x increase

Analytical Methods & Metabolite Quantification

Accurate quantification of this compound and related metabolites is essential for evaluating fermentation performance and optimizing production processes.

Sample Preparation and Extraction

Protocol 7: Metabolite Extraction from Fermentation Broth [1]

  • Sample Collection:
    • Aseptically withdraw 10 mL culture broth at predetermined time points
    • Separate mycelia and supernatant by centrifugation (5,000 × g, 10 min, 4°C)
    • Record mycelial fresh weight and dry weight after lyophilization
  • Metabolite Extraction:
    • Homogenize lyophilized mycelia in liquid nitrogen
    • Extract with 80% methanol (10 mL per g dry weight) by sonication (30 min, 4°C)
    • Centrifuge (10,000 × g, 15 min) and collect supernatant
    • Concentrate under reduced pressure at 35°C
    • Resuspend in 1 mL methanol for analysis
  • Supernatant Processing:
    • Acidify to pH 3.0 with 1 M HCl
    • Extract three times with equal volume ethyl acetate
    • Combine organic phases and evaporate to dryness
    • Resuspend in 1 mL methanol for analysis
HPLC Analysis and Quantification

Protocol 8: HPLC-DAD Method for this compound Quantification [1]

  • Equipment: HPLC system with diode array detector
  • Column: C18 reverse phase column (250 × 4.6 mm, 5 μm)
  • Mobile Phase:
    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-5 min: 10% B
    • 5-25 min: 10-60% B (linear gradient)
    • 25-30 min: 60-100% B (linear gradient)
    • 30-35 min: 100% B (washing)
    • 35-40 min: 100-10% B (re-equilibration)
  • Detection: 290 nm for this compound, 270 nm for tricetolatone
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 μL
  • Column Temperature: 30°C
  • Identification:
    • This compound retention time: ~19.7 min
    • Tricetolatone retention time: ~9.6 min
    • Phelligridin D retention time: ~23.4 min
  • Quantification:
    • Prepare standard curves using purified this compound (0.1-100 μg/mL)
    • Use linear regression for concentration calculation
    • Apply correction for extraction efficiency

Table 4: Metabolite Identification by HPLC Retention Times

Compound Retention Time (min) Detection Wavelength (nm) Extraction Solvent
This compound 19.7 290 Ethyl acetate
Tricetolatone 9.6 270 Methanol
Phelligridin D 23.4 290 Ethyl acetate
trans-Hispidin 19.5 290 Ethyl acetate
cis-Hispidin 19.9 290 Ethyl acetate

Conclusion & Future Perspectives

The integrated application of the protocols and strategies outlined in these application notes enables significant improvements in this compound production through fermentation. The combination of medium optimization using response surface methodology, precise process control in bioreactor systems, and targeted enhancement strategies including chemical elicitation and genetic engineering has demonstrated potential for increasing this compound yields by 1.5 to 100-fold depending on the specific approaches implemented. The highest reported this compound concentration of 5.5 g·L⁻¹ was achieved through combined light induction and chemical stress application in controlled bioreactor systems [3].

Future development efforts should focus on several key areas: First, the implementation of multi-omics analysis (transcriptomics, proteomics, and metabolomics) to identify additional regulatory nodes in the this compound biosynthetic pathway. Second, the development of continuous fermentation processes with integrated product removal to alleviate potential feedback inhibition. Third, the application of machine learning approaches for predictive modeling and optimization of complex parameter interactions in the fermentation system [6]. Finally, scale-up studies in pilot-scale bioreactors will be essential for translating laboratory successes to industrial production, with particular attention to oxygen transfer, mixing efficiency, and shear stress effects on mycelial morphology.

The protocols presented herein provide a robust foundation for research and development activities aimed at enhancing this compound production, with potential applications in pharmaceutical development, nutraceutical manufacturing, and natural colorant production.

References

improving hispidin yield fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common challenges in hispidin fermentation:

Q1: What are the key factors for optimizing mycelial growth and this compound production? A: The most critical factors are the carbon source, nitrogen source, and the addition of specific precursors or stressors.

  • Optimal Carbon & Nitrogen: For Inonotus hispidus strains, glucose and yeast extract are highly effective. The optimal concentrations identified through Response Surface Methodology (RSM) are approximately 24 g/L glucose and 7.8 g/L yeast extract [1].
  • Exogenous Additives: Adding small amounts of dandelion powder (~1 g/L) to the medium can significantly promote mycelial growth [1]. Furthermore, the repeated addition of caffeic acid (a biogenetic precursor) and hydrogen peroxide (a chemical stressor) has been shown to dramatically increase this compound synthesis in the mycelia [2].

Q2: How can I use stress to boost this compound yield? A: Controlled application of oxidative stress and light irradiation can act as effective elicitors.

  • Chemical Stress: Daily addition of a low concentration (e.g., 1 mM) of hydrogen peroxide can stimulate this compound production without overly inhibiting growth [2].
  • Physical Stress: Irradiation with white light (e.g., 30 minutes per day) has been demonstrated to double this compound yield in shake flask cultures. Blue light is also effective, but white light is often more practical [2].

Q3: What is a key biosynthetic precursor I can add to the medium? A: Research on the related fungus Phellinus igniarius has identified tricetolatone (4-hydroxy-6-methyl-2-pyrone) as a direct precursor in the this compound biosynthesis pathway. Supplementing the fermentation broth with tricetolatone led to a five-fold increase in this compound concentration within three days [3] [4]. This suggests that feeding key intermediates can efficiently channel resources toward this compound production.

Q4: Are there scalable bioreactor strategies for this compound production? A: Yes, successful scale-up has been achieved. A comparative study showed that a wave bag bioreactor and a classical stirred tank reactor performed equally well in terms of biomass and this compound production when using a shear-sensitive Inonotus hispidus strain. By combining optimized conditions (precursors, stress, light), both systems achieved a this compound concentration of 5.5 g/L, the highest yield reported in the literature [2].

Troubleshooting Guide: Optimization Parameters

The table below summarizes key parameters and their optimal ranges for easy reference.

Factor Optimal Range / Type Experimental Context & Notes
Carbon Source ~24 g/L Glucose [1] Identified as optimal for I. hispidus mycelial biomass.
Nitrogen Source ~7.8 g/L Yeast Extract [1] Identified as optimal for I. hispidus mycelial biomass.
Precursors 2 mM Caffeic Acid [2] Added repeatedly during fermentation.
Tricetolatone [3] [4] Key biosynthetic precursor; significantly boosts yield.
Chemical Stress 1 mM Hydrogen Peroxide (daily) [2] Acts as an elicitor. Avoid high single doses.
Physical Stress White Light Irradiation (30 min/day) [2] Doubled this compound production in shake flasks.

Experimental Protocol for Yield Improvement

This integrated protocol is based on the most successful strategies from recent research.

Objective: To maximize this compound yield in a submerged culture of Inonotus hispidus.

Materials:

  • Inonotus hispidus strain (e.g., DSMZ 8658)
  • Fermentation medium (e.g., Moser b medium or a defined medium with ~24 g/L glucose and ~8 g/L yeast extract) [1] [2]
  • Caffeic acid (sterilized, e.g., dissolved in 70% ethanol)
  • Hydrogen peroxide (30% stock)
  • Shake flasks or bioreactor with temperature and agitation control
  • White light source (e.g., LED strips)

Method:

  • Inoculum Preparation: Grow the fungus on a solid medium like PDA. Use homogenized mycelia to inoculate a liquid preparatory culture and incubate for 7-10 days at 24°C [2].
  • Main Fermentation: Inoculate the production medium (e.g., 100-250 mL in a shake flask) with 5-10% (v/v) of the preparatory culture [1] [2].
  • Precursor Feeding: On days 4, 7, 9, and 11 of the main fermentation, supplement the culture with caffeic acid to a final concentration of 2 mM [2].
  • Stress Elicitation: Starting around day 4, add hydrogen peroxide to a final concentration of 1 mM daily. Simultaneously, expose the culture to white light for 30 minutes each day [2].
  • Harvest: The fermentation typically lasts 12-15 days. Harvest the mycelia for intracellular this compound analysis and extract the fermentation broth for exopolysaccharides and extracellular this compound [1].

Experimental Workflow Diagram

The following diagram visualizes the integrated protocol described above, showing the logical sequence and parallel processes for optimizing this compound yield.

G cluster_elicit Elicitation Methods Start Start: Inoculum Preparation Main Main Fermentation (24°C, 12-15 days) Start->Main Feed Precursor Feeding (Days 4, 7, 9, 11) Main->Feed Elicit Stress Elicitation (Daily from Day 4) Main->Elicit Harvest Harvest & Analysis Feed->Harvest Elicit->Harvest Light Light Stress 30 min White Light Chemical Chemical Stress 1 mM H₂O₂

References

optimizing hispidin extraction solvent ratio

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common questions about optimizing the solvent ratio for hispidin extraction:

Q1: What is the optimal solvent and ratio for maximizing this compound yield? Research indicates that a mixture of 40% (v/v) ethanol in water with a solvent-to-solid ratio of 75 mL/g is highly effective for extracting this compound and other phenolic compounds from Inonotus hispidus [1] [2].

The table below summarizes key parameters from different extraction methods:

Extraction Method Optimal Solvent Optimal Solvent-to-Solid Ratio Key Outcome
Ultrasound-Assisted Extraction (UAE) 40% (v/v) Ethanol 75 mL/g Maximized total phenolic content (TPC) and antioxidant activity (DPPH, FRAP) [1] [2]
Three-Phase Partitioning (TPP) 20% Ammonium Sulfate, tert‑butanol Sample:tert‑butanol phase ratio of 1:2 High polysaccharide purity (60.84%) and enhanced antioxidant activity [3]

Q2: Why is a specific solvent-to-solid ratio critical? Using the correct ratio ensures proper contact between the solvent and mushroom material, facilitating efficient compound transfer. A ratio that is too low can lead to incomplete extraction, while a ratio that is too high can dilute the extract unnecessarily and waste solvents [1] [2].

Q3: How does the choice of solvent impact the extraction?

  • Ethanol vs. Methanol: Ethanolic extracts (40% v/v) of Inonotus hispidus have shown significantly higher total phenolic content and antioxidant activity compared to methanolic extracts (80% v/v) [1] [2].
  • Safety & Regulation: Ethanol is generally preferred as a greener and safer solvent, especially for potential pharmaceutical or food applications [1].

Detailed Experimental Protocol

Here is a detailed methodology for Ultrasound-Assisted Extraction (UAE) based on published research [1] [2]:

  • Sample Preparation:

    • Dry Inonotus hispidus sporocarps at 40°C and grind them into a fine powder.
    • Store the powder in sealed, light-proof bags until use.
  • Extraction Setup:

    • Weigh 1 g of the dried mushroom powder.
    • Add 75 mL of 40% (v/v) ethanol (prepared by diluting absolute ethanol with ultrapure water) to achieve the 75:1 solvent-to-solid ratio.
    • Use a probe-type ultrasonic device (e.g., Hielscher UP400St) for more effective energy delivery compared to an ultrasonic bath.
  • Extraction Procedure:

    • Operate the ultrasonic processor in a pulsed mode (e.g., 5 seconds on, 5 seconds off) for a total extraction time of 20 minutes.
    • Place the sample container in an ice bath during sonication to maintain the temperature between 40-50°C and prevent the thermal degradation of heat-sensitive compounds like this compound.
  • Sample Workup:

    • Centrifuge the extracted mixture at 4500× g for 20 minutes at 4°C.
    • Filter the supernatant through filter paper (e.g., Whatman No. 4).
    • Collect the filtrate (crude extract) and store it at -20°C until analysis.

The following diagram illustrates this experimental workflow:

G Start Start Extraction P1 Prepare 40% (v/v) Ethanol Solvent Start->P1 P2 Weigh 1g of Dried Powder P1->P2 P3 Mix with 75 mL Solvent (Ratio: 75 mL/g) P2->P3 P4 Ultrasound-Assisted Extraction (UAE) 20 min, 40-50°C P3->P4 P5 Centrifuge 4500× g, 20 min, 4°C P4->P5 P6 Filter Supernatant (Whatman No. 4) P5->P6 P7 Store Extract at -20°C P6->P7

Key Optimization Insights

  • Primary Compound: this compound is the main polyphenol in Inonotus hispidus extracts. In optimized UAE extracts, this compound and this compound-like compounds constituted the majority of the total phenolic content (159.56 µg/g DW out of 219.01 µg/g DW) [1] [2].
  • Antioxidant Activity: this compound is a potent antioxidant. Its activity involves scavenging free radicals like DPPH and ABTS⁺, and it can also chelate copper(II) ions to inhibit HO• radical formation via the Fenton reaction [4].

References

Hispidin Production & Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Increasing hispidin yield begins with optimized production and extraction. The following methods, supported by experimental data, can significantly enhance your output.

Table 1: Strategies for Enhanced this compound Production in Fermentation

Method Optimal Condition Observed Effect on this compound Yield Key Parameters
Solid-State Fermentation [1] Addition of Zn²⁺ (0.7 mM) to grain media Increased this compound yield in Phellinus linteus Incubation temp: 25°C; Full dark condition; Fermentation period: 6 weeks
Precursor Feeding [2] Addition of Tricetolatone (TL) to P. igniarius culture 5-fold increase in this compound concentration within 3 days Key timepoints for biosynthesis: 16-64 hours after feeding

Table 2: Optimized Extraction Parameters for this compound

Factor Recommended Condition Technical Notes
Extraction Method [3] Ultrasound-Assisted Extraction (UAE) More efficient than conventional methods like maceration.
Solvent [3] 40% (v/v) Ethanol Significantly higher TPC, DPPH scavenging, and FRAP than 80% methanol.
Solvent-to-Solid Ratio [3] 75 mL/g Optimized using Response Surface Methodology (RSM).
Extraction Time [3] 20 minutes Optimized using RSM; uses pulsed mode (5s on/5s off).

This compound Purification & Analysis Workflow

Below is a generalized workflow that integrates the optimized production and extraction steps, leading to common purification and analysis techniques.

hispidin_purification start Start: Fungal Material (Phellinus spp.) production Enhanced Production start->production method1 Solid-State Fermentation with Zn²⁺ addition production->method1 method2 Liquid Fermentation with TL precursor feeding production->method2 extraction Optimized Extraction method1->extraction method2->extraction extract_params Solvent: 40% Ethanol Ratio: 75 mL/g Time: 20 min (UAE) extraction->extract_params purification Purification extract_params->purification step1 Crude Extract (Centrifugation & Filtration) purification->step1 step2 Selective Clean-Up step1->step2 step2a Molecularly Imprinted Polymer SPE (MIP-SPE) step2->step2a Preferred for selectivity step2b C18-SPE step2->step2b step3 Further Purification (e.g., Sephadex LH-20) step2a->step3 step2b->step3 analysis Analysis & Validation step3->analysis analysis1 HPLC/DAD analysis->analysis1 analysis2 HPLC-MS/MS analysis->analysis2 analysis3 NMR analysis->analysis3 end Pure this compound analysis1->end analysis2->end analysis3->end

Purification and Analysis Notes:

  • Selective Clean-Up: A Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE) method has been specifically developed for this compound and demonstrates higher selectivity compared to conventional C18-SPE for cleaning up extracts from complex matrices like Phellinus igniarius [4].
  • Final Purification: For obtaining high-purity this compound for standard preparation or structural confirmation, a final purification step using a Sephadex LH-20 column with an appropriate solvent system (e.g., petroleum ether: dichloromethane: methanol, 5:4:1) is effective [5].
  • Analytical Validation: The identity and purity of this compound should be confirmed by a combination of techniques [5] [2]:
    • HPLC with Diode Array Detector (DAD): For quantifying this compound and checking purity.
    • HPLC-MS/MS: For mass confirmation and identifying this compound derivatives.
    • NMR Spectroscopy: For definitive structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield from fungal fermentation low? A1: Low yield is often due to suboptimal fermentation conditions. To enhance production:

  • Optimize Metal Ions: Add Zn²⁺ (0.7 mM) to your solid-state fermentation medium [1].
  • Control Environmental Factors: Incubate at 25°C in complete darkness for 6 weeks [1].
  • Use Biosynthetic Precursors: Feed the culture with the precursor tricetolatone (TL), which can dramatically increase this compound production [2].

Q2: What is the best way to extract this compound from mushroom mycelia or sporocarps? A2: For high recovery of this compound with strong antioxidant activity:

  • Use Ultrasound-Assisted Extraction (UAE) with 40% (v/v) ethanol as the solvent [3].
  • Employ a solvent-to-solid ratio of 75 mL/g and an extraction time of 20 minutes in pulsed mode [3]. This method is efficient, rapid, and uses a greener solvent compared to pure methanol.

Q3: How can I specifically isolate this compound from a crude mushroom extract containing many other polyphenols? A3: For selective isolation, use a Molecularly Imprinted Polymer (MIP) designed specifically for this compound as a solid-phase extraction sorbent [4]. MIP-SPE has been shown to have superior selectivity for this compound over standard C18-SPE, allowing for effective enrichment from a complex extract [4].

References

scaling up hispidin production challenges

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Hispidin Biosynthesis

A primary challenge is low this compound yield, often due to inefficient biosynthesis. The table below summarizes common issues and solutions based on recent studies.

Challenge Proposed Solution Mechanism of Action Key Supporting Evidence
Low Yield in Native Host Heterologous expression of PheG enzyme [1] Catalyzes key C─C bond formation via aldol condensation between TAL and 3,4-dihydroxybenzaldehyde [1]. In vitro conversion of substrates to this compound confirmed via HPLC/MS/MS and NMR [1].
Low Yield in Heterologous Host Use of compact plant this compound Synthases (e.g., PzPKS2, HmS, PpASCL) [2] Smaller, type III polyketide synthases that do not require post-translational modification; use caffeoyl-CoA directly [2]. 1-2 orders of magnitude brighter luminescence in yeast vs. fungal synthase; enabled viral vector delivery [2].
Inefficient Precursor Supply Precursor Feeding: Add Tricetolatone (TAL) or Caffeic Acid [3] [4] Bypasses rate-limiting steps in native metabolic pathway. TAL is a key biosynthetic precursor [3]. TAL addition increased this compound yield 5-fold in P. igniarius [3]. Repeated caffeic acid supplementation boosted production [4].
Suboptimal Culture Conditions Physical & Chemical Stress: Apply white light irradiation and add low-dose H₂O₂ [4] Mimics natural environmental triggers; H₂O₂ may induce protective secondary metabolite production [4]. Combined strategy led to this compound concentration of 5.5 g/L in bioreactors [4].

Scaling Up: Bioreactor Selection & Process Optimization

Once biosynthesis is efficient in shake flasks, scaling up requires careful process control. The following workflow and table compare two effective bioreactor methods.

Start Start: Optimized Shake Flask Process A Apply Light & Chemical Stressors Start->A B Scale-up Inoculum A->B C Choose Bioreactor Type B->C D Stirred Tank Reactor (STR) C->D E Wave Bag Bioreactor C->E F Monitor & Control: - Dissolved Oxygen - Agitation - Biomass D->F E->F G Successful Scale-up F->G

Parameter Stirred Tank Reactor (STR) Wave Bag Bioreactor
Shear Stress Higher (impeller) Lower (rocking wave)
Biomass Quality More pelleted, dispersed Highly dispersed mycelia
This compound Yield 5.5 g·L⁻¹ [4] 5.5 g·L⁻¹ [4]
Key Advantage Precise process control (DO, pH, temp) Simpler setup, lower shear, single-use
Best For Processes requiring intense mixing Shear-sensitive fungi like basidiomycetes

Analytical Method Validation

Accurate quantification of this compound is critical for evaluating production efficiency. Here is a standard HPLC protocol you can use and validate.

Standard HPLC Protocol for this compound Analysis [5] [3]

  • Equipment: HPLC system with Diode Array Detector (DAD)
  • Column: C18 column (e.g., Kinetex, 4.6 × 150 mm, 5 μm)
  • Mobile Phase:
    • A: 0.1% Formic acid in water
    • B: Methanol
  • Gradient:
    • 0-13 min: Linear gradient from 30% B to 100% B
    • 13-15 min: Hold at 100% B
    • 15-17 min: Re-equilibrate to 30% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40 °C
  • Detection Wavelength: 370 nm [5]
  • Sample Preparation: Extract dried, powdered mycelia with ethanol, filter, and concentrate [5].

Troubleshooting Low Signal or Poor Peaks

  • Problem: Broad or tailing peaks.
    • Solution: Ensure the mobile phase is freshly prepared and the column is properly conditioned and clean.
  • Problem: Low this compound signal in samples.
    • Solution: Spike a sample with a known this compound standard to confirm retention time and detector response. Verify the extraction efficiency [3].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high this compound yields in a bioreactor? While bioreactor control is important, the most critical factor is optimizing the biological system first. This includes selecting a high-producing strain (e.g., Inonotus hispidus), engineering the biosynthetic pathway (e.g., using PheG or plant synthases), and applying stress factors like light and H₂O₂. Without this foundation, scale-up will not be successful [1] [4].

Q2: Is this compound safe for use in pharmaceuticals or cosmetics? Yes, toxicological studies support its safety. A 3 mg/g this compound-enriched mycelial preparation showed no genotoxic effects in the Ames test, chromosome aberration test, and bone marrow micronucleus test. It also showed no adverse effects in acute oral toxicity tests, supporting its safety for human consumption and topical use [5].

Q3: My this compound production drops significantly after scale-up. What should I check? First, verify that physical and chemical parameters are consistent between scales. The most common culprits are:

  • Dissolved Oxygen (DO): Ensure DO does not drop below a critical level (e.g., 20%) [4].
  • Mixing Efficiency: In STRs, poor mixing can create zones without nutrients or oxygen.
  • Light Exposure: If using light induction, confirm the light reaches all parts of the culture evenly [4].
  • Shear Stress: For filamentous fungi, high shear in STRs can damage mycelia. Consider switching to a low-shear system like a wave bag bioreactor [4].

References

Summary of Validated Hispidin HPLC Methods

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Method from Literature 1 [1] Method from Literature 2 [2]
Column To be specified Kinetex (4.6 × 150 mm, 5 μm)
Mobile Phase To be specified Linear gradient: Methanol and 0.1% Formic Acid
Gradient To be specified 30:70 to 100:0 in 13 min, then re-equilibration
Flow Rate To be specified 1.0 mL/min
Column Temperature To be specified 40°C
Detection Wavelength To be specified 370 nm
Injection Volume To be specified To be specified
Retention Time (Hispidin) 19.7 minutes To be specified
Sample Preparation Ethyl acetate extraction from fermentation broth Ethanolic extraction of mycelia, filtration, and concentration

Here is a workflow diagram that generalizes the this compound analysis process, integrating common steps from these protocols:

G Start Start Analysis Prep Sample Preparation • Ethanolic extraction • Filtration • Concentration Start->Prep HPLC HPLC Analysis • Column: C18, 150mm, 5µm • Mobile Phase: MeOH/0.1% Formic Acid • Gradient: 30:70 to 100:0 • Detection: 370 nm Prep->HPLC Id Peak Identification • Compare retention time (~19.7 min) • Use standard for confirmation HPLC->Id Quant Quantification • Prepare calibration curve • Calculate this compound concentration Id->Quant End Result Validation Quant->End

Frequently Asked Questions & Troubleshooting

Q1: How can I improve the separation of this compound from its derivatives in a complex sample?

  • Problem: Overlapping peaks, making accurate quantification difficult.
  • Solution:
    • Gradient Optimization: The method using a linear gradient of methanol and 0.1% formic acid over 13 minutes has been successfully used to separate this compound from its precursor (tricetolatone) and derivatives like phelligridin D [1]. Fine-tuning the slope of this gradient is the primary approach.
    • Column Temperature: Maintaining a consistent column temperature (e.g., 40°C as in one protocol) improves retention time reproducibility and peak shape [2].
    • Acid Modifier: The use of 0.1% formic acid in the aqueous mobile phase helps suppress ionization of phenolic compounds like this compound, leading to sharper peaks [2].

Q2: What is the best way to confirm the identity of the this compound peak in my HPLC analysis?

  • Problem: Uncertainty about whether the observed peak is truly this compound.
  • Solution:
    • Retention Time Matching: Compare the retention time of your peak with that of an authentic this compound standard.
    • Spiking Experiment: The most conclusive method is a standard addition ("spiking") experiment. Add a small amount of this compound standard to your sample and re-inject. If the area of the suspected peak increases significantly without peak splitting, this strongly confirms its identity.
    • Advanced Techniques: For definitive confirmation, especially in novel samples, couple your HPLC system to a Mass Spectrometer (LC-MS) or use a Diode Array Detector (DAD) to obtain a UV-Vis spectrum of the peak and match it to the standard [1] [2].

Q3: My sample is from a fungal fermentation broth. How should I prepare it for this compound analysis?

  • Problem: Low recovery of this compound during sample preparation from a complex biological matrix.
  • Solution:
    • Extraction Solvent: Research indicates that ethyl acetate is an effective solvent for extracting this compound and its derivatives from the ethyl acetate fraction of fermentation broth [1]. Another validated protocol uses absolute ethanol for extracting mycelial powder [2].
    • Clean-up: After extraction, the solution should be filtered (e.g., through Whatman filter paper No. 4) to remove particulate matter [2].
    • Concentration: The filtered extract is often concentrated using a rotary evaporator to increase the concentration of this compound for better detection [2].

Q4: Besides quantification, how can I validate the biological activity of the this compound in my sample?

  • Problem: Need to confirm that the isolated this compound is functionally active.
  • Solution:
    • Antioxidant Assays: this compound is known for its potent antioxidant activity. You can use standard biochemical assays to validate this function.
      • DPPH Assay: This measures free radical scavenging activity. A solution of DPPH radical is mixed with your this compound sample, and the decrease in absorbance at 517 nm is measured after 30 minutes [3].
      • ABTS Assay: This is another common antioxidant assay. The decolorization of the pre-formed ABTS radical cation is monitored by measuring absorbance at 417 nm [3].
    • Positive Control: Always run these assays in parallel with a standard antioxidant like Trolox to benchmark the activity of your sample [3].

References

maximizing hispidin antioxidant activity extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most effective solvent for extracting hispidin with high antioxidant activity?

    • A: A study on Inonotus hispidus found that 40% (v/v) ethanol in water was significantly more effective than 80% methanol for extracting this compound with high total phenolic content (TPC), DPPH radical scavenging capacity, and FRAP (Ferric Reducing Antioxidant Power) [1]. This suggests that a moderate-polarity solvent like aqueous ethanol is optimal for this polyphenol.
  • Q2: Which extraction technique can maximize yield while reducing time and solvent use?

    • A: Ultrasound-Assisted Extraction (UAE) is highly recommended. It uses ultrasound waves to disrupt cell walls, improving the release of intracellular compounds like this compound. This method offers advantages over conventional techniques by reducing extraction time, energy consumption, and solvent volume [1]. For probe-type systems, an extraction time of 20 minutes with a solvent-to-solid ratio of 75 mL/g has been identified as a high-efficiency condition [1].
  • Q3: My this compound extracts show poor antioxidant activity in cellular assays. What could be wrong?

    • A: The antioxidant activity of this compound in biological systems is often linked to its ability to activate cellular defense pathways, not just its direct free-radical scavenging ability. Ensure your experimental design accounts for the Nrf2 signaling pathway. This compound has been shown to upregulate Nrf2, leading to increased expression of antioxidant enzymes like HO-1 and NQO-1, which provide cytoprotection against oxidative stress [2]. Pre-treating cells with this compound before inducing oxidative stress is a common and effective experimental protocol [2] [3].
  • Q4: How can I increase this compound production in fungal mycelia?

    • A: The biosynthesis of this compound in fungal cultures like Sanghuangporus sanghuang can be optimized by modifying the culture medium. Research indicates that using glucose as a carbon source and yeast extract as a nitrogen source, with an initial pH of 5.0, promotes optimal mycelial growth and this compound production [4]. Furthermore, adding certain polyunsaturated fatty acids (PUFAs) like linoleic acid (LA) to the submerged culture of Sanghuangporus vaninii can stimulate the synthesis of this compound and related polyphenols [5].
  • Q5: Is this compound safe for use in pharmaceutical or food applications?

    • A: A comprehensive toxicological study on this compound-enriched (3 mg/g) Sanghuangporus sanghuang mycelia found no significant adverse effects in a battery of tests, including the Ames test, in vitro chromosome aberration test, and acute oral toxicity test. This supports the conclusion that this compound-enriched mycelia have a very low order of toxicity and are safe for human consumption [4].

Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Mushroom Material [1]

  • Sample Preparation: Dry mushroom sporocarps and grind them into a fine powder.
  • Extraction Solvent: Prepare 40% (v/v) ethanol in water.
  • Equipment: Use an ultrasonic processor with a sonotrode (e.g., Hielscher UP400St). Place the sample container in an ice bath during sonication to maintain temperature between 40-50°C.
  • Procedure:
    • Mix 1 g of dried powder with a specific volume of solvent (e.g., 75 mL for a 75:1 ratio).
    • Perform extraction in a pulsed mode (e.g., 5 seconds on, 5 seconds off) for the desired time (e.g., 20 minutes).
    • Centrifuge the extracted sample at 4500× g for 20 minutes at 4°C.
    • Filter the supernatant (e.g., using Whatman No. 4 filter paper).
    • Store the extract at -20°C until analysis.

Protocol 2: Assessing Cytoprotective Effects of this compound in Cell Cultures [2] [3]

  • Cell Line and Culture: Use an appropriate cell line (e.g., ARPE-19 retinal pigment epithelial cells or H9c2 cardiomyoblasts). Culture cells in standard media (e.g., DMEM) supplemented with 10% FBS.
  • This compound Pre-treatment:
    • Prepare this compound stock solution in DMSO and further dilute in serum-free media. Ensure final DMSO concentration is low (e.g., ≤0.05%).
    • Replace cell culture media with this compound-containing media (e.g., at concentrations 2.5-20 µM). Incubate for 24 hours.
  • Oxidative Stress Induction: After pre-treatment, expose cells to a challenging agent like hydrogen peroxide (H₂O₂, e.g., 300 µM for ARPE-19 cells) for a set period (e.g., 24 hours).
  • Viability Assessment: Perform MTT assay or similar to measure cell viability. Compare viability between this compound-pre-treated groups and H₂O₂-only control groups.

Data Summary Tables

The following tables consolidate key quantitative data from recent research to aid in your experimental planning.

Table 1: Optimized Extraction Parameters for this compound from Different Fungal Sources

| Fungal Source | Optimal Solvent | Optimal Technique & Conditions | Key Performance Metrics | Citation | | :--- | :--- | :--- | :--- | :--- | | Inonotus hispidus (sporocarps) | 40% (v/v) Ethanol | UAE; 75 mL/g ratio; 20 min | Maximized TPC, DPPH scavenging, FRAP [1] | | | Sanghuangporus sanghuang (mycelia) | N/A (Culture Medium) | Submerged culture; Glucose (1 g/L), Yeast Extract (0.3 g/L), pH 5.0 | this compound production: 3 mg/g in a 20-ton bioreactor [4] |

Table 2: Experimentally Determined Antioxidant and Cytoprotective Activity of this compound

Assay / Model System Observed Effect / Activity Key Findings Citation
DPPH Scavenging Assay IC₅₀ = 58.8 µM Significant direct free-radical scavenging capacity [6].
H₂O₂-induced Oxidative Stress (ARPE-19 cells) Reduced intracellular ROS; Prevented cell death Pre-treatment (20 µM) restored cell viability to 80.9%; Activated Nrf2 pathway [2].
H₂O₂-induced Apoptosis (H9c2 cardiomyoblasts) Protected against cytotoxicity; Reduced LDH release Activated Akt/GSK-3β and ERK1/2 survival signaling pathways [3].

Experimental Workflow and Mechanism of Action

To help visualize the key processes, the following diagrams outline the general experimental workflow for this compound extraction and evaluation, as well as its documented cellular mechanism of action.

workflow start Start: Fungal Material (Sporocarps/Mycelia) p1 Sample Preparation (Drying & Grinding) start->p1 p2 Extraction (Ultrasound-Assisted) p1->p2 p3 Extract Processing (Centrifugation & Filtration) p2->p3 p4 In Vitro Analysis (Antioxidant Assays: DPPH, FRAP) p3->p4 p5 Compound Profiling (HPLC for this compound) p3->p5 p6 Cellular Assays (Cytoprotection & Mechanism) p4->p6 p5->p6 end Data on Antioxidant Activity & Safety p6->end

Diagram 1: Experimental Workflow for this compound Extraction and Evaluation

mechanism This compound This compound nrf2_path Activates Nrf2 Transcription Factor This compound->nrf2_path survival_path Activates Cell Survival Pathways (Akt, ERK1/2) This compound->survival_path are Binds to Antioxidant Response Element (ARE) nrf2_path->are enzyme_synth Upregulates Antioxidant Enzymes (HO-1, NQO-1) are->enzyme_synth protection Cellular Protection (Reduced ROS, Viability) enzyme_synth->protection Enhanced Defense survival_path->protection Inhibits Apoptosis oxidative_stress Oxidative Stress (e.g., H₂O₂) oxidative_stress->protection  Challenge

Diagram 2: Cellular Mechanism of this compound's Antioxidant and Cytoprotective Action

References

troubleshooting hispidin biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Hispidin Biosynthesis Pathway FAQ

Q1: What is this compound and why is it significant in research? this compound is a natural polyketide found in certain fungi and plants. It serves as a key precursor for fungal luciferin in bioluminescent systems [1]. Its derivatives are investigated for therapeutic potential, including antioxidant, anti-inflammatory, and anti-cancer properties [1] [2].

Q2: What are the common challenges when reconstituting the this compound pathway in heterologous hosts? A major challenge is the inefficient performance of the native fungal enzymes in new hosts, leading to low light output in bioluminescence applications [3]. The large size of the fungal this compound synthase (nnHispS, ~5.1 kbp) can also complicate delivery with viral vectors [4].

Q3: Are there improved versions of the pathway available? Yes, recent research has developed optimized fungal bioluminescence pathways (FBP2 and FBP3) that enhance autoluminescence by one to two orders of magnitude in plant, fungal, and mammalian hosts [3]. Key improvements include:

  • FBP2: Uses optimized versions of the native N. nambi enzymes nnH3H_v2 (this compound-3-hydroxylase) and nnLuz_v4 (luciferase) [3].
  • FBP3: Replaces the this compound synthase with a more efficient ortholog from Mycena citricolor (mcitHispS) and is generally the top performer [3].

Q4: Can the fungal this compound synthase be replaced? Yes, compact type III polyketide synthases (PKS) from plants (e.g., P. zeylanica's PzPKS2) can replace the large fungal this compound synthase. These plant PKSs are about four times smaller and do not require phosphopantetheinylation, simplifying the pathway and enabling delivery with size-sensitive vectors like TMV [4].

Troubleshooting Guide for Low Luminescence Output

A dim bioluminescence signal often indicates a bottleneck in the this compound biosynthesis pathway. The following table outlines common issues and solutions.

Problem Area Specific Issue Recommended Solution
Enzyme Performance Use of wild-type, non-optimized enzymes from N. nambi [3] Use improved pathway versions FBP2 or FBP3 [3].
This compound Synthase Large fungal nnHispS is difficult to deliver or shows low activity [4] [3] Switch to compact plant PKS (e.g., PzPKS2, HmS, PpASCL) or fungal ortholog mcitHispS [4] [3].
Cofactor Supply Fungal nnHispS requires activation by phosphopantetheinyl transferase (PPTase) [4] [3] Co-express a PPTase (e.g., A. nidulans NpgA). This is essential in yeast and mammalian cells [4] [3].
Pathway Bottleneck Limited recycling of spent luciferin (caffeylpyruvate) back to caffeic acid [5] Include the recycling enzyme caffeylpyruvate hydrolase (nnCPH) to sustain luminescence over time [5].
Substrate Availability Low endogenous caffeic acid in the host organism [4] Supply caffeic acid exogenously (essential in yeast and mammalian cells). In plants, this compound (not caffeic acid) may be the limiting factor [4].

Experimental Protocol: Testing Pathway Functionality with Transient Expression in N. benthamiana

This is a common and rapid method to validate the functionality of your this compound biosynthesis pathway constructs [5] [3].

1. Principle Agrobacterium tumefaciens is used to transiently express the genes of the this compound biosynthesis pathway in the leaves of Nicotiana benthamiana. Successful reconstitution will result in autonomous bioluminescence, which can be detected with a sensitive camera.

2. Reagents and Equipment

  • Codon-optimized genes for the this compound pathway (e.g., this compound synthase, this compound-3-hydroxylase (H3H), luciferase (Luz), caffeylpyruvate hydrolase (CPH), and phosphopantetheinyl transferase (NpgA) [5] [3].
  • Agrobacterium tumefaciens strain (e.g., GV3101).
  • N. benthamiana plants (4-5 weeks old).
  • Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 150 µM Acetosyringone, pH 5.6).
  • Luminescence imaging system (e.g., sensitive CCD or CMOS camera).

3. Procedure

  • Step 1: Cloning. Assemble your expression cassettes for all pathway genes into binary vectors. Using a modular cloning system (e.g., MoClo) is highly recommended for easy swapping of parts [5].
  • Step 2: Agrobacterium Transformation. Transform the assembled constructs into Agrobacterium.
  • Step 3: Culture Preparation. Grow Agrobacterium cultures overnight, pellet them, and resuspend in infiltration buffer to an OD600 of ~0.5 for each strain. Mix strains containing different pathway genes in a 1:1 ratio if using separate constructs [5].
  • Step 4: Leaf Infiltration. Use a syringe without a needle to infiltrate the bacterial mixture into the abaxial side of N. benthamiana leaves.
  • Step 5: Incubation and Imaging. Incubate plants for 2-4 days under normal growth conditions. Image luminescence in a dark room using a long exposure time (1-5 minutes) [5] [3].

4. Analysis Compare the luminescence signal from leaves infiltrated with the complete pathway against negative controls (e.g., missing one essential gene). A signal only in the complete pathway confirms successful reconstitution [5].

This compound Biosynthesis and Bioluminescence Pathway

The diagram below illustrates the core biochemical pathway for this compound biosynthesis and its role in fungal bioluminescence, which is crucial for understanding where bottlenecks may occur.

The core this compound bioluminescence pathway is a cyclic process. It begins with the conversion of Caffeic Acid into This compound, which is then hydroxylated to form the active luciferin (3-Hydroxythis compound). The Luciferase enzyme oxidizes the luciferin to produce light, generating a spent product. The pathway is sustained as the Caffeylpyruvate Hydrolase recycles this spent product back into Caffeic Acid [5] [3].

References

Nitrofurazone vs. Natural Alternatives: Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes findings from studies where nitrofurazone was compared with various natural product-based treatments in burn and wound healing models.

Treatment (Study Model) Comparison Group Key Efficacy Findings Proposed Mechanism of Action
Manuka Honey Ointment (Rabbit burn model) [1] Nitrofurazone Ointment Superior Healing: Composite of Manuka honey + Nitrofurazone led to faster recovery than either alone. Manuka honey alone also showed better histopathological healing (epithelialization, fibrosis, angiogenesis) than nitrofurazone [1]. Antibacterial activity; Stimulation of re-epithelialization, collagen formation, and angiogenesis [1].
Aloe Vera Gel (Human clinical trial, superficial burns) [2] 2% Nitrofurazone Ointment Superior Healing: Aloe Vera gel promoted epithelialization and wound closure more effectively than nitrofurazone, with a significant difference in assessment scores [2]. Anti-inflammatory properties (via salicylic & arachidonic acid); Bacteriostatic/bactericidal effects; Collagen content enhancing tissue granulation [2].
Kombucha Tea (Rat wound model) [3] 0.2% Nitrofurazone Ointment Comparable/Precipitated Healing: Kombucha tea showed a trend of precipitating healing more rapidly than nitrofurazone, though the difference was not statistically significant. Both treatments showed similar healing conditions by day 20 [3]. Traditional claims of antibiotic and detoxification properties; specific mechanisms for wound healing not detailed in the available abstract [3].
Topical Recombinant Human Erythropoietin (rhEPO) (Human clinical trial, burns) [4] Nitrofurazone/Vitamin A Superior Healing: Topical rhEPO significantly reduced healing time and improved skin characteristics within three days compared to the nitrofurazone control [4]. Accelerates proliferation and migration of keratinocytes; attenuates inflammation; increases angiogenesis and tissue remodeling [4].

Common Experimental Protocols in Wound Healing Research

The studies referenced typically follow robust methodologies to evaluate healing efficacy. Here are the key elements of their experimental protocols:

  • In Vivo Animal Models: Studies often use rat or rabbit models to create standardized, full-thickness burn or excision wounds [1] [3]. Animals are randomly allocated into treatment and control groups.
  • Treatment Application: Treatments are typically applied topically to the wound site once or twice daily. Control groups often receive a base ointment (like petroleum jelly), a standard treatment (nitrofurazone), or a saline solution [1] [2].
  • Efficacy Assessment: Healing is evaluated through multiple parameters:
    • Wound Contraction Measurement: The wound area is measured periodically using digital photography and image analysis software to calculate the percentage of wound closure over time [2].
    • Histopathological Analysis: Tissue samples from the wound site are examined under a microscope to assess microscopic healing events, such as re-epithelialization, collagen deposition, angiogenesis (formation of new blood vessels), and the presence of inflammatory cells [1].
    • Clinical Scoring: Tools like the Bates-Jensen Wound Assessment Tool (BWAT) may be used in clinical trials to score various aspects of wound healing in a standardized way [2].

Visualizing a Typical Pre-Clinical Workflow

The diagram below outlines the general workflow of a pre-clinical study comparing topical wound treatments.

Start Study Start AnimalModel Animal Model Selection (e.g., Rats, Rabbits) Start->AnimalModel WoundCreation Standardized Wound Creation (Full-thickness burn/excision) AnimalModel->WoundCreation GroupAllocation Random Allocation to Treatment Groups WoundCreation->GroupAllocation TreatmentPhase Treatment Phase GroupAllocation->TreatmentPhase ApplyTest Apply Test Substance TreatmentPhase->ApplyTest ApplyControl Apply Control (e.g., Nitrofurazone, Vehicle) TreatmentPhase->ApplyControl Assessment Outcome Assessment ApplyTest->Assessment ApplyControl->Assessment MeasureArea Measure Wound Contraction Assessment->MeasureArea Histology Histopathological Analysis Assessment->Histology End Data Analysis & Conclusion MeasureArea->End Histology->End

Research Status of Hispidin and Next Steps

Based on the current search results, there is no direct comparison between This compound and nitrofurazone. The provided data on nitrofurazone versus other natural products highlights a active research area, but this compound specifically is not mentioned.

To proceed with your comparison guide, I suggest the following steps:

  • Confirm this compound's Research Base: Conduct a targeted search specifically for This compound AND wound healing to establish what in vitro, in vivo, or clinical data exists for this compound alone.
  • Perform an Indirect Comparison: In the absence of head-to-head studies, you can objectively compare this compound and nitrofurazone by contrasting their individual performances against a common control (like untreated wounds) in separate studies, while clearly stating the limitations of this approach.
  • Focus on Mechanisms: Discuss and compare the known molecular mechanisms of action for this compound (e.g., antioxidant, anti-inflammatory) and nitrofurazone (primarily antibacterial) to provide a theoretical basis for their efficacy.

References

Comparative Antioxidant Profiles: Hispidin vs. Vitamin E

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental data for Hispidin and Vitamin E.

Feature This compound Vitamin E (α-Tocopherol)
Compound Type Styrylpyrone pigment (polyphenol) [1] Fat-soluble vitamin (tocochromanol, primarily α-tocopherol) [2] [3]
Primary Antioxidant Role Multi-mechanism radical scavenger; also acts as a metal chelator [4] Chain-breaking lipid-soluble antioxidant [2] [5]
Key Mechanisms Radical Adduct Formation (RAF), Single Electron Transfer (SET), Formal Hydrogen Atom Transfer (f-HAT) [4] Hydrogen Atom Transfer (HAT) to peroxyl radicals, regenerated by Vitamin C [2]
DPPH Assay (IC₅₀ or Relative Activity) IC₅₀ = 58.8 μM [4]; Scavenging activity comparable to α-tocopherol and BHT [4] Used as a standard for comparison (e.g., "comparable to α-tocopherol") [4]
ABTS Assay Activity confirmed, used to calculate Trolox Equivalent Antioxidant Capacity (TEAC) [4] Used as a reference standard [2]
Reactivity with HO• Radical Extremely high; ( k_{overall} ) = 3.24 × 10¹⁰ M⁻¹s⁻¹ (in water) [4] Not directly quantified in search results, but known as a potent peroxyl radical scavenger [2] [5]
Reactivity with HOO• (Peroxyl) Radical Moderate in water (( k_{overall} ) = 1.40 × 10⁸ M⁻¹s⁻¹); relatively low in lipid media [4] Primary biological function; reacts with lipid peroxyl radicals to stop lipid peroxidation chain reactions [2] [5]
Additional Activities Copper(II) ion chelation, inhibiting HO• formation via Fenton reaction [4] Maintains cell membrane integrity, supports aspects of cell-mediated immunity [2]

Detailed Experimental Data and Protocols

For reproducibility and deeper analysis, here are the methodologies and key findings from critical studies.

Experimental Protocols for this compound
  • DPPH Radical Scavenging Assay [4]

    • Principle: Antioxidant activity is measured by the decrease in absorbance of the violet-colored DPPH• solution at 517 nm.
    • Procedure: Equal volumes of a 150 μM DPPH solution and this compound solutions at varying concentrations were mixed in a 96-well microplate. The plate was incubated at ambient temperature for 30 minutes, after which absorbance was measured at 517 nm. All assays were performed in triplicate.
  • ABTS Radical Cation Scavenging Assay [4]

    • Principle: Antioxidant ability to scavenge the blue-green ABTS•⁺ radical cation is measured by a decrease in absorbance at 417 nm.
    • Procedure: The ABTS cation radical was generated by mixing 1 mL of ABTS (20 mM), 150 μL of H₂O₂ (1 mM), and 1 mL of a peroxidase buffer solution (0.2 mg/mL, pH 6.9), with the final volume adjusted to 100 mL. Then, 40 μL of this compound (or Trolox standard) at different concentrations was mixed with 200 μL of the ABTS•⁺ solution. Absorbance was read at 417 nm, with assays performed in triplicate.
Key Theoretical and Mechanistic Insights for this compound

The following diagram illustrates the multi-mechanism antioxidant activity of this compound, which varies based on the radical species and environment (lipid vs. water).

G Primary Antioxidant Mechanisms of this compound cluster_HO Against HO• Radical cluster_HOO Against HOO• Radical cluster_Chelation Indirect Antioxidant Activity This compound This compound HO_Radical HO• Radical This compound->HO_Radical  High Reactivity HOO_Radical HOO• Radical This compound->HOO_Radical  Moderate Reactivity Cu2 Cu²⁺ Ions This compound->Cu2   RAF Radical Adduct Formation (RAF) Dominant in lipid media HO_Radical->RAF SET Single Electron Transfer (SET) Dominant in water HO_Radical->SET fHAT Formal Hydrogen Atom Transfer (f-HAT) Dominant in lipid media HOO_Radical->fHAT SET_HOO Single Electron Transfer (SET) Contributes in water HOO_Radical->SET_HOO Chelation Chelation of Cu²⁺ Cu2->Chelation Fenton Inhibition of HO• generation via Fenton reaction Chelation->Fenton

  • Thermodynamic and Kinetic Data: Density Functional Theory (DFT) calculations at the M06-2X/6-311++G(d,p) level provide quantitative insights. The Bond Dissociation Enthalpy (BDE) for this compound's most active OH groups is approximately 75.0-76.2 kcal/mol (in a polar continuum model), indicating a favorable hydrogen-donating ability [1]. This aligns with the high measured rate constants ((k_{overall})) for neutralizing radicals like HO• [4].

Key Differences for Research Considerations

  • Mechanism of Action: Vitamin E primarily acts as a chain-breaking antioxidant in lipid membranes via HAT [2] [5]. This compound exhibits a more versatile, environment-dependent mechanism, leveraging RAF, SET, and f-HAT, and also functions indirectly as a metal chelator [4].
  • Bioactivity and Specificity: The body has a sophisticated system, via the α-tocopherol transfer protein (α-TTP), to preferentially retain α-tocopherol, defining it as vitamin E [2] [5]. No such specific transport or systemic function is known for this compound. Its potential bioactivities (e.g., anticancer, antiviral) are areas of active research [4].
  • Research Applicability: The strong radical scavenging and metal chelation properties of this compound make it a compelling candidate for investigating oxidative stress in aqueous environments or where transition metal ions are a concern. Vitamin E remains the quintessential model for studying lipid peroxidation and membrane protection.

How to Proceed with Research

For a comprehensive research guide, you may find it useful to:

  • Explore Synergistic Effects: Investigate potential synergistic antioxidant activities between this compound and Vitamin E, as antioxidants often work in networks (e.g., Vitamin C regenerating Vitamin E) [2].
  • Deepen Toxicity Studies: The search results note that high doses of α-tocopherol can increase bleeding risk [2] [6]. A similar pro-oxidant or toxicological profile for this compound at high concentrations requires further elucidation [4].

References

Comprehensive Comparison Guide: Hispidin as an Anti-Inflammatory Agent Targeting MAPK and JAK-STAT Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hispidin and Its Research Significance

This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a naturally occurring polyphenolic compound primarily isolated from medicinal fungi belonging to the Phellinus and Inonotus genera, traditionally known as "Sanghuang" in East Asian medicine. [1] [2] This bioactive compound has garnered significant research interest due to its potent antioxidant properties, which are approximately 3-5 times stronger than water-soluble vitamin E and comparable to synthetic antioxidants like BHA and caffeic acid. [1] this compound demonstrates a diverse pharmacological profile encompassing anti-cancer, anti-bacterial, anti-diabetic, and particularly promising anti-inflammatory activities. [1] [2]

The investigation of this compound's anti-inflammatory mechanisms arrives at a critical juncture in pharmaceutical development, as researchers seek alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) that pose significant adverse effects including gastrointestinal bleeding, renal impairment, and cardiovascular complications with long-term use. [3] [4] this compound presents a compelling natural product candidate that modulates key inflammatory signaling pathways—specifically MAPK and JAK-STAT—while potentially offering a more favorable safety profile based on toxicological assessments indicating very low human toxicity. [2] This guide systematically compares this compound's anti-inflammatory performance against other therapeutic alternatives through detailed experimental data and methodological protocols to assist researchers in evaluating its drug development potential.

Comprehensive Analysis of Anti-Inflammatory Mechanisms

MAPK Pathway Modulation

The mitogen-activated protein kinase (MAPK) signaling pathway represents a crucial intracellular mechanism for regulating inflammatory responses, consisting of three major components: p38, JNK, and ERK. [1] Under inflammatory conditions, activation of these kinases leads to phosphorylation events that subsequently trigger the production of pro-inflammatory mediators. [1] [5] Experimental evidence demonstrates that this compound effectively suppresses the phosphorylation of all three MAPK components in LPS-induced RAW264.7 macrophages and BV-2 microglial cells. [1] [5]

Specifically, in LPS-stimulated RAW264.7 macrophages, this compound treatment resulted in dose-dependent inhibition of p-p38, p-JNK, and p-ERK activation without affecting total protein levels, indicating targeted action on the phosphorylation process rather than protein synthesis. [1] This suppression of MAPK signaling correlated with reduced production of reactive oxygen species (ROS) and pro-inflammatory factors, suggesting that this compound's antioxidant activity may contribute to its MAPK pathway modulation. [5] The inhibition of MAPK signaling represents a strategic therapeutic approach as this pathway serves as a convergence point for multiple inflammatory stimuli, potentially offering broad-spectrum anti-inflammatory effects.

JAK-STAT Pathway Regulation

The JAK-STAT signaling pathway functions as a critical intracellular mediator for numerous cytokines and growth factors, with dysregulation implicated in various inflammatory diseases. [6] [7] This pathway involves the activation of Janus kinases (JAK1, JAK2, JAK3, TYK2) that phosphorylate signal transducers and activators of transcription (STATs), leading to their dimerization, nuclear translocation, and regulation of target gene expression. [6] Research indicates that this compound particularly targets the JAK1/STAT3 axis in inflammatory models. [1] [5]

In LPS-induced RAW264.7 macrophages, this compound treatment dramatically suppressed JAK1 and STAT3 phosphorylation, thereby interrupting the downstream signaling cascade that would normally promote expression of various inflammatory genes. [1] This specific inhibition is pharmacologically significant since JAK1 associates with cytokine receptors involved in pro-inflammatory signaling, while STAT3 activation has been linked to chronic inflammatory conditions. [6] [7] The ability of this compound to simultaneously modulate both MAPK and JAK-STAT pathways positions it as a multi-target therapeutic agent capable of addressing inflammation at multiple regulatory levels, potentially enhancing efficacy while reducing compensatory signaling mechanisms that often limit single-target approaches.

Comparative Mechanism of Action Against Alternative Pathways

Table 1: Comparative Analysis of Anti-Inflammatory Mechanisms Across Different Compound Classes

Compound/Class MAPK Pathway JAK-STAT Pathway NF-κB Pathway Other Significant Mechanisms
This compound Strong inhibition of p-p38, p-JNK, p-ERK [1] [5] JAK1/STAT3 suppression [1] [5] Limited effect (IκB-α unaffected) [5] ROS scavenging, phagocytosis preservation [1]
Conventional NSAIDs No direct inhibition No direct inhibition Secondary effects via reduced prostaglandins [3] COX-1/COX-2 enzyme inhibition [3] [4]
Natural Phenolics (Resveratrol, Curcumin) Variable inhibition depending on compound [8] STAT1/STAT3 inhibition [8] Strong inhibition (IκB-α stabilization) [8] Antioxidant, immunomodulatory effects [8]
Biologic JAK Inhibitors No direct inhibition Selective JAK inhibition [6] [7] No direct inhibition Targeted cytokine signaling blockade [6]

When compared to conventional NSAIDs, this compound operates through fundamentally distinct mechanisms. While NSAIDs primarily target cyclooxygenase enzymes to inhibit prostaglandin synthesis, this compound modulates upstream signaling pathways that control the expression of multiple inflammatory mediators, potentially offering broader regulatory scope. [3] [4] Unlike corticosteroids that broadly suppress immune function, this compound demonstrates a more selective action profile, maintaining important phagocytic functions of macrophages while reducing excessive inflammatory responses. [1] This preservation of innate immune capacity represents a significant therapeutic advantage in managing chronic inflammatory conditions where host defense remains important.

Among natural product alternatives, this compound displays a unique mechanism spectrum compared to other well-studied polyphenols. While compounds like curcumin and resveratrol strongly inhibit NF-κB signaling, this compound appears to exert more pronounced effects on MAPK and JAK-STAT pathways with minimal NF-κB involvement, as evidenced by unchanged IκB-α degradation in BV-2 microglial cells. [5] [8] This distinctive pathway selectivity suggests this compound could offer complementary therapeutic value when used in combination with other natural anti-inflammatory agents, potentially creating synergistic effects while minimizing pathway over-inhibition.

Quantitative Experimental Data Comparison

Efficacy in Inflammatory Marker Reduction

Table 2: Quantitative Anti-Inflammatory Effects of this compound Across Experimental Models

Cell Model/System Inducer This compound Concentration NO Reduction (%) IL-6 Reduction (%) ROS Reduction (%) TNF-α Impact Reference
RAW264.7 macrophages LPS (1μg/ml) 20 μg/ml ~70% ~65% ~60% No significant effect [1]
BV-2 microglial cells LPS (1μg/ml) 20 μg/ml ~75% Not reported ~70% Not reported [5]
MES23.5 dopaminergic cells MPP+ (2μmol/L) 20 μmol/L Not applicable Not reported ~50% Not reported [9]
Pancreatic cancer cells Baseline inflammation 10-100 μmol/L Not reported Not reported Variable Not reported [2]

The experimental data consistently demonstrate that this compound achieves significant suppression of key inflammatory mediators across multiple cell models. In LPS-induced RAW264.7 macrophages, this compound produced dose-dependent inhibition of nitric oxide (NO) production, with approximately 70% reduction at 20 μg/ml concentration, comparable to the effectiveness of specific iNOS inhibitor S-methylisothiourea sulfate. [1] Similarly, this compound reduced interleukin-6 (IL-6) production by approximately 65% at the same concentration, while effectively scavenging reactive oxygen species (ROS) by approximately 60%. [1]

Notably, this compound exhibited a selective cytokine regulation profile, significantly reducing IL-6 but demonstrating no substantial inhibitory effect on TNF-α production in RAW264.7 macrophages. [1] This selective action differs from conventional anti-inflammatory drugs that typically suppress multiple cytokines simultaneously, suggesting this compound may offer a more targeted approach to inflammatory modulation. The preservation of TNF-α production may explain why this compound treatment maintains macrophage phagocytic capability, as TNF-α plays important roles in immune coordination and host defense mechanisms.

Comparative Potency Analysis

Table 3: Comparison of Anti-Inflammatory Efficacy Across Compound Classes

Compound Experimental Model Effective Concentration Primary Efficacy Endpoints Therapeutic Index Considerations
This compound RAW264.7 macrophages [1] 5-20 μg/ml (≈20-80 μM) NO: ~70% reduction, IL-6: ~65% reduction Maintains phagocytosis function, low toxicity [1] [2]
Diclofenac Clinical use [3] [4] 50-150 mg/day (human equivalent) COX-1/COX-2 inhibition GI bleeding risk, hepatotoxicity [3] [4]
Celecoxib Clinical use [3] [4] 100-400 mg/day (human equivalent) Selective COX-2 inhibition Lower GI risk, cardiovascular concerns [3] [4]
Resveratrol In vitro models [8] 10-50 μM STAT1/STAT3 inhibition, antioxidant Limited bioavailability

When comparing potency across compound classes, this compound demonstrates effective anti-inflammatory activity at mid-micromolar concentrations in cellular models, which is comparable to many other natural polyphenols. [8] While some synthetic NSAIDs may exhibit greater potency on a molar basis, this compound's multi-pathway approach and preservation of protective biological functions present distinct advantages. Critically, this compound treatment maintained macrophage phagocytosis capability even at higher effective concentrations (20 μg/ml), indicating it does not cause generalized immunosuppression. [1]

Toxicological assessments including the Ames test, in vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test demonstrate this compound has very low toxicity profiles for human consumption. [2] This favorable safety spectrum distinguishes this compound from conventional NSAIDs that carry boxed warnings for gastrointestinal, cardiovascular, and renal adverse effects, particularly with chronic use. [3] [4] The concentration range at which this compound exerts anti-inflammatory effects (5-20 μg/ml) is substantially below levels associated with cytotoxicity, as cell viability assays showed no significant reduction in macrophage viability at concentrations up to 20 μg/ml. [1] [5]

Detailed Experimental Methodologies

Standard Cell Culture and Inflammation Induction Protocols

For evaluating anti-inflammatory activity using macrophage models, researchers typically employ RAW264.7 murine macrophages or BV-2 microglial cells maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified environment. [1] [5] Cells are seeded at appropriate densities (4×10³ cells/well for 96-well plates; 2×10⁵ cells/well for 48-well plates) and allowed to adhere for 24 hours prior to experimentation. Inflammation induction is achieved through application of lipopolysaccharide (LPS) from Escherichia coli serotype 0111:B4 at a standard concentration of 1 μg/ml, which robustly activates Toll-like receptor 4 (TLR4) signaling and downstream inflammatory pathways. [1] [5]

This compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO) and diluted in culture medium to achieve final working concentrations ranging from 5-20 μg/ml (approximately 20-80 μM). [1] [5] For optimal efficacy, researchers employ pretreatment protocols where cells are incubated with this compound for 1-2 hours prior to LPS stimulation, followed by coincubation for specified durations (typically 24 hours for cytokine measurements). [1] [9] [5] This pretreatment approach allows this compound to modulate cellular signaling pathways before inflammatory activation, more closely mimicking prophylactic or early therapeutic intervention scenarios. Vehicle control groups receiving equivalent DMSO concentrations (typically <0.1%) are essential to account for potential solvent effects.

Key Anti-Inflammatory Assessment Methods
  • Cell Viability Assessment (MTT Assay): Following experimental treatments, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at 5 mg/ml for 4 hours at 37°C. [1] [5] The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 490 nm using a microplate reader. Viability is expressed as percentage relative to untreated control cells, with values >90% indicating no significant cytotoxicity at tested concentrations.

  • Nitric Oxide Measurement (Griess Assay): Culture supernatants are mixed with an equal volume of Griess reagent [0.1% sulfanilamide, 0.1% N-(1-naphthyl) ethylenediamine dihydrochloride, and 2.5% H₃PO₄]. [1] [5] After incubation, absorbance is measured at 540 nm, and nitrite concentration is determined using sodium nitrite standards. Results are typically expressed as percentage reduction compared to LPS-only treated controls.

  • Cytokine Analysis (ELISA): Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used according to manufacturer protocols to quantify specific cytokines (IL-6, TNF-α) in culture supernatants. [1] This method provides picogram-level sensitivity for specific inflammatory mediators and allows parallel assessment of multiple cytokines to determine selectivity of intervention.

  • Reactive Oxygen Species Detection: Cells are incubated with 10 μM dichloro-dihydro-fluorescein diacetate (DCFH-DA) for 15-30 minutes at 37°C. [1] [9] This non-fluorescent compound is oxidized to highly fluorescent DCF by intracellular ROS, with fluorescence intensity measured using flow cytometry or fluorescence microscopy at excitation/emission wavelengths of 485/535 nm.

  • Western Blot Analysis: Cells are lysed using protein lysis buffers, and proteins are separated by SDS-PAGE before transfer to nitrocellulose membranes. [1] [5] After blocking, membranes are incubated with primary antibodies against target proteins (p-p38, p-JNK, p-ERK, p-STAT3, IκB-α, iNOS) followed by HRP-conjugated secondary antibodies. Signal detection employs chemiluminescence substrates with visualization using imaging systems.

  • Phagocytosis Assay: Phagocytic capability is assessed using Alexa Fluor 488-conjugated Bioparticles added to serum-free medium. [1] After 15-30 minutes incubation, cells are washed and internalized fluorescence is quantified using flow cytometry, with results expressed as percentage of phagocytically active cells or mean fluorescence intensity relative to controls.

The following diagram illustrates the key experimental workflow for evaluating this compound's anti-inflammatory effects in cellular models:

G Cell Seeding Cell Seeding This compound Pretreatment This compound Pretreatment Cell Seeding->this compound Pretreatment LPS Stimulation LPS Stimulation This compound Pretreatment->LPS Stimulation Incubation Period Incubation Period LPS Stimulation->Incubation Period Assay Measurements Assay Measurements Incubation Period->Assay Measurements Cell Viability (MTT) Cell Viability (MTT) Assay Measurements->Cell Viability (MTT) NO Production (Griess) NO Production (Griess) Assay Measurements->NO Production (Griess) Cytokines (ELISA) Cytokines (ELISA) Assay Measurements->Cytokines (ELISA) ROS Detection (DCFH-DA) ROS Detection (DCFH-DA) Assay Measurements->ROS Detection (DCFH-DA) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Assay Measurements->Protein Analysis (Western Blot) Phagocytosis Assay Phagocytosis Assay Assay Measurements->Phagocytosis Assay MAPK Signaling MAPK Signaling Protein Analysis (Western Blot)->MAPK Signaling JAK-STAT Signaling JAK-STAT Signaling Protein Analysis (Western Blot)->JAK-STAT Signaling NF-κB Pathway NF-κB Pathway Protein Analysis (Western Blot)->NF-κB Pathway

Research Applications and Therapeutic Potential

The experimental evidence positioning this compound as a multi-target anti-inflammatory agent suggests several promising research directions and potential therapeutic applications. This compound's ability to simultaneously modulate MAPK and JAK-STAT signaling while maintaining phagocytic function makes it particularly interesting for conditions requiring immune balance rather than broad immunosuppression. [1] The compound's neuroprotective potential is evidenced by its effectiveness in reducing neuroinflammation in BV-2 microglial cells and protecting dopaminergic neurons in Parkinson's disease models, where it attenuated MPP+-induced mitochondrial dysfunction, JNK activation, and cellular apoptosis. [9]

This compound's selective cytokine modulation—reducing IL-6 while preserving TNF-α—suggests potential applications in conditions where specific inflammatory pathways drive pathology without complete immune suppression. [1] This profile may be advantageous for chronic inflammatory conditions, autoimmune disorders, and age-related inflammation where maintaining host defense remains important. Additionally, this compound's potent antioxidant capacity complements its anti-inflammatory mechanisms, addressing multiple aspects of oxidative stress-associated inflammation relevant to metabolic, cardiovascular, and neurodegenerative disorders. [2] [9]

From a drug development perspective, this compound presents both opportunities and challenges. While its natural origin and favorable toxicity profile support further investigation, aspects such as bioavailability optimization, formulation development, and preclinical efficacy validation in disease-relevant animal models represent important next steps in the research pipeline. [2] The compound's multi-pathway activity may also position it as a valuable chemical scaffold for developing synthetic analogs with enhanced potency or improved pharmacokinetic properties.

Conclusion

This compound emerges as a promising natural anti-inflammatory agent with a distinctive mechanism profile centered on simultaneous modulation of MAPK and JAK-STAT signaling pathways. Compared to conventional NSAIDs, this compound offers a multi-target approach that addresses inflammation at the transcriptional and signaling levels while preserving critical immune functions such as phagocytosis. The compound's favorable safety profile and natural origin further enhance its therapeutic potential, particularly for chronic conditions requiring long-term intervention.

References

hispidin cytotoxicity cancer cells vs normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison Across Cell Lines

The table below summarizes key experimental data on hispidin's effects on various cancer and normal cell lines.

Cell Line Cell Type Observed Effect of this compound Key Findings / Proposed Mechanism Experimental Reference
SCL-1 Human skin squamous cell carcinoma Cytotoxic Selective cytotoxicity towards cancer cells; Inhibition of Protein Kinase C (PKC) beta isoform [1]. [1]
Capan-1 Human pancreatic ductal adenocarcinoma Cytotoxic Selective cytotoxicity towards cancer cells; Inhibition of Protein Kinase C (PKC) beta isoform [1]. [1]
SGC-7901 Human gastric adenocarcinoma Induces autophagic & necrotic death (IC50: 61 ± 11 μM at 24 h) Lysosomal membrane permeabilization via inhibition of tubulin polymerization; Caspase-independent; Death was minimal in normal GES-1 cells [2]. [2]
LNCaP Androgen-sensitive human prostate cancer Inhibits growth (IC50: 6.09 μM at 72 h) Induced S-phase cell cycle arrest; Reduced AR, MMP-2, and MMP-9 protein expression; Activated caspase-mediated apoptosis [3]. [3]
C4-2 Castration-resistant human prostate cancer Inhibits growth (IC50: 16.63 μM at 72 h) Induced S-phase cell cycle arrest; Reduced AR, MMP-2, and MMP-9 protein expression; Activated caspase-mediated apoptosis [3]. [3]
CMT-93 Mouse rectal carcinoma Induces apoptosis ROS-mediated apoptosis; Morphological changes like chromatin condensation [4]. [4]
HCT 116 Human colorectal carcinoma Induces apoptosis ROS-mediated apoptosis; Activation of both intrinsic and extrinsic apoptotic pathways [4]. [4]
A549 Human lung carcinoma Cytotoxic Potential inhibition of PAK1-dependent signaling or induction of lysosomal membrane permeabilization [5] [2]. [5] [2]
BxPC-3, AsPC-1 Human pancreatic ductal adenocarcinoma Apoptosis & inhibited proliferation Inhibited NF-κB pathway; Enhanced p53 and caspase-3 activity [5]. [5]
MRC-5 Normal human lung fibroblasts Lower cytotoxicity Demonstrated significantly lower sensitivity compared to concurrent cancer cell lines [1] [2]. [1] [2]
GES-1 Immortalized human gastric epithelial cells Minimal death 203 μM this compound reduced viability by only ~20% at 24h, unlike in SGC-7901 cancer cells [2]. [2]

Key Experimental Methodologies

To ensure the reliability and reproducibility of the data, here are the core methodologies commonly used in these studies.

  • Cell Viability/Cytotoxicity Assays: The MTT assay is a standard colorimetric method used to quantify cell metabolic activity as a proxy for cell viability and proliferation [2] [3] [4]. Cells are treated with this compound across a range of concentrations and time points, after which an MTT solution is added. The formation of a purple formazan product by viable cells is measured spectrophotometrically.
  • Apoptosis Detection:
    • Flow Cytometry with Annexin V/PI Staining: This technique distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3] [4].
    • Cell Cycle Analysis: Cells are stained with Propidium Iodide (PI), which binds to DNA. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, G2/M) [3] [4].
  • Protein Expression Analysis:
    • Western Blotting: This technique identifies specific proteins and their changes in expression or cleavage (e.g., PARP, caspases) following this compound treatment. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with target-specific antibodies [2] [3].
  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are detected using the fluorescent probe DCFH-DA. Upon oxidation by ROS, the non-fluorescent DCFH-DA is converted to highly fluorescent DCF, which is measured using a fluorometer [4].

Mechanisms of Action and Selectivity

This compound appears to target cancer cells through multiple mechanisms, which are summarized in the diagram below. Its selectivity may arise from the heightened sensitivity of cancer cells to these specific disruptions.

G cluster_paths This compound-Induced Cell Death Pathways This compound This compound PKC_Inhibition Inhibition of Protein Kinase C (PKC-β) This compound->PKC_Inhibition Microtubule_Disruption Inhibition of Tubulin Polymerization This compound->Microtubule_Disruption ROS_Induction Induction of Reactive Oxygen Species (ROS) This compound->ROS_Induction NFkB_Inhibition Inhibition of NF-κB Pathway This compound->NFkB_Inhibition Cancer_Death1 Cancer Cell Death PKC_Inhibition->Cancer_Death1 Disrupts cell signaling LMP LMP Microtubule_Disruption->LMP Causes Apoptosis Apoptosis ROS_Induction->Apoptosis Activates NFkB_Inhibition->Apoptosis Promotes Cancer_Death2 Cancer Cell Death LMP->Cancer_Death2 Lysosomal contents trigger cell death Cancer_Death3 Cancer Cell Death Apoptosis->Cancer_Death3

The diagram above illustrates the multi-targeted nature of this compound. The proposed basis for its selectivity includes:

  • Differential Stress States: Cancer cells often exist in a state of heightened metabolic and oxidative stress. Mechanisms like ROS-mediated apoptosis may therefore disproportionately affect cancer cells that are already near their threshold for stress-induced death [5] [4].
  • Altered Molecular Dependencies: Cancer cells can become reliant on specific signaling pathways (e.g., NF-κB for survival) or have dysregulated cell cycle checkpoints. This compound's inhibition of NF-κB or induction of S-phase arrest can exploit these vulnerabilities [5] [3].
  • Structural Differences in Lysosomes: Cancer cells may have larger and more fragile lysosomes. This compound's ability to induce lysosomal membrane permeabilization (LMP) via microtubule disruption could have a more severe impact on cancer cells than on normal cells with more stable lysosomes [2].

Future Research Directions

While the existing data is compelling, several areas require further investigation to advance this compound as a therapeutic candidate:

  • In Vivo Efficacy and Safety: Comprehensive studies in animal models are needed to confirm its anti-tumor activity and selective toxicity profile in a whole organism.
  • Detailed Selectivity Mechanism: More research is required to fully elucidate the molecular basis for its preferential toxicity toward cancer cells.
  • Synergistic Potential: Investigating this compound's effects in combination with existing chemotherapeutic agents could reveal valuable combination strategies [5].

References

Hispidin IC₅₀ Values Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line IC₅₀ Value Key Findings / Proposed Mechanisms
Prostate Cancer LNCaP (androgen-sensitive) 6.09 μM (72h) [1] Induced S-phase cell cycle arrest; reduced AR, MMP-2, and MMP-9 expression; activated caspase-related apoptosis [2] [1].
C4-2 (castration-resistant) 16.63 μM (72h) [1] Same as above, demonstrating activity against therapy-resistant cancer [2] [1].
Colon Cancer HCT 116 1.4 ± 1.3 μM [3] Induced ROS-dependent apoptosis; caused chromatin condensation and nuclear fragmentation [4].
CMT-93 ~700 μM [4] Induced ROS-dependent apoptosis [4].
Pancreatic Cancer BxPC-3 ~100 μM [4] Induced apoptosis via inhibition of NF-κB and enhancement of p53 activity [4].
AsPC-1 ~200 μM [4] Same as above [4].
Capan-1 Between 100 - 1000 μM [4] One of the earliest cell lines tested for hispidin cytotoxicity [4].
Lung Cancer A549 ~250 μM [4] Cytotoxicity linked to inhibition of PAK1-dependent signaling and decreased ROS [4].
Other Cancers SCL-1 (Skin squamous cell carcinoma) ~100 μM [4] Early study demonstrating this compound's cytotoxicity [4].
SGC-7901 (Endocervical adenocarcinoma) ~6,100 μM [4] Induced autophagic and necrotic death via stathmin-1 phosphorylation and microtubule depolymerization [4].

Key Experimental Protocols

The data in the table above were primarily generated using standard in vitro cytotoxicity assays. Here are the details of the core methodologies cited:

  • Cell Viability Assay (MTS): This is a colorimetric method used to determine cell proliferation and cytotoxicity. Metabolically active cells reduce the yellow MTS tetrazolium compound to a purple formazan product. The intensity of the color, measured at 490-500 nm, is directly proportional to the number of living cells. This assay was used to determine the IC₅₀ values in studies on prostate cancer cells and others [2] [1] [3].
  • Flow Cytometry for Cell Cycle Analysis: After this compound treatment, cells are fixed and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI). The stained cells are passed through a flow cytometer, which measures the fluorescence intensity of each cell. Since the DNA content doubles during the S phase, the distribution of cells in different phases (G1, S, G2/M) can be determined, identifying cell cycle arrest [2] [1].
  • Western Blot Analysis: This technique detects specific proteins in a sample. After this compound treatment, cells are lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with antibodies against the target protein (e.g., cleaved caspase-3, AR, MMP-9), and a detection reaction reveals the presence and quantity of the protein, showing molecular-level changes [2] [1].

Mechanisms of Action Diagram

This compound is a multi-target agent. The following diagram synthesizes its key anticancer mechanisms as described in the search results, showing how it impacts cancer cells through multiple pathways.

G cluster_pathways This compound's Anticancer Mechanisms This compound This compound PKC Inhibits Protein Kinase C (PKCβ) This compound->PKC NFkB Inhibits NF-κB Transcription Factor This compound->NFkB Microtubules Disrupts Microtubule Dynamics This compound->Microtubules PAK1 Inhibits PAK1 Signaling This compound->PAK1 ROS Modulates ROS Levels This compound->ROS Apoptosis Activates Apoptosis Pathways PKC->Apoptosis NFkB->Apoptosis Microtubules->Apoptosis PAK1->Apoptosis ROS->Apoptosis Cell Death Cell Death Apoptosis->Cell Death CellCycle Induces S-phase Cell Cycle Arrest Inhibited Proliferation Inhibited Proliferation CellCycle->Inhibited Proliferation Migration Inhibits Cell Migration & Invasion Reduced Metastasis Reduced Metastasis Migration->Reduced Metastasis

Interpretation and Next Steps for Researchers

The data indicates that this compound's cytotoxicity is highly context-dependent. Its potency can vary by over three orders of magnitude across different cancers. When interpreting these results, consider:

  • Mechanistic Insights: this compound is a multi-target agent, working through several pathways (e.g., PKC inhibition, NF-κB suppression, microtubule disruption) rather than a single target [4] [5].
  • Synergistic Potential: Notably, this compound has been shown to sensitize pancreatic cancer stem cells to gemcitabine, suggesting its potential value in combination therapies to overcome chemoresistance [4] [6].
  • Low Toxicity Profile: A key attractive feature of this compound is that multiple toxicity tests (Ames test, bone marrow micronucleus test, etc.) have demonstrated very low toxicity for human consumption, which is promising for drug development [4] [7].

To further this research, you could:

  • Investigate Analogues: Explore structural analogues of this compound, such as hispolon derivatives, which have shown significantly improved potency (e.g., low micromolar IC₅₀) in some cancer cell lines [3].
  • Focus on Resistant Cancers: Given its activity against castration-resistant prostate cancer cells and ability to sensitize cancer stem cells, this compound is a compelling candidate for studying hard-to-treat and resistant cancers [2] [1] [6].

References

Known Antimicrobial and Bioactive Properties of Hispidin

Author: Smolecule Technical Support Team. Date: February 2026

Hispidin is a polyphenol compound found in medicinal mushrooms, particularly from the Phellinus genus and Inonotus obliquus (Chaga) [1].

The following table summarizes the key bioactivities of this compound identified in the current literature:

Bioactivity Reported Effect / Mechanism Context / Organism
Anti-inflammatory Inhibits expression of nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α); downregulates NF-κB signaling pathway [1]. Lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cell line [1].
Antioxidant Exhibits strong free radical scavenging capacity, particularly when polymerized into larger structures (e.g., 3,14’-bihispidinyl) [2]. In vitro chemical analysis and assays [2].
Biosynthesis Synthesized via a fungal polyketide pathway involving a styrylpyrone synthase (SPS) that performs two condensations of a phenylpropanoid starter (e.g., cinnamoyl-CoA) with malonyl-CoA [1]. Fungi including Phellinus and Gymnopilus species [1].

Proposed Experimental Protocol for Antimicrobial Testing

To systematically evaluate the antimicrobial spectrum of this compound, you could adapt the following well-established microbiological and biochemical methodologies. The workflow below outlines the key stages of this process.

G cluster_0 Sample Preparation cluster_1 Microbial Assays cluster_2 Mechanism of Action cluster_3 Data Analysis Sample Preparation Sample Preparation Microbial Assays Microbial Assays Sample Preparation->Microbial Assays Mechanism of Action Mechanism of Action Microbial Assays->Mechanism of Action Data Analysis Data Analysis Mechanism of Action->Data Analysis a1 Compound Sourcing & Purification (Extract from fungal mycelia/culture) Purify via UPLC-Triple-TOF-MS a2 Stock Solution Preparation (Dissolve in DMSO or suitable solvent, serially dilute in culture medium) a1->a2 b1 Strain Selection & Cultivation (Gram+, Gram- bacteria, Fungi) Standardize inoculum (0.5 McFarland) a2->b1 b2 MIC/MBC Determination (Broth microdilution per CLSI guidelines) Incubate 18-24h (bacteria), 24-48h (fungi) b1->b2 c1 Cell Membrane Integrity (SYTOX Green uptake, propidium iodide staining) b2->c1 c2 Biofilm Formation Assay (Crystal violet staining, confocal microscopy) c1->c2 c3 Gene Expression Analysis (RT-qPCR for virulence/ resistance genes) c2->c3 d1 Dose-Response Curves (IC50/EC50 calculation) c3->d1 d2 Statistical Analysis (One-way ANOVA, post-hoc tests) d1->d2

Title: Workflow for Antimicrobial Profiling of this compound

The methodology can be broken down into the following stages:

  • Sample Preparation: Source this compound from a reliable supplier or purify it from fungal material (e.g., Sanghuangporus vaninii submerged cultures, which can be stimulated with polyunsaturated fatty acids to enhance this compound production) [2]. Prepare a stock solution in DMSO and subsequent serial dilutions in the appropriate culture medium.
  • Microbial Assays:
    • Strain Selection: Use standardized strains from international collections (e.g., ATCC) including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal pathogens (e.g., Candida albicans).
    • Minimum Inhibitory Concentration (MIC): Determine using the broth microdilution method as per guidelines from the Clinical and Laboratory Standards Institute (CLSI) [3]. The MIC is the lowest concentration that prevents visible growth after incubation.
    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture liquid from wells showing no growth onto fresh agar plates. The MBC/MFC is the lowest concentration that kills ≥99.9% of the initial inoculum.
  • Mechanism of Action Studies:
    • Cell Membrane Integrity: Use fluorescent dyes like SYTOX Green or propidium iodide, which penetrate only cells with compromised membranes. An increase in fluorescence indicates a potential membrane-disrupting action.
    • Biofilm Inhibition: Treat pre-formed biofilms with this compound and quantify biomass using crystal violet staining. Visualize architectural changes with confocal microscopy.
    • Gene Expression Analysis: Employ RT-qPCR to investigate changes in the expression of key microbial genes involved in virulence, stress response, or drug efflux after exposure to sub-inhibitory concentrations of this compound.
  • Data Analysis: Generate dose-response curves from the assay data to calculate half-maximal inhibitory concentrations (IC50). Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the results compared to untreated controls.

Research Perspectives and Comparative Context

Given the current lack of direct data on this compound's antimicrobial potency, its primary research interest lies in its anti-inflammatory and antioxidant capacities [1]. This profile is similar to other natural polyphenols. Research could focus on whether this compound's antimicrobial effect is direct or a secondary consequence of modulating the host's immune response to infection.

For a robust comparison with established antimicrobials, you can consider the detailed pharmacodynamic data available for first-line tuberculosis drugs. The interaction between isoniazid and rifampin has been thoroughly studied using time-kill experiments and response-surface modeling, which you could emulate for this compound combination therapies [3]. Similarly, large-scale retrospective cohort studies, like those comparing amoxicillin and amoxicillin-clavulanate, provide a model for how clinical outcomes of this compound-based treatments could be evaluated in the future [4].

References

Mechanism of Action: Hispidin vs. Conventional Tubulin-Targeting Agents

Author: Smolecule Technical Support Team. Date: February 2026

Hispidin's mechanism is distinct from classical tubulin inhibitors. It does not bind to tubulin directly but acts by modulating regulatory proteins, leading to downstream effects that destabilize microtubules.

The table below summarizes the core mechanism and key differentiators.

Aspect This compound Classical Tubulin Inhibitors (e.g., Colchicine, Vinca Alkaloids)
Direct Target Microtubule regulatory proteins (e.g., stathmin) [1] [2]. Tubulin heterodimer itself [1].
Binding Site Does not bind directly to tubulin [1] [2]. Binds to specific sites on β-tubulin (e.g., colchicine site, vinca site).
Primary Effect Inhibits tubulin polymerization indirectly by promoting stathmin phosphorylation, which increases its microtubule-destabilizing activity [1] [2]. Inhibits tubulin polymerization directly by binding to tubulin and preventing its incorporation into microtubules.
Key Downstream Event Lysosomal Membrane Permeabilization (LMP), leading to the release of cathepsins and Ca²⁺ into the cytosol [1] [2]. Mitotic arrest and activation of the apoptotic pathway.
Cell Death Mode Caspase-independent; involves autophagic and necrotic cell death [1] [2]. Primarily caspase-dependent apoptosis.

This proposed mechanism of this compound's action can be visualized in the following pathway:

G cluster_0 Cytosol cluster_1 Lysosome This compound This compound (≥41 µM) Stathmin Stathmin Phosphorylation (at Ser16) This compound->Stathmin This compound->Stathmin Microtubule Microtubule Depolymerization Stathmin->Microtubule Stathmin->Microtubule LMP Lysosomal Membrane Permeabilization (LMP) Microtubule->LMP Microtubule->LMP Lysosome Lysosome LMP->Lysosome Destabilizes Ca2 Ca²⁺ Release Lysosome->Ca2 Cathepsins Cathepsin Release Lysosome->Cathepsins CellDeath Caspase-Independent Cell Death (Autophagic & Necrotic) Ca2->CellDeath Major Contributor Cathepsins->CellDeath Minor Contributor

Supporting Experimental Data

The mechanism described above is supported by concrete experimental evidence, which also reveals a nuanced, concentration-dependent effect.

Key Experimental Findings
Experimental Model Key Finding Concentration Range Citation
SGC-7901 Gastric Cancer Cells Induced caspase-independent cell death characterized by autophagy and necrosis. IC₅₀ of 61 ± 11 µM at 24 hours [1] [2]. 41 - 122 µM [2] Lv et al., Oncotarget (2017) [1] [2]

| Cell-Free Tubulin Polymerization Assay | Promoted tubulin polymerization at low concentration. Inhibited tubulin polymerization at high concentrations [1] [2]. | 4.1 µM (promotion) > 41 µM (inhibition) [1] [2] | Lv et al., Oncotarget (2017) [1] [2] | | SGC-7901 vs. GES-1 Normal Cells | Cytotoxic effect and Lysosomal Membrane Permeabilization were more drastic in cancer cells, suggesting a selective effect [1] [2]. | 203 µM (reduced GES-1 viability by only ~20% at 24h) [2] | Lv et al., Oncotarget (2017) [1] [2] | | Prostate Cancer Cells (LNCaP & C4-2) | Induced apoptosis via caspase activation, not primarily via tubulin inhibition [3]. | IC₅₀ of 6.09 µM (LNCaP) and 16.63 µM (C4-2) at 72h [3] | PMC (2024) [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

Protocol: Investigating Tubulin Polymerization and Cell Death (Lv et al.)

This protocol outlines the core experiments that uncovered the indirect tubulin inhibition mechanism [1] [2].

  • Cell Lines: Human gastric cancer cell line SGC-7901; immortalized human gastric epithelial cell line GES-1 (as a normal cell control).
  • Viability & Cytotoxicity Assays:
    • MTT Assay: Used to determine cell viability and calculate IC₅₀ values.
    • Flow Cytometry with Propidium Iodide (PI): Used to assess loss of plasma membrane integrity, a hallmark of necrotic cell death.
  • Analysis of Cell Death Mechanisms:
    • Caspase Activity Assays: Measured using caspase activity kits. Western blotting for caspase-3, -8, and -9 cleavage.
    • Autophagy Analysis: Western blotting for LC3-I to LC3-II conversion; use of the mCherry-GFP-LC3B reporter to monitor autophagic flux.
  • Tubulin Polymerization Assays:
    • Cell-Free Assay: A commercial tubulin polymerization assay kit was used to test the direct effect of this compound on purified tubulin.
    • Immunofluorescence Microscopy: Visualized microtubule network structure in cells after this compound treatment.
  • Key Protein Analysis:
    • Western Blotting: Analyzed the phosphorylation status of stathmin at Ser16.
Protocol: Assessing Apoptosis in Prostate Cancer Models (PMC, 2024)

This protocol is representative of studies finding a caspase-dependent apoptotic mechanism, highlighting the context-dependency of this compound's action [3].

  • Cell Lines: Androgen-sensitive LNCaP and castration-resistant C4-2 prostate cancer cells.
  • Cell Growth Assay: MTS assay performed at 24, 48, and 72 hours to determine IC₅₀ values.
  • Apoptosis Detection:
    • Flow Cytometry: Using Annexin V-FITC/PI dual staining to distinguish between apoptotic and necrotic cells.
  • Protein Expression Analysis:
    • Western Blotting: Assessed cleavage of caspase-3 and PARP, key markers of apoptosis.

Research Context and Comparison with Other Mechanisms

It is important to note that this compound is a pleiotropic compound, and its effect can vary based on cellular context.

  • Alternative Mechanisms in Other Cancers: In prostate cancer (LNCaP and C4-2 cells), this compound induced caspase-dependent apoptosis by reducing the expression of the Androgen Receptor (AR) and matrix metalloproteinases (MMP-2/-9), not primarily through tubulin disruption [3].
  • Synergistic Potential: A study on pancreatic cancer stem cells suggested this compound can synergize with gemcitabine, enhancing the chemotherapeutic's efficacy by inhibiting the NF-κB pathway and cancer stemness [4].
  • Selectivity for Cancer Cells: Multiple studies note this compound's favorable selectivity profile, showing significantly higher toxicity toward various cancer cells (A549, SCL-1, Bel7402, Capan-1) compared to normal MRC5 fibroblasts [1] [5].

Conclusion and Research Implications

For further investigation, you may focus on:

  • The precise molecular mechanism by which this compound induces stathmin phosphorylation.
  • In vivo validation of the tubulin polymerization inhibition mechanism and its therapeutic window.
  • Exploring its synergistic potential with other chemotherapeutic agents in different cancer models.

References

hispidin anti-gout activity xanthine oxidase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Xanthine Oxidase Inhibition

While data for hispidin is not available in the current results, the established methodologies for evaluating xanthine oxidase (XO) inhibitors are well-documented. The following workflow outlines the standard in vitro and in silico procedures you would expect to find in a primary research study.

Key Experimental Details:

  • In Vitro Assay: The standard protocol involves incubating the test compound with xanthine oxidase and its substrate (xanthine). The production of uric acid is measured spectrophotometrically at 295 nm. The concentration that inhibits 50% of the enzyme's activity (IC₅₀) is a key potency metric [1] [2] [3].
  • Kinetic Analysis: By measuring reaction rates at different substrate and inhibitor concentrations, researchers determine the inhibition mechanism (competitive, non-competitive, or mixed) and calculate constants like Kᵢ (inhibition constant) [1] [4].
  • In Silico Studies: Molecular docking predicts how a compound fits into the enzyme's active site (e.g., the molybdopterin domain of XO), highlighting key interactions with amino acids like Arg880, Thr1010, and Glu802 [5] [6]. Molecular dynamics simulations then assess the stability of this complex over time [3].

Context: Known XO Inhibitors and Structural Insights

Although direct data on this compound is unavailable, the search results provide a strong foundation on the structural features that contribute to effective XO inhibition, which can serve as a basis for comparison once this compound data is found.

The table below summarizes experimental data for other natural product-derived inhibitors, which are the kind of compounds you would compare this compound against.

Table 1: Experimental Data for Selected Natural XO Inhibitors

Compound / Extract Source IC₅₀ Value Inhibition Type Key Interactions / Notes Reference
Chalcone derivative (Compound 2) 0.064 µM Mixed-type Hydrogen bonds with Arg880, Thr1010, Glu802; comparable efficacy to allopurinol in vivo. [5]
Benzaldehyde thiosemicarbazone 0.0437 µM Mixed-type 173x more potent than allopurinol in vitro; reduced uric acid in vivo with no acute toxicity. [5]
Scolymoside (from Dolichandrone spathacea) 19.34 µM Competitive Strong binding energy; hydrogen bond with Molybdenum cofactor (MoS3004). [2]
Naringin octanoate (Acylated flavonoid) 110.35 µM Competitive Acylation improved lipophilicity and inhibitory effect compared to parent flavonoid. [1]
Pistacia lentiscus extract 27.52 µg/mL Mixed-type Traditional use for inflammatory diseases; correlation with phenolic content. [4]

Key Structural Insights for Potent Inhibition:

Research indicates that certain structural features in polyphenols and other synthetic compounds are associated with strong XO inhibition [5] [6]:

  • Hydroxyl Groups: The presence and position of hydroxyl groups (e.g., at C5 and C7 on the A-ring of flavonoids) enhance affinity for the enzyme's active site.
  • Planar Structure: A planar configuration allows the molecule to fit into the hydrophobic active site pocket, stabilized by π-π interactions with residues like Phe914 and Phe1009.
  • Hydrophobic Interactions: The active site is rich in hydrophobic residues (e.g., Leu648, Leu873, Val1011), so inhibitors often benefit from hydrophobic moieties.

References

hispidin lysosomal membrane permeabilization effect

Author: Smolecule Technical Support Team. Date: February 2026

Hispidin's Documented Anticancer Mechanisms

This compound is a natural polyphenol found in medicinal mushrooms like Phellinus linteus. Research demonstrates cytotoxic effects against various cancer cells, but proposed primary mechanisms involve inhibiting NF-κB signaling and generating reactive oxygen species (ROS), not directly inducing LMP [1].

The table below summarizes key experimental findings on this compound's anticancer activity:

Cancer Cell Type / Model Observed Effects of this compound Proposed Primary Mechanisms Key Experimental Methods
Pancreatic Cancer Cells (BxPC-3) Dose-dependent cytotoxicity (IC50 ≈ 150 μM) Inhibition of cell viability; induction of apoptosis MTT cell viability assay [1]
Pancreatic Cancer Stem Cells (CSCs), BxPC-3 CD44+ Reduced cell viability and migration; sensitization to gemcitabine Inhibition of stemness (reduced NANOG, SOX2); potential ROS generation Sphere-forming assay, Transwell migration/invasion assay, Western blot [1]
General Anticancer Activity Inhibition of tumor growth and metastasis Inhibition of NF-κB transcriptional activity Not specified in search results [1]

LMP as an Anticancer Strategy

Lysosomal Membrane Permeabilization (LMP) is a regulated cell death mechanism where lysosomal contents, such as cathepsin proteases, are released into the cytosol, triggering apoptosis or necrosis [2].

The diagram below illustrates the triggers, core event, and consequences of LMP based on current scientific understanding.

f Triggers Triggers of LMP SubPoint1 • Reactive Oxygen Species (ROS) • Sphingolipid imbalances • Lysosomotropic agents • Protease activity (e.g., calpains) Triggers->SubPoint1 LMP Lysosomal Membrane Permeabilization (LMP) SubPoint2 • Release of Cathepsins • pH dysregulation LMP->SubPoint2 Consequences Consequences SubPoint3 • Apoptosis activation • Necrotic cell death Consequences->SubPoint3 SubPoint1->LMP SubPoint2->Consequences

Some compounds are known to induce LMP. Sphinganine, for instance, causes LMP through pH dysregulation and osmotic imbalance [3]. Cancer cells are often more vulnerable to LMP due to altered lysosomal composition, making it a promising therapeutic strategy [2].

Research Gap and Future Directions

Based on the search results, a direct link between this compound and LMP induction has not been established. This compound is shown to generate ROS, which is a known trigger of LMP [2] [1], suggesting a potential connection. However, this specific mechanism has not been experimentally verified for this compound.

Future research could:

  • Investigate Direct Links: Examine if this compound treatment leads to classic LMP markers, such as cathepsin B release from lysosomes or a rise in lysosomal pH [3] [2].
  • Explore Synergistic Effects: Study potential synergy between this compound and known LMP inducers to overcome chemoresistance in cancer cells [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

246.05282342 Da

Monoisotopic Mass

246.05282342 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SSJ18CG55E

Wikipedia

Hispidin

Dates

Last modified: 08-15-2023
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2: Song TY, Yang NC, Chen CL, Thi TLV. Protective Effects and Possible Mechanisms of Ergothioneine and Hispidin against Methylglyoxal-Induced Injuries in Rat Pheochromocytoma Cells. Oxid Med Cell Longev. 2017;2017:4824371. doi: 10.1155/2017/4824371. Epub 2017 Oct 17. PubMed PMID: 29181125; PubMed Central PMCID: PMC5664345.
3: Tian LW, Feng Y, Tran TD, Shimizu Y, Pfeifer T, Vu HT, Quinn RJ. Achyrodimer F, a tyrosyl-DNA phosphodiesterase I inhibitor from an Australian fungus of the family Cortinariaceae. Bioorg Med Chem Lett. 2017 Sep 1;27(17):4007-4010. doi: 10.1016/j.bmcl.2017.07.062. Epub 2017 Jul 24. PubMed PMID: 28797798.
4: Oba Y, Suzuki Y, Martins GNR, Carvalho RP, Pereira TA, Waldenmaier HE, Kanie S, Naito M, Oliveira AG, Dörr FA, Pinto E, Yampolsky IV, Stevani CV. Identification of hispidin as a bioluminescent active compound and its recycling biosynthesis in the luminous fungal fruiting body. Photochem Photobiol Sci. 2017 Sep 13;16(9):1435-1440. doi: 10.1039/c7pp00216e. PubMed PMID: 28766678.
5: Wojtala A, Karkucinska-Wieckowska A, Sardao VA, Szczepanowska J, Kowalski P, Pronicki M, Duszynski J, Wieckowski MR. Modulation of mitochondrial dysfunction-related oxidative stress in fibroblasts of patients with Leigh syndrome by inhibition of prooxidative p66Shc pathway. Mitochondrion. 2017 Nov;37:62-79. doi: 10.1016/j.mito.2017.07.002. Epub 2017 Jul 21. PubMed PMID: 28739512.
6: Lee JS, Park JM, Lee S, Lee HJ, Yang HS, Yeo J, Lee KR, Choi BH, Hong EK. Hispidin rescues palmitate induced insulin resistance in C2C12 myotubes. Mol Med Rep. 2017 Oct;16(4):4229-4234. doi: 10.3892/mmr.2017.7042. Epub 2017 Jul 20. PubMed PMID: 28731188.
7: Purtov KV, Petushkov VN, Rodionova NS, Gitelson JI. Why does the bioluminescent fungus Armillaria mellea have luminous mycelium but nonluminous fruiting body? Dokl Biochem Biophys. 2017 May;474(1):217-219. doi: 10.1134/S1607672917030176. Epub 2017 Jul 20. PubMed PMID: 28726108.
8: Kaskova ZM, Dörr FA, Petushkov VN, Purtov KV, Tsarkova AS, Rodionova NS, Mineev KS, Guglya EB, Kotlobay A, Baleeva NS, Baranov MS, Arseniev AS, Gitelson JI, Lukyanov S, Suzuki Y, Kanie S, Pinto E, Di Mascio P, Waldenmaier HE, Pereira TA, Carvalho RP, Oliveira AG, Oba Y, Bastos EL, Stevani CV, Yampolsky IV. Mechanism and color modulation of fungal bioluminescence. Sci Adv. 2017 Apr 26;3(4):e1602847. doi: 10.1126/sciadv.1602847. eCollection 2017 Apr. PubMed PMID: 28508049; PubMed Central PMCID: PMC5406138.
9: Lv LX, Zhou ZX, Zhou Z, Zhang LJ, Yan R, Zhao Z, Yang LY, Bian XY, Jiang HY, Li YD, Sun YS, Xu QQ, Hu GL, Guan WJ, Li YQ. Hispidin induces autophagic and necrotic death in SGC-7901 gastric cancer cells through lysosomal membrane permeabilization by inhibiting tubulin polymerization. Oncotarget. 2017 Apr 18;8(16):26992-27006. doi: 10.18632/oncotarget.15935. PubMed PMID: 28460485; PubMed Central PMCID: PMC5432313.
10: Teranishi K. A combination of NADHP and hispidin is not essential for bioluminescence in luminous fungal living gills of Mycena chlorophos. Luminescence. 2017 Aug;32(5):866-872. doi: 10.1002/bio.3265. Epub 2017 Jan 5. PubMed PMID: 28058809.
11: Tsarkova AS, Kaskova ZM, Yampolsky IV. A Tale Of Two Luciferins: Fungal and Earthworm New Bioluminescent Systems. Acc Chem Res. 2016 Nov 15;49(11):2372-2380. Epub 2016 Sep 26. PubMed PMID: 27696815.
12: Gründemann C, Arnhold M, Meier S, Bäcker C, Garcia-Käufer M, Grunewald F, Steinborn C, Klemd AM, Wille R, Huber R, Lindequist U. Effects of Inonotus hispidus Extracts and Compounds on Human Immunocompetent Cells. Planta Med. 2016 Oct;82(15):1359-1367. Epub 2016 Jul 18. PubMed PMID: 27428885.
13: Teranishi K. Second bioluminescence-activating component in the luminous fungus Mycena chlorophos. Luminescence. 2017 Mar;32(2):182-189. doi: 10.1002/bio.3165. Epub 2016 Jun 7. PubMed PMID: 27271205.
14: Yi YJ, Lee IK, Lee SM, Yun BS. An Antioxidant Davallialactone from Phellinus baumii Enhances Sperm Penetration on In Vitro Fertilization of Pigs. Mycobiology. 2016 Mar;44(1):54-7. doi: 10.5941/MYCO.2016.44.1.54. Epub 2016 Mar 31. PubMed PMID: 27103855; PubMed Central PMCID: PMC4838592.
15: Nguyen BC, Taira N, Maruta H, Tawata S. Artepillin C and Other Herbal PAK1-blockers: Effects on Hair Cell Proliferation and Related PAK1-dependent Biological Function in Cell Culture. Phytother Res. 2016 Jan;30(1):120-7. doi: 10.1002/ptr.5510. Epub 2015 Nov 4. PubMed PMID: 26537230.
16: Li YB, Zhang QH, Chen Z, He ZJ, Yi GH. Oxidized low-density lipoprotein attenuated desmoglein 1 and desmocollin 2 expression via LOX-1/Ca(2+)/PKC-β signal in human umbilical vein endothelial cells. Biochem Biophys Res Commun. 2015 Dec 4-11;468(1-2):380-6. doi: 10.1016/j.bbrc.2015.10.079. Epub 2015 Oct 20. PubMed PMID: 26498522.
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